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(1H-Indazol-3-yl)-methyl-amine Documentation Hub

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  • Product: (1H-Indazol-3-yl)-methyl-amine
  • CAS: 1006-28-6

Core Science & Biosynthesis

Foundational

(1H-Indazol-3-yl)-methyl-amine: A Versatile Scaffold for Kinase Inhibition and GPCR Ligands

The following technical guide details the structure, synthesis, and medicinal chemistry applications of (1H-Indazol-3-yl)-methyl-amine . [1] Executive Summary (1H-Indazol-3-yl)-methyl-amine (CAS: 806640-37-9; HCl Salt: 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and medicinal chemistry applications of (1H-Indazol-3-yl)-methyl-amine .

[1]

Executive Summary

(1H-Indazol-3-yl)-methyl-amine (CAS: 806640-37-9; HCl Salt: 117891-16-4) is a privileged bicyclic building block in medicinal chemistry.[1] Distinct from its 3-aminoindazole analog, the inclusion of a methylene bridge (-CH2-) between the indazole core and the primary amine imparts rotational flexibility, altering the vector of substituents and modulating solubility. This scaffold is widely utilized in the design of kinase inhibitors (targeting the hinge region), GPCR ligands (e.g., CCK-A agonists), and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of a benzene ring fused to a pyrazole ring (indazole), substituted at the C3 position with a methylamine group.

PropertyData
IUPAC Name 1-(1H-indazol-3-yl)methanamine
Common Synonyms 3-(Aminomethyl)indazole; 1H-Indazol-3-ylmethanamine
CAS Number 806640-37-9 (Free Base); 117891-16-4 (HCl)
Molecular Formula C

H

N

Molecular Weight 147.18 g/mol (Free Base); 183.64 g/mol (HCl)
LogP (Predicted) ~0.8 – 1.2
pKa (Amine) ~9.2 – 9.5 (Basic, similar to benzylamine)
pKa (Indazole NH) ~13.8 (Acidic)
PSA (Polar Surface Area) ~54 Ų
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Structural Analysis & Tautomerism

The indazole core exhibits annular tautomerism between the 1H- and 2H- forms.[1][2]

  • 1H-Indazole (Thermodynamically Favored): In solution and solid state, the 1H-tautomer is generally predominant due to aromatic stabilization.[1]

  • Implications for Synthesis: Alkylation or acylation without protecting groups can lead to mixtures of N1- and N2-substituted products.[1] The N1-position is generally more nucleophilic, but N2-alkylation is a common competitive pathway.[1]

Key Structural Features:

  • Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or urea formation.

  • Indazole NH: An acidic proton (pKa ~13.[1]8) capable of H-bond donation (e.g., to the hinge region of kinases).

  • N2 Nitrogen: A weak H-bond acceptor.[1]

Synthetic Routes & Methodologies

The synthesis of (1H-Indazol-3-yl)-methyl-amine typically proceeds via the reduction of 1H-indazole-3-carbonitrile .[1]

Core Pathway: Nitrile Reduction

This is the most reliable route to the primary amine.

Step 1: Synthesis of 1H-Indazole-3-carbonitrile

  • Starting Material: 3-Iodo-1H-indazole.[1][3]

  • Reagents: Zn(CN)

    
     or K
    
    
    
    [Fe(CN)
    
    
    ], Pd catalyst (e.g., Pd(dppf)Cl
    
    
    or Pd(PPh
    
    
    )
    
    
    ), DMF/DMAc, 80–120 °C.
  • Note: K

    
    [Fe(CN)
    
    
    
    ] is preferred as a non-toxic cyanide source.

Step 2: Reduction to Amine

  • Method A (Hydrogenation): H

    
     (50 psi), Raney Nickel or Pd/C, MeOH/NH
    
    
    
    .
    • Pros: Clean, scalable. Cons: Requires pressure equipment; potential for secondary amine formation (mitigated by NH

      
      ).
      
  • Method B (Hydride Reduction): LiAlH

    
     (LAH) in THF, 0 °C to Reflux.
    
    • Pros: Complete conversion.[1] Cons: Harsh conditions; requires careful quenching.[1]

Visualized Synthesis Workflow (DOT)

Synthesis Start 3-Iodo-1H-indazole Step1 Pd-Catalyzed Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Start->Step1 Inter 1H-Indazole-3-carbonitrile Step1->Inter Step2 Reduction (H2/Raney Ni or LAH) Inter->Step2 Product (1H-Indazol-3-yl)methanamine Step2->Product

Caption: Two-step synthesis from 3-iodoindazole via cyanation and subsequent reduction.

Reactivity & Derivatization Strategies

For medicinal chemistry optimization, the order of functionalization is critical to avoid regioselectivity issues.

Strategy 1: Amine Functionalization (Amide/Urea Formation)

The primary amine is highly nucleophilic.

  • Protocol: React with Acid Chlorides (R-COCl) or Carboxylic Acids (with HATU/EDC).[1]

  • Selectivity: The primary amine reacts much faster than the indazole N1-H. Protection of N1 is usually not required if stoichiometric equivalents are controlled, but N1-Boc protection is recommended for cleaner profiles.[1]

Strategy 2: N1-Alkylation (Scaffold Decoration)

To introduce diversity at the N1 position (e.g., to target the solvent-exposed region in a kinase pocket):

  • Protocol: Base (Cs

    
    CO
    
    
    
    or NaH), Alkyl Halide (R-X), DMF.
  • Regioselectivity: N1-alkylation is generally favored over N2, but steric bulk at C3 or C7 can influence the ratio.

  • Self-Validating Check: Verify N1 vs. N2 regiochemistry using 2D NMR (NOESY). N1-alkylation typically shows NOE between the N1-substituent and the C7-proton.[1]

Medicinal Chemistry Applications
A. Kinase Inhibitors (Hinge Binding)

The indazole scaffold mimics the adenine ring of ATP.

  • Mechanism: The Indazole N1-H acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue), while N2 acts as a Hydrogen Bond Acceptor (HBA).

  • Role of Methylamine: The -CH2-NH- linker projects the attached "tail" group into the ribose binding pocket or the solvent front, depending on the specific kinase.[1] This extra flexibility (compared to direct 3-amino) allows the molecule to adopt conformations that maximize van der Waals interactions.[1]

B. Case Study: CCK-A Agonists (GW 5823)

Research by GlaxoSmithKline identified 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent agonists for the Cholecystokinin-A (CCK-A) receptor.[1][4]

  • Compound: GW 5823.[1][4]

  • Function: The (1H-indazol-3-yl)methyl moiety was critical for high-affinity binding and oral efficacy.[1] The indazole NH participated in essential H-bonding within the receptor pocket.[1]

Signaling & Interaction Diagram

MedChem cluster_Kinase Kinase Inhibition Mode cluster_GPCR GPCR Ligand Mode Scaffold (1H-Indazol-3-yl)methylamine Hinge Hinge Region Binding (N1-H Donor / N2 Acceptor) Scaffold->Hinge Tail Solvent Front Interaction (via Methylamine Linker) Scaffold->Tail Pocket Hydrophobic Pocket Fit (Indazole Core) Scaffold->Pocket Hbond Receptor H-Bonding (Indazole NH) Scaffold->Hbond

Caption: Mechanistic roles of the scaffold in Kinase and GPCR binding modes.[1]

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation).

  • Signal Word: DANGER .

  • H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Keep cold (2-8°C) and dry. The free base may absorb CO

    
     from air; the HCl salt is more stable.
    
  • Handling: Use a fume hood.[1] Avoid dust formation.[1]

References
  • Sigma-Aldrich. 1H-indazol-3-ylmethanamine hydrochloride Product Sheet. Available at: [1][5]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Available at:

  • Aquino, C. J., et al. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. J. Med. Chem. Available at:

  • BenchChem. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide. Available at:

  • PubChem. Compound Summary: (1H-Indazol-3-yl)methanamine.[1][6] Available at:

Sources

Exploratory

1-(1H-Indazol-3-yl)methanamine Hydrochloride: A Comprehensive Technical Guide to Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed as a bioisostere for purine and catechol rings in the design of targeted therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed as a bioisostere for purine and catechol rings in the design of targeted therapeutics[1]. Among its most versatile derivatives is 1-(1H-Indazol-3-yl)methanamine hydrochloride (CAS: 117891-16-4). This intermediate provides a highly reactive primary amine vector at the C3 position of the indazole core, enabling rapid diversification via amide coupling, reductive amination, or alkylation[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for the physicochemical profiling, synthesis, and analytical validation of this critical building block.

Physicochemical Profiling & Structural Dynamics

Before deploying an intermediate in high-throughput synthesis, establishing a precise physicochemical profile is mandatory. The table below summarizes the core quantitative data for 1-(1H-Indazol-3-yl)methanamine hydrochloride.

PropertyValue / Description
Chemical Name 1-(1H-Indazol-3-yl)methanamine hydrochloride
Common Synonyms 3-(Aminomethyl)-1H-indazole hydrochloride
CAS Registry Number 117891-16-4
Molecular Formula C8H10ClN3 (or C8H9N3 · HCl)
Molecular Weight 183.64 g/mol
Physical Form Solid (typically white to off-white powder)
Storage Temperature Refrigerated storage (2–8°C)
The Causality of Salification: Why the Hydrochloride Salt?

In drug development, the free base form of primary amines is notoriously susceptible to oxidative degradation and can exhibit significant hygroscopicity. By isolating 1-(1H-Indazol-3-yl)methanamine as a hydrochloride salt, we achieve two critical outcomes:

  • Chemical Stability: Protonation of the primary amine sterically and electronically shields the nitrogen lone pair, preventing unwanted nucleophilic attacks and auto-oxidation during long-term storage.

  • Aqueous Solubility: The ionic nature of the HCl salt drastically improves solubility in aqueous media, which is a prerequisite for downstream biological assays and physiological screening.

Mechanistic Applications in Kinase Inhibition

The indazole core is a structurally rigid, electron-rich heterocycle that excels as an ATP-competitive hinge binder in kinase targets, such as FLT3, p38, and Janus kinases (JAK)[1].

When 1-(1H-Indazol-3-yl)methanamine is utilized, the indazole nitrogen atoms (N1 and N2) establish critical hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the C3-methanamine group acts as a flexible, sp3-hybridized vector. This vector allows medicinal chemists to attach bulky hydrophobic R-groups (via amide bonds) that project deep into the adjacent hydrophobic pockets of the kinase or towards the solvent-exposed region to modulate pharmacokinetic properties[3].

G ATP_Pocket ATP Hinge Region (Target Protein) Indazole_Core Indazole Core (Hinge Binder) ATP_Pocket->Indazole_Core Hydrogen Bonding Methanamine_Linker C3-Methanamine Linker (Flexible Vector) Indazole_Core->Methanamine_Linker Covalent Bond R_Group R-Group Substituent (Hydrophobic Pocket) Methanamine_Linker->R_Group Amide Coupling

Pharmacophore model showing the indazole core as a hinge binder and the methanamine linker directing R-groups.

Experimental Workflows: Synthesis Protocol

The synthesis of 1-(1H-Indazol-3-yl)methanamine hydrochloride requires precise control over reduction conditions to ensure the primary amine is formed without compromising the aromatic indazole core[4].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of 1H-indazole-3-carbonitrile in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the premature quenching of the moisture-sensitive reducing agent.

  • Nitrile Reduction: Cool the reaction vessel to 0°C. Slowly add 2.5 equivalents of Lithium Aluminum Hydride (LiAlH4) dropwise. Causality: LiAlH4 is selected over milder agents (like NaBH4) because the complete reduction of a nitrile to a primary amine requires a strong hydride donor. The 0°C temperature controls the exothermic nature of the hydride transfer[4].

  • Reaction Quenching (Fieser Method): Once TLC confirms the consumption of the starting material, quench the reaction sequentially with water, 15% aqueous NaOH, and water (1:1:3 ratio by weight relative to LiAlH4). Causality: The Fieser method traps the aluminum byproducts into a granular, easily filterable precipitate, preventing the formation of stubborn emulsions during extraction.

  • Free Base Isolation: Filter the mixture through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude 1-(1H-Indazol-3-yl)methanamine free base.

  • Anhydrous Salification: Dissolve the crude free base in anhydrous 1,4-dioxane or diethyl ether. Dropwise add a 4M solution of HCl in dioxane until precipitation is complete. Causality: Utilizing anhydrous HCl in dioxane prevents the formation of hydrates and drives the immediate precipitation of the highly pure, crystalline hydrochloride salt.

  • Filtration: Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

G Step1 1H-Indazole-3-carbonitrile (Starting Material) Step2 Reduction (LiAlH4 / THF) 0°C to Room Temp Step1->Step2 Step3 Free Base Formation 1-(1H-Indazol-3-yl)methanamine Step2->Step3 Fieser Quench & Extract Step4 Salification (HCl in Dioxane) Anhydrous Conditions Step3->Step4 Step5 1-(1H-Indazol-3-yl)methanamine HCl (Final Product) Step4->Step5 Precipitation & Vacuum Dry

Step-by-step synthetic workflow from 1H-indazole-3-carbonitrile to the final hydrochloride salt.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, a self-validating analytical protocol must be employed. Relying solely on mass spectrometry is insufficient; NMR must be used to confirm the site of protonation and structural connectivity[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: Positive electrospray ionization (ESI+) should reveal an

      
       peak at m/z 148.1 , corresponding to the free base mass (147.18  g/mol  + proton).
      
  • 1H-NMR Spectroscopy (400 MHz, DMSO-d6):

    • Indazole NH: Broad singlet at ~13.0 ppm.

    • Ammonium Protons (-NH3+): Broad singlet or triplet integrating to 3 protons at 8.0 – 8.5 ppm . Causality: The presence and downfield shift of these protons explicitly validate successful hydrochloride salt formation.

    • Aromatic Protons: Multiplets between 7.1 and 8.0 ppm (4 protons).

    • Methylene Protons (-CH2-): Singlet or doublet at ~4.3 – 4.5 ppm . Causality: In the free base, these protons typically resonate around 3.9 ppm. The significant downfield shift to ~4.4 ppm is a direct self-validating indicator of the electron-withdrawing effect caused by the adjacent protonated amine.

References

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine Source: Taylor & Francis URL: [Link]

Sources

Foundational

3-aminomethyl-1H-indazole scaffold in medicinal chemistry

The 3-aminomethyl-1H-indazole scaffold represents a distinct and versatile pharmacophore in modern medicinal chemistry. Unlike its more common congener, 3-amino-1H-indazole (found in drugs like Axitinib), the 3-aminometh...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminomethyl-1H-indazole scaffold represents a distinct and versatile pharmacophore in modern medicinal chemistry. Unlike its more common congener, 3-amino-1H-indazole (found in drugs like Axitinib), the 3-aminomethyl variant incorporates a methylene (


) spacer. This structural feature introduces flexibility and alters the vector of the primary amine, allowing it to function as a critical anchor point for salt bridges within enzyme active sites—particularly in the ribose-binding pockets of kinases like ROCK  (Rho-associated protein kinase) and PKB/Akt .

This technical guide provides a comprehensive analysis of the scaffold's synthesis, structural properties, and application in drug design.

Executive Summary

The 3-aminomethyl-1H-indazole core is a privileged bicyclic heterocycle that serves as a bioisostere for tryptamine and 3-aminomethylindole . Its value lies in its dual functionality:

  • Hinge Binding: The indazole ring (N1/N2) mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases.

  • Solvent/Pocket Extension: The C3-methylene spacer positions the terminal amine (or its derivatives) to interact with residues (e.g., Asp/Glu) in the ribose-binding pocket or solvent front, often improving selectivity over rigid analogs.

Structural & Electronic Properties

Understanding the physicochemical profile is essential for rational design.

PropertyValue / CharacteristicMedicinal Chemistry Implication
H-Bond Donors (HBD) 2 (N1-H,

)
N1-H is a critical donor for kinase hinge binding (e.g., Glu residues).
H-Bond Acceptors (HBA) 2 (N2,

)
N2 acts as an acceptor; the primary amine can accept or donate depending on protonation.
pKa (Indazole NH) ~13.8The ring is very weak acid; N1 deprotonation requires strong bases (NaH, KOtBu) for alkylation.
pKa (Primary Amine) ~9.5 - 10.0Highly basic; exists as a cation at physiological pH, ideal for salt bridges with Asp/Glu.
Tautomerism 1H vs. 2HThe 1H-tautomer is thermodynamically favored in the unsubstituted state.
Bioisosterism[1]
  • vs. Tryptamine: The indazole N-N bond replaces the indole C=C bond, lowering electron density on the benzene ring and increasing metabolic stability against oxidation.

  • vs. Benzylamine: The fused pyrazole ring adds rigidity and H-bonding potential lacking in simple benzylamines.

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the Classical Nitrile Reduction and the Modern Vinyl Azine Cyclization .

Method A: Classical Nitrile Reduction (Standard)

This route converts 3-cyano-1H-indazole directly to the amine. It is reliable but requires harsh reducing agents.

  • Precursor: 1H-indazole-3-carbonitrile (derived from 2-fluorobenzonitrile + hydrazine).

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    / Raney Nickel.
  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by protonation.

Method B: Vinyl Azine Cyclization (Green/Modern)

A highly efficient, multicomponent reaction that builds the ring and the amine functionality simultaneously.

  • Precursors: 2-Halo-acetophenone derivatives + Hydrazine + Amines.

  • Mechanism: Formation of a vinyl azine intermediate which undergoes copper-catalyzed intramolecular

    
    -arylation.
    
  • Advantage: Avoids handling toxic cyanides; allows late-stage diversification of the amine.

Visualization: Synthetic Pathways

Synthesis cluster_legend Pathway Comparison Start1 2-Fluorobenzonitrile Inter1 3-Cyano-1H-indazole Start1->Inter1 Hydrazine, Reflux Product 3-Aminomethyl-1H-indazole Inter1->Product LiAlH4 or H2/Pd-C (Reduction) Start2 2-Halo-acetophenone Inter2 Vinyl Azine Intermediate Start2->Inter2 Hydrazine + Amine Inter2->Product CuI cat., Cs2CO3 (Cyclization) Classical Classical Modern Modern

Caption: Comparison of Classical Nitrile Reduction (Top) vs. Modern Vinyl Azine Cyclization (Bottom) routes.

Medicinal Chemistry Applications

The 3-aminomethyl-1H-indazole scaffold is a "privileged structure" for targeting kinases, specifically those requiring a basic moiety to interact with the ribose pocket.

Case Study: ROCK (Rho-associated Kinase) Inhibition

Target: ROCK1/ROCK2 (Serine/threonine kinases).[1][2] Mechanism:

  • Hinge Binding: The indazole N1 (donor) and N2 (acceptor) bind to the hinge region (e.g., Met156/Glu154 in ROCK1).

  • Ribose Pocket Interaction: The 3-aminomethyl group projects towards the ribose binding site. The basic nitrogen can form a salt bridge with Asp160 or Glu154 , mimicking the interaction of the homopiperazine ring in Fasudil .

  • Selectivity: The methylene spacer allows the inhibitor to adopt a "U-shape" conformation, distinct from the linear binding of 3-aminoindazoles, potentially avoiding steric clashes in the ATP pocket of off-target kinases (e.g., PKA).

Case Study: PKB/Akt & SGK

Inhibitors of Protein Kinase B (Akt) often require a "linker-head" architecture. The 3-aminomethyl-1H-indazole serves as the "head," where the amine is derivatized with aromatic sulfonamides or amides (e.g., N-tosyl derivatives) to reach the hydrophobic back-pocket, while the indazole remains anchored at the hinge.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aminomethyl-1H-indazole (Nitrile Reduction)

This protocol yields the primary amine salt.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Reagent Prep: Suspend 1H-indazole-3-carbonitrile (1.43 g, 10 mmol) in anhydrous THF (50 mL).

  • Reduction: Cool to 0°C. Cautiously add

    
      (1.0 M in THF, 20 mL, 20 mmol) dropwise over 15 mins. (Caution: Gas evolution).
    
  • Reaction: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Eluent: 10% MeOH/DCM).

  • Quench: Cool to 0°C. Perform Fieser quench: Add 0.76 mL water, 0.76 mL 15% NaOH, then 2.3 mL water. Stir for 30 mins until a white precipitate forms.

  • Isolation: Filter through a Celite pad. Dry filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude amine is often unstable; convert immediately to the HCl salt by adding 4M HCl in dioxane, or use in the next step.

Protocol B: General Kinase Assay (ROCK1)

Validating the scaffold's activity.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human ROCK1 (5-10 nM final).

  • Substrate: S6 peptide (Long S6) at 20 µM.

  • ATP:

    
     concentration (typically 10-50 µM) with [
    
    
    
    -33P]ATP.
  • Procedure:

    • Incubate compound (dissolved in DMSO) with Enzyme/Substrate for 15 mins.

    • Initiate with ATP mix.

    • Incubate 60 mins at RT.

    • Spot on P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid.

    • Measure radioactivity via scintillation counting.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic 3-aminomethyl-1H-indazole derivative within the kinase active site.

BindingMode cluster_ligand 3-Aminomethyl-1H-indazole Scaffold Hinge Hinge Region (Glu/Met Backbone) RibosePocket Ribose Pocket (Asp/Glu Residues) Gatekeeper Gatekeeper Residue (Thr/Met) Indazole Indazole Core (N1/N2) Indazole->Hinge H-Bonds (Donor/Acceptor) Indazole->Gatekeeper Van der Waals Spacer Methylene Spacer (-CH2-) Indazole->Spacer Amine Terminal Amine (-NH3+ / -NH-R) Spacer->Amine Amine->RibosePocket Salt Bridge / Electrostatic

Caption: Pharmacophore mapping of 3-aminomethyl-1H-indazole in a kinase active site.[3]

References

  • BenchChem. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. (2025).

  • Organic Chemistry Portal. Synthesis of Indazoles. (2024).

  • ResearchGate. A novel and efficient synthesis of 3-aminomethyl-N-tosyl-indazoles. (2023).

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023).

  • ChemRxiv. How Ligands Interact with the Kinase Hinge. (2026).

Sources

Exploratory

The (1H-Indazol-3-yl)methanamine Scaffold: Structural Informatics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the (1H-Indazol-3-yl)methanamine scaffold represents a highly privileged "chemical space" bridge. It successfully merges the robust, hydrogen-bond-donating/accepting indaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the (1H-Indazol-3-yl)methanamine scaffold represents a highly privileged "chemical space" bridge. It successfully merges the robust, hydrogen-bond-donating/accepting indazole core—ubiquitous in oncology and CNS therapeutics—with a primary amine pharmacophore. This specific combination is essential for optimizing aqueous solubility, tuning electrostatic interactions, and accessing solvent-front regions within target protein active sites.

Unlike its C3-amino or C3-carboxamide counterparts, the C3-methanamine variant offers a unique spatial vector. It functions as a contracted bioisostere of tryptamine for neurological targets and as a versatile linker in the rational design of Receptor Tyrosine Kinase (RTK) inhibitors. This whitepaper synthesizes the core chemical informatics, rational design principles, and validated synthetic protocols required to effectively deploy this scaffold in drug discovery pipelines.

Chemical Identity & Structural Informatics

Accurate structural identification is the foundation of reproducible research. The quantitative data and identifiers for (1H-Indazol-3-yl)methanamine are summarized below to facilitate cross-referencing across chemical databases and inventory systems [1].

Table 1: Core Chemical Informatics of (1H-Indazol-3-yl)methanamine

PropertyValue
IUPAC Name 1-(1H-indazol-3-yl)methanamine
Canonical SMILES C1=CC2=C(NN=C2C=C1)CN
Isomeric SMILES NCc1n[nH]c2ccccc12
InChIKey GMIODCDIPHWWQY-UHFFFAOYSA-N
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS Registry Number 117891-16-4 (Hydrochloride salt) [2]

Structural & Electronic Rationale (The "Why")

As an application scientist, I frequently advise drug discovery teams on scaffold selection. The choice to utilize the (1H-Indazol-3-yl)methanamine core is driven by specific molecular recognition requirements:

  • Bioisosterism & Metabolic Stability: The indazole ring is a classical bioisostere for the indole ring. However, the presence of the additional nitrogen (N2) alters the pKa and dipole moment, significantly improving metabolic stability against oxidative degradation (e.g., by cytochrome P450 enzymes) compared to highly electron-rich indoles.

  • The Methanamine Vector: The -CH2NH2 group provides a flexible, sp³-hybridized linker. In kinase inhibitors, while the indazole core anchors to the hinge region via hydrogen bonding, the methanamine moiety projects outward toward the solvent-exposed front. This allows for rapid library diversification via amidation or reductive amination to capture additional binding affinity.

  • Tautomerism: The 1H-indazole tautomer is thermodynamically favored over the 2H-form. This predictable tautomeric state ensures consistent hydrogen-bond donor (N1-H) and acceptor (N2) presentations within target protein pockets.

Synthetic Methodologies

The introduction of the methanamine functionality onto the indazole core typically proceeds via the reduction of a C3-substituted precursor. The two most robust pathways utilized in process chemistry are the reduction of 1H-indazole-3-carbonitrile (Route A) and the reductive amination of 1H-indazole-3-carbaldehyde (Route B) [3].

Synthesis SM1 1H-Indazole-3-carbonitrile R1 Reduction (LiAlH4 / THF) SM1->R1 Route A SM2 1H-Indazole-3-carbaldehyde R2 Reductive Amination (NH3, NaBH4 / MeOH) SM2->R2 Route B Product (1H-Indazol-3-yl)methanamine (Target Scaffold) R1->Product R2->Product

Caption: Divergent synthetic routes to (1H-Indazol-3-yl)methanamine via nitrile reduction or reductive amination.

Experimental Protocol: Reductive Amination Workflow

For substrates where strong reducing agents (like LiAlH₄) might compromise other functional groups on the indazole ring, Route B (reductive amination) is the preferred, milder alternative. The following is a self-validating, step-by-step protocol. The causality behind each step is explicitly detailed to ensure high yield and purity.

Materials:

  • 1H-indazole-3-carbaldehyde (1.0 eq)

  • Ammonia solution (7M in Methanol) (5.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Glacial acetic acid (catalytic)

  • Anhydrous Methanol (solvent)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1H-indazole-3-carbaldehyde in anhydrous methanol under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine intermediate back to the starting aldehyde.

  • Amine Addition: Add the 7M ammonia solution in methanol. Introduce a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by ammonia. Over-acidification must be strictly avoided, as it would fully protonate the ammonia, rendering it non-nucleophilic.

  • Equilibration: Stir the mixture at room temperature for 4-6 hours. Monitor via LC-MS until the aldehyde peak is consumed and the imine mass [M+H]⁺ is predominant.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₄ portion-wise over 15 minutes.

    • Causality: Cooling controls the exothermic reduction and minimizes the direct reduction of any unreacted aldehyde to an alcohol byproduct. NaBH₄ is ideal here as it efficiently reduces imines in protic solvents without requiring specialized handling.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench slowly with water to destroy excess hydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the aqueous residue with ethyl acetate. The primary amine product will reside in the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (1H-Indazol-3-yl)methanamine.

Biological Signaling & Therapeutic Applications

Indazole-3-methanamine derivatives are frequently deployed as competitive inhibitors of kinases and protein-protein interactions (such as the menin-MLL complex in leukemia) [4]. By mimicking the adenine ring of ATP, the indazole core binds tightly to the kinase hinge region. The methanamine tail extends into the solvent-exposed channel, preventing ATP binding and subsequently halting downstream oncogenic signaling cascades (such as the MAPK/ERK or PI3K/AKT pathways).

Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates ATP ATP Binding RTK->ATP Requires Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) ATP->Downstream Phosphorylation Inhibitor Indazole-3-methanamine Derivative Inhibitor->ATP Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Drives

Caption: Mechanism of action: Indazole-3-methanamine derivatives competitively inhibit ATP binding at RTKs.

This structural disruption is highly effective in oncology, where aberrant RTK signaling drives unchecked cellular proliferation. The synthetic accessibility of the primary amine allows medicinal chemists to rapidly iterate and optimize the pharmacokinetic profile of these inhibitors.

References

  • PubChem. "1H-indazol-3-ylmethanamine - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • US Patent 11479557B2. "Inhibitors of the menin-MLL interaction". Google Patents.
Foundational

The Multifaceted Biological Activities of 3-Substituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, with a particular focus on its 3-substituted derivatives. These compounds have demonstrated a remark...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, with a particular focus on its 3-substituted derivatives. These compounds have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs and a plethora of candidates in various stages of preclinical and clinical investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant therapeutic potential of 3-substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

3-Substituted indazole derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth, proliferation, and survival.[1][2] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in oncology drug discovery.

A. Mechanism of Action: Kinase Inhibition

Many 3-substituted indazoles function as ATP-competitive inhibitors of protein kinases. The indazole ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position can then be tailored to occupy the hydrophobic pocket and interact with other key residues, thereby conferring potency and selectivity. Key kinase families targeted by these derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 3-Substituted indazoles have been developed as potent FGFR inhibitors.[3]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. Certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been identified as potent Aurora A kinase inhibitors.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle progression, and their dysregulation is a hallmark of cancer. Indazole-based compounds have been designed as selective CDK9 inhibitors.[5][6]

  • Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells. Novel indazole-based PLK4 inhibitors have shown exceptional potency.

B. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the anticancer activity of 3-substituted indazoles. For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives targeting Aurora A kinase, the substitution pattern on the pyrrolopyridine moiety significantly influences potency.[4] Similarly, for FGFR1 inhibitors, the nature of the substituent on the phenyl ring at the 3-position of the indazole core is critical for activity, with bulkier and electron-donating groups often leading to increased potency.[3]

C. Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro activity of representative 3-substituted indazole derivatives against various cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of 3-Substituted Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2a MCF-7 (Breast)1.15[1]
HCT116 (Colon)4.89[1]
2f 4T1 (Breast)0.23[1]
HepG2 (Liver)0.80[1]
MCF-7 (Breast)0.34[1]
Compound 4 A2780 (Ovarian)4.21[7]
A549 (Lung)18.6[7]
Compound 9 A2780 (Ovarian)5.47[7]
A549 (Lung)7.73[7]
Compound 5i K562 (Leukemia)6.27[8]
A549 (Lung)4.43[8]
PC-3 (Prostate)6.57[8]
Compound 5j K562 (Leukemia)8.49[8]
A549 (Lung)3.99[8]
Compound 6o K562 (Leukemia)5.15[8]
Compound 4f MCF-7 (Breast)1.629[9]
Compound 4i A549 (Lung)2.305[9]
Compound 2y HL60 (Leukemia)0.0083
HCT116 (Colon)0.0013

Table 2: Kinase Inhibitory Activity of 3-Substituted Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 14d FGFR15.5
Compound 14c FGFR19.8
Compound 2y Aurora A-[4]
Compound B11 CDK97.13[5]
Compound LB-1 CDK99.22[6]
Compound C05 PLK4< 0.1
Compound 29 JNK35[10]
Indazole 106 JNK340
Compound 121 IDO1720[11]
Compound 122 IDO1770[11]
D. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 3-substituted indazole derivatives in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Causality of Experimental Choices: The choice of cell lines should be based on the specific cancer type being targeted and the known genetic background of the cells (e.g., specific kinase mutations). The incubation time for compound treatment is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[8][14]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]

  • Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the 3-substituted indazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a certain size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Causality of Experimental Choices: The choice of mouse strain is critical; immunodeficient mice are used to prevent rejection of the human tumor cells. The route of administration and dosing schedule are determined based on the pharmacokinetic properties of the compound.

E. Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer that is often targeted by kinase inhibitors.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates to Nucleus IkB->NFkB_p65_p50 Indazole 3-Substituted Indazole Derivative Indazole->TLR4_MD2 Inhibits iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: TLR4 signaling pathway leading to nitric oxide production and potential inhibition by 3-substituted indazoles.

III. Neuroprotective Activity: Shielding the Brain from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that 3-substituted indazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these devastating conditions. [15][16][17]

A. Mechanism of Action: Combating Neurodegeneration

The neuroprotective effects of these compounds are linked to several mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. Indazole derivatives have been shown to inhibit GSK-3β. [15]* Protection against β-Amyloid (Aβ) Induced Toxicity: Aβ plaques are a hallmark of Alzheimer's disease. Some 5-substituted indazole derivatives have demonstrated the ability to protect neuronal cells from Aβ-induced cell death. [16][17][18]* Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease. Certain indazole derivatives have shown MAO inhibitory activity. [15]* JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is involved in neuronal apoptosis. Selective JNK3 inhibitors based on the indazole scaffold have been developed. [10]

B. Quantitative Data: In Vitro and In Vivo Neuroprotective Effects

Table 5: Neuroprotective Activity of 3-Substituted Indazole Derivatives

CompoundModelEffectReference
Compounds 1, 3, 4, 6 Aβ-induced death in SH-SY5Y cellsSignificantly reduced cell death at 10 µM[18]
Compound 2 Aβ-induced death in SH-SY5Y cellsPrevented cell death at 5 µM[18]
6-amino-1-methyl-indazole (AMI) MPTP-induced Parkinson's modelImproved behavioral disorders[19]
6-Hydroxy-1-H-Indazole MPTP-induced Parkinson's modelDecreased loss of dopaminergic neurons[13]
C. Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of Aβ peptides. [18] Protocol:

  • Cell Seeding: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the 3-substituted indazole derivatives for a specified time.

  • Aβ Treatment: Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) for 24-48 hours.

  • Viability Assessment: Determine cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Compare the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Causality of Experimental Choices: SH-SY5Y cells are a commonly used neuronal cell line that is susceptible to Aβ-induced toxicity, providing a relevant in vitro model for Alzheimer's disease research.

The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents. [20] Protocol:

  • Animal Model: Use mice (e.g., C57BL/6 strain) known to be susceptible to MPTP.

  • Compound Administration: Administer the 3-substituted indazole derivative before and/or during the MPTP treatment period.

  • MPTP Induction: Administer MPTP (e.g., via intraperitoneal injection) for several consecutive days to induce dopaminergic neurodegeneration.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod, pole test) to assess motor function.

  • Neurochemical and Histological Analysis: After the study, sacrifice the animals and analyze the brains for dopamine levels in the striatum and the number of dopaminergic neurons in the substantia nigra (e.g., by tyrosine hydroxylase immunohistochemistry).

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes in the compound-treated group with the MPTP-only group.

Causality of Experimental Choices: The MPTP model is a well-established and widely used model that recapitulates key pathological features of Parkinson's disease, making it suitable for testing the efficacy of potential neuroprotective agents.

D. Signaling Pathway Visualization

The following diagram illustrates a simplified pathway of tau hyperphosphorylation, a key process in neurodegeneration that can be targeted by GSK-3β inhibitors.

Tau_Hyperphosphorylation_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Abeta Aβ Oligomers GSK3b GSK-3β Abeta->GSK3b Activates Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates into Indazole 3-Substituted Indazole Derivative Indazole->GSK3b Inhibits Neurodegeneration Neuronal Dysfunction & Death NFT->Neurodegeneration

Caption: Simplified pathway of tau hyperphosphorylation and its inhibition by a 3-substituted indazole derivative.

IV. Conclusion and Future Directions

The 3-substituted indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The diverse biological activities, spanning from anticancer and anti-inflammatory to neuroprotective effects, highlight the immense potential of this chemical class. The ability to fine-tune the substituents at the 3-position, as well as at other positions on the indazole ring, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Multi-target Drug Design: Given the complexity of many diseases, designing 3-substituted indazole derivatives that can modulate multiple targets simultaneously may offer enhanced therapeutic efficacy.

  • Improving Selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects and improve the safety profile.

  • Exploring New Therapeutic Areas: The broad biological activity of this scaffold suggests that its potential may extend beyond the areas covered in this guide. Further screening against a wider range of biological targets could uncover new therapeutic applications.

  • Advanced Drug Delivery Systems: Formulating promising 3-substituted indazole derivatives into advanced drug delivery systems could enhance their bioavailability and target-specific delivery, thereby improving their therapeutic index.

V. References

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  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Importance of Indazole against Neurological Disorders. (2022). Bentham Science. Retrieved from [Link]

  • Wei, W., Liu, Z., Wu, X., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.

  • Hu, Y. Z., Zhou, Y. B., Xu, Y. J., Chen, J., Li, J., & Liu, T. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(8), 1796–1805.

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. (2016). Spandidos Publications. Retrieved from [Link]

  • Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. (2025). MDPI. Retrieved from [Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Effect of compounds 3, 4 and 8 to LPS-stimulated macrophages J774.A1 on NO release. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, G., Li, S., Wang, Y., Li, D., Wang, Y., Chen, J., ... & Xu, Y. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 62(12), 5910–5929.

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). MDPI. Retrieved from [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI. Retrieved from [Link]

  • AJ C. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (n.d.). SciSpace. Retrieved from [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.).

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. (2022).

  • (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. (2022). Arabian Journal of Chemistry, 15(4), 103714.

  • Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. (2025). PubMed. Retrieved from [Link]

  • IC 50 values for Indazole derivatives (1be16b). (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, Z., Sun, S., Wang, Y., Wang, Y., Li, J., & Liu, T. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(8), 986–995.

  • AMI improved behavioral disorders in MPTP-induced PD model mice. (A). (n.d.). ResearchGate. Retrieved from [Link]

  • Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). MDPI. Retrieved from [Link]

  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. (2016). PubMed. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018).

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and inhibitory effects of triarylpyrazoles on LPS-induced NO and PGE>2> productions in RAW 264.7 macrophages. (2017).

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2023). MDPI. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats. (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

The Indazole-3-Amine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1H-indazole-3-amine core is a cornerstone of modern medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole-3-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of high-value therapeutic targets.[1] This guide provides a comprehensive exploration of the key molecular targets for indazole-3-amine derivatives, delving into the mechanistic underpinnings of their activity and offering practical, field-proven insights for their investigation. We will traverse the landscape of oncology, neurodegenerative disorders, and beyond, equipping researchers and drug development professionals with the knowledge to harness the full potential of this versatile chemical entity.

Introduction: The Rise of a Versatile Pharmacophore

Indazole derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] The 1H-indazole-3-amine moiety, in particular, has proven to be an exceptional building block in the design of targeted therapeutics.[3][4] Its unique electronic and structural features allow it to serve as an effective hinge-binding fragment, particularly for protein kinases, which are central players in numerous disease pathologies.[3][4] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[5] This guide will dissect the key therapeutic targets of indazole-3-amine derivatives, providing a robust framework for future drug discovery endeavors.

Key Therapeutic Arenas and Their Molecular Targets

The therapeutic utility of indazole-3-amine derivatives spans multiple disease areas, with a pronounced impact in oncology and a growing presence in the treatment of neurodegenerative conditions.

Oncology: A Multi-pronged Assault on Cancer

Indazole-3-amine derivatives have emerged as powerful anti-cancer agents, primarily through their ability to inhibit protein kinases that drive tumor growth and proliferation.[6] However, their anti-neoplastic activity is not limited to kinase inhibition, extending to the modulation of other critical cellular processes.

The 1H-indazole-3-amine structure is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[3][4] This interaction is a cornerstone of their inhibitory activity.

  • Receptor Tyrosine Kinases (RTKs): Many indazole-based drugs are multi-targeted RTK inhibitors.[4]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Axitinib and Pazopanib are notable examples of VEGFR inhibitors that feature an indazole scaffold.[4][5] By inhibiting VEGFR, these agents disrupt angiogenesis, a process vital for tumor growth and metastasis.

    • FGFR (Fibroblast Growth Factor Receptor): Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of FGFR1 and FGFR2.[2][6] Fluorine substitutions on the indazole ring can enhance both enzymatic and cellular potency.[6][7]

    • ALK (Anaplastic Lymphoma Kinase): Entrectinib is an ALK inhibitor built upon an indazole framework, highlighting the scaffold's role in targeting fusion proteins that drive certain cancers.[2][4]

    • Other RTKs: The indazole scaffold has also been successfully employed to target c-Met, ROS1, and PDGFR.[5][7]

  • Non-Receptor Tyrosine Kinases:

    • Bcr-Abl: In the context of chronic myeloid leukemia (CML), 1H-indazol-3-amine derivatives have been synthesized to inhibit the Bcr-Abl fusion protein, including the challenging T315I mutant.[2]

The following diagram illustrates the general mechanism of action of indazole-3-amine derivatives as kinase inhibitors.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region atp_site ATP Binding Site phosphorylation Phosphorylation atp_site->phosphorylation indazole Indazole-3-amine Derivative indazole->hinge Forms H-bonds inhibition Inhibition atp ATP atp->atp_site Binds substrate Substrate Protein substrate->phosphorylation phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream inhibition->atp_site Blocks ATP Binding phosphorylation->phosphorylated_substrate apoptosis_pathway indazole Indazole-3-amine Derivative (e.g., 6o) p53_mdm2 p53/MDM2 Pathway indazole->p53_mdm2 Inhibits? bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) indazole->bcl2_family Modulates apoptosis Apoptosis p53_mdm2->apoptosis caspase Caspase Cascade bcl2_family->caspase caspase->apoptosis

Caption: Proposed apoptotic pathway induced by an indazole-3-amine derivative.

A distinct class of indazole derivatives functions as microtubule-targeting agents. [8]These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules. [8][9]The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [8]

Neurodegenerative Diseases: A New Frontier

The versatile indazole scaffold is also being explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. [10]

  • Inhibition of Tau Hyperphosphorylation: Abnormal hyperphosphorylation of the tau protein is a hallmark of several neurodegenerative disorders. [11]Indazole derivatives have been developed to inhibit kinases, such as GSK-3β, that are responsible for this pathological modification. [10][11]By reducing tau hyperphosphorylation, these compounds may prevent the formation of neurofibrillary tangles and protect against neuronal loss. [11]* Targeting LRRK2 in Parkinson's Disease: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease. [10]Potent and brain-penetrant indazole-based LRRK2 kinase inhibitors have been developed, aiming to reduce the neurodegeneration associated with LRRK2 hyperactivity. [10]

Experimental Protocols for Target Validation and Compound Characterization

The following section provides standardized, step-by-step methodologies for key experiments used to evaluate the activity of indazole-3-amine derivatives.

In Vitro Anti-Proliferative Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-3-amine derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of an indazole derivative against a target kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant human kinase, the specific peptide substrate, and the indazole derivative at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the derivative and determine the IC50 value.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the indazole derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2) and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Data Presentation

The following tables summarize representative data for the anti-proliferative and kinase inhibitory activities of indazole-3-amine derivatives.

**Table 1: Anti-proliferative Activity of a Representative Indazole-3-Amine Derivative (Compound 6o)[4][12]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>10
PC-3Prostate Cancer>10
HepG2Hepatoma>10
HEK-293Normal Kidney Cells33.2

Table 2: Kinase Inhibition Profile of Representative Indazole-Based Drugs[4][5][7]

CompoundKey Kinase TargetsIC50 (nM)
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit10, 30, 47, 84, 74, 140
EntrectinibTrkA, TrkB, TrkC, ROS1, ALK1, 3, 1, 7, 12
LinifanibVEGFR, PDGFR, KDR, CSF-1R, Flt-3, Kit3, 2, 4, 16, 29

Conclusion and Future Directions

The 1H-indazole-3-amine scaffold has unequivocally established itself as a privileged motif in drug discovery, yielding a multitude of potent and selective inhibitors against a range of therapeutically relevant targets. Its success is largely attributable to its ability to act as a versatile hinge-binding element for protein kinases, a class of enzymes central to the pathogenesis of cancer and other diseases. Furthermore, the exploration of indazole-3-amine derivatives as modulators of apoptosis and microtubule dynamics, as well as their emerging role in targeting key players in neurodegeneration, underscores the broad therapeutic potential of this chemical class.

Future research should focus on the continued structure-based design of novel indazole-3-amine derivatives with improved potency, selectivity, and pharmacokinetic properties. The synthesis of libraries of these compounds for high-throughput screening against diverse target families will undoubtedly uncover new therapeutic opportunities. Moreover, a deeper understanding of the off-target effects and potential resistance mechanisms associated with existing indazole-based drugs will be crucial for the development of next-generation therapeutics with enhanced safety and efficacy profiles. The journey of the indazole-3-amine scaffold is far from over; it remains a fertile ground for the discovery of innovative medicines that can address unmet medical needs.

References

  • Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Yadav, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1846-1868. [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]

  • Liu, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968. [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. (2018). Chemical structure of 1H-indazol-3-amine derivative 100. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Frontiers. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. [Link]

  • F.A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Arkivoc, 2017(3), 1-23. [Link]

  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

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Exploratory

Structural &amp; Functional Divergence: 3-Amino-indazole vs. 3-Aminomethyl-indazole

Topic: 3-aminomethyl-indazole vs 3-amino-indazole structural comparison Content Type: In-depth technical guide. Executive Summary In medicinal chemistry, the distinction between 3-amino-1H-indazole and 3-(aminomethyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-aminomethyl-indazole vs 3-amino-indazole structural comparison Content Type: In-depth technical guide.

Executive Summary

In medicinal chemistry, the distinction between 3-amino-1H-indazole and 3-(aminomethyl)-1H-indazole represents a fundamental shift from a pharmacophoric core to a physicochemical modulator . While they share the indazole scaffold, the single methylene spacer in the 3-aminomethyl variant disrupts the electronic conjugation between the exocyclic amine and the aromatic system.

This guide analyzes the structural, electronic, and synthetic divergences between these two moieties. For the drug developer, choosing between them is a decision between designing a rigid hinge-binding motif (3-amino) or introducing a basic, flexible linker (3-aminomethyl) to modulate solubility and reach solvent-exposed pockets.

Structural & Electronic Analysis

Core Scaffold & Tautomerism

Both compounds rely on the indazole bicyclic system. The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2.3 kcal/mol in the ground state, a preference that persists in polar solvents. However, the substitution at the C3 position heavily influences the electronic environment of the pyrazole ring.

Feature3-Amino-1H-indazole 3-(Aminomethyl)-1H-indazole
Structure Amine directly attached to C3 (Conjugated).[1]Amine separated by -CH₂- linker (Insulated).
Electronic Nature Aniline-like. The lone pair on the exocyclic nitrogen is delocalized into the aromatic ring.Benzylamine-like. The amine is electronically isolated from the ring.
Basicity (pKa) Low (pKa ~ 3.0 - 4.0). Poor proton acceptor at physiological pH.High (pKa ~ 9.0 - 9.8). Predominantly protonated (cationic) at pH 7.4.
H-Bonding Donor/Acceptor. Acts as a donor (NH₂) and acceptor (N2) in a rigid planar arrangement.Flexible Donor. The cationic ammonium group acts as a strong H-bond donor; the linker allows rotational freedom.
Key Role Hinge Binder. Mimics the adenine ring of ATP in kinase pockets.Solubility Handle / Spacer. Improves logD and reaches solvent channels.
The "Electronic Break" Effect

The methylene group in 3-aminomethyl-indazole acts as an insulator ("electronic break").

  • In 3-amino-indazole , the C3-N bond has partial double-bond character due to resonance, enforcing planarity and reducing the nucleophilicity of the exocyclic amine.

  • In 3-aminomethyl-indazole , the C3-C(alpha) bond allows free rotation. The amine retains the high nucleophilicity and basicity typical of primary aliphatic amines.

StructuralComparison cluster_0 3-Amino-indazole cluster_1 3-Aminomethyl-indazole A1 Conjugated System (Planar) A2 Low Basicity (pKa ~3-4) A1->A2 Resonance Effect B1 Insulated System (Flexible Linker) A1->B1 + Methylene Spacer (-CH2-) A3 Kinase Hinge Binder (Donor-Acceptor) A2->A3 Neutral at physiol. pH B2 High Basicity (pKa ~9-10) B1->B2 Inductive Effect only B3 Solubility Element (Cationic Handle) B2->B3 Ionized at physiol. pH

Figure 1: Structural logic flow comparing the electronic consequences of the methylene linker.

Synthetic Methodologies

The synthesis of these two cores requires distinct strategies. 3-amino-indazole is typically formed via ring closure that creates the C-N bond or the pyrazole ring simultaneously. 3-aminomethyl-indazole is often accessed by reducing a pre-formed nitrile or amide on the indazole core.

Synthesis of 3-Amino-1H-indazole (The Hydrazine Route)

This is the industry-standard method for generating kinase inhibitor cores.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) of a 2-fluorobenzonitrile followed by cyclization.

  • Key Reagent: Hydrazine hydrate (

    
    ).
    

Protocol:

  • Starting Material: 2-Fluoro-5-bromobenzonitrile (or substituted analog).

  • Reaction: Dissolve in n-butanol or ethanol. Add 3-5 equivalents of hydrazine hydrate.

  • Conditions: Reflux (100-120°C) for 2-4 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Yield: Typically high (80-95%).

Synthesis of 3-Aminomethyl-1H-indazole (The Nitrile Reduction)

This route converts the cyano group of 3-cyanoindazole into a primary amine.

  • Mechanism: Hydride reduction or Catalytic Hydrogenation.

  • Challenge: Over-reduction or side reactions at the N1 position.

Protocol:

  • Starting Material: 1H-indazole-3-carbonitrile.

  • Reaction: Dissolve in dry THF under

    
    .
    
  • Reagent: Add Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) dropwise at 0°C.

  • Conditions: Warm to reflux for 3-6 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Purification: The crude amine is often converted to a Boc-protected form or HCl salt immediately for stability.

SynthesisWorkflow cluster_amino Route A: 3-Amino-indazole cluster_methyl Route B: 3-Aminomethyl-indazole StartA 2-Fluorobenzonitrile StepA1 Hydrazine Hydrate (Reflux, n-BuOH) StartA->StepA1 InterA Intermediate: Amidrazone StepA1->InterA EndA 3-Amino-1H-indazole InterA->EndA StartB 1H-indazole-3-carbonitrile StepB1 LiAlH4 Reduction (THF, Reflux) StartB->StepB1 StepB2 Alt: H2, Pd/C (Acidic Media) StartB->StepB2 EndB 3-Aminomethyl-1H-indazole StepB1->EndB StepB2->EndB

Figure 2: Comparative synthetic workflows. Route A builds the ring; Route B modifies the substituent.

Medicinal Chemistry Applications

3-Amino-indazole: The Kinase Hinge Binder

This scaffold is a "privileged structure" in oncology. The indazole N1-H and N2 act as a donor-acceptor pair that perfectly matches the hydrogen bonding requirements of the ATP-binding hinge region in kinases.

  • Examples: Pazopanib (VEGFR inhibitor), Entrectinib (ROS1/ALK inhibitor), Axitinib (VEGFR inhibitor).

  • Design Logic: The 3-amino group is often derivatized into a urea or amide (e.g., in Linifanib) to extend into the "gatekeeper" region or the DFG pocket.

3-Aminomethyl-indazole: The Flexible Linker

This moiety is rarely the primary pharmacophore. Instead, it serves as a connector .

  • Solubility: The high pKa (~9.5) ensures the molecule is protonated in the gut and plasma, improving aqueous solubility.

  • Flexibility: The methylene hinge allows the attached group to rotate and find optimal binding interactions in solvent-exposed regions of the protein, distinct from the rigid hinge region.

  • Bioisosterism: It acts as a bioisostere for benzylamine or tryptamine derivatives, offering a different H-bond profile due to the indazole nitrogens.

Property3-Amino Derivative (e.g., Urea)3-Aminomethyl Derivative (e.g., Amide)
Vector Planar, extends linearly from ring.Kinked (109.5°), capable of rotation.
Metabolism Susceptible to N-oxidation or hydrolysis if amide.Benzylic oxidation at the -CH₂- position is a potential metabolic soft spot.
Target Class Kinases (ATP site), GPCRs.GPCRs (Aminergic), Proteases (S1 pocket).

References

  • BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • Abbasi, M. et al. (2014). Synthesis and biological evaluation of 3-aminoindazole derivatives. European Journal of Medicinal Chemistry.
  • PubChem. (2025).[2][3] Compound Summary: 3-Amino-1H-indazole.[4][5][6] National Library of Medicine. Retrieved from

  • ChemScene. (2025). Product Data: 3-(Aminomethyl)-1H-indazole. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Lefebvre, V. et al. (2010). General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. Journal of Organic Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis and Validation of (1H-Indazol-3-yl)methanamine from 2-Fluorobenzonitrile: A Scalable 4-Step Protocol

Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation

Executive Summary

The indazole-3-methanamine scaffold ((1H-indazol-3-yl)methanamine) represents a critical "chemical space" bridge in modern drug discovery. It serves as a contracted bioisostere of tryptamine and acts as a highly versatile solvent-front linker in the development of kinase inhibitors 1. While direct cyclization of 2-fluorobenzonitrile with hydrazine yields the C3-amino variant (1H-indazol-3-amine) 2, the synthesis of the C3-methanamine derivative requires the strategic introduction of a methylene bridge.

This application note details a robust, self-validating 4-step synthetic route starting from commercially available 2-fluorobenzonitrile. By leveraging a Grignard homologation, hydrazine-mediated cyclocondensation, site-selective radical bromination, and a highly chemoselective Staudinger reduction, this protocol ensures high atom economy, scalability, and exceptional purity of the final active pharmaceutical ingredient (API) scaffold.

Mechanistic Rationale & Pathway Logic (The "Why")

As a Senior Application Scientist, it is crucial to look beyond the reagents and understand the thermodynamic and kinetic drivers dictating this synthetic route:

  • Carbon Framework Homologation (Grignard Addition): Direct condensation of 2-fluorobenzonitrile with hydrazine fails to provide the necessary carbon for the methanamine group. We first react the nitrile with methylmagnesium bromide. The nucleophilic attack forms an intermediate imine salt, which is subsequently hydrolyzed by aqueous HCl to yield 2-fluoroacetophenone .

  • Indazole Core Construction (Cyclocondensation): Refluxing 2-fluoroacetophenone with hydrazine hydrate drives a tandem reaction: initial hydrazone formation followed by an intramolecular nucleophilic aromatic substitution (S_NAr) of the ortho-fluorine atom. This thermodynamically driven cyclization yields 3-methyl-1H-indazole 3.

  • Tautomeric Locking & Site-Selective Bromination: Indazoles exist in a dynamic 1H/2H tautomeric equilibrium 4. The N1/N2 nitrogens are highly nucleophilic and prone to N-bromination. By introducing a bulky, electron-withdrawing Boc (tert-butyloxycarbonyl) group at N1, we deactivate the ring and lock the tautomer. This directs the subsequent Wohl-Ziegler radical bromination (NBS/AIBN) exclusively to the C3-methyl group.

  • Chemoselective Amination (Staudinger Reduction): While Gabriel synthesis (phthalimide) is an option, it requires harsh deprotection conditions that can degrade the indazole core. Instead, we utilize an azide substitution followed by a Staudinger reduction (PPh3/H2O). This method is exceptionally mild, proceeds at room temperature, and avoids the risk of over-reduction or catalyst poisoning associated with standard Pd/C hydrogenation.

Synthetic Workflow Visualization

Pathway A 2-Fluorobenzonitrile (Starting Material) B 2-Fluoroacetophenone (Intermediate 1) A->B MeMgBr, THF, 0°C then HCl (aq) C 3-Methyl-1H-indazole (Intermediate 2) B->C N2H4·H2O, n-BuOH, 110°C Cyclocondensation D 1-Boc-3-methyl-1H-indazole (Protected Core) C->D Boc2O, DMAP, DCM, RT N1-Protection E 1-Boc-3-(bromomethyl)-1H-indazole (Brominated Precursor) D->E NBS, AIBN, CCl4, 80°C Radical Bromination F 1-Boc-3-(azidomethyl)-1H-indazole (Azide Intermediate) E->F NaN3, DMF, 60°C Nucleophilic Substitution G (1H-Indazol-3-yl)methanamine (Target API Scaffold) F->G 1. PPh3, H2O/THF (Staudinger) 2. TFA/DCM (Deprotection)

Figure 1: Step-by-step synthetic workflow from 2-fluorobenzonitrile to (1H-indazol-3-yl)methanamine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale synthesis.

StepTransformationKey ReagentsReaction TimeTypical YieldTarget Purity (HPLC)
1 Nitrile AlkylationMeMgBr, THF, HCl (aq)5 hours82 - 85%> 95%
2 CyclocondensationN₂H₄·H₂O, n-BuOH12 hours88 - 90%> 98%
3 Protection & BrominationBoc₂O, NBS, AIBN, CCl₄6 hours70 - 75%> 92%
4 Azidation & ReductionNaN₃, PPh₃, TFA/DCM18 hours78 - 82%> 99%
Overall Total Synthesis -~41 hours ~40 - 47% > 99%

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 2-Fluoroacetophenone
  • Reaction: In an oven-dried, argon-purged flask, dissolve 2-fluorobenzonitrile (12.1 g, 100 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add methylmagnesium bromide (3M in diethyl ether, 40 mL, 120 mmol) over 30 minutes. Maintain internal temperature below 5 °C.

  • Hydrolysis: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Carefully quench by adding 2M HCl (100 mL) at 0 °C. Stir vigorously for 1 hour to fully hydrolyze the intermediate imine.

  • Workup: Extract with EtOAc (3 × 100 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of the nitrile (R_f ~0.6) and a new UV-active spot for the ketone (R_f ~0.4). GC-MS must confirm the molecular ion peak at m/z = 138.

Step 2: Synthesis of 3-Methyl-1H-indazole
  • Reaction: Dissolve the crude 2-fluoroacetophenone (~13.8 g, 100 mmol) in n-butanol (100 mL). Add hydrazine hydrate (80% aqueous solution, 15 mL, ~300 mmol).

  • Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

  • Isolation: Cool the reaction mixture to RT and pour it into crushed ice (200 g). Stir for 30 minutes until a pale yellow precipitate forms. Filter the solid, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: ¹H NMR (CDCl₃, 400 MHz) must show a characteristic singlet at ~2.55 ppm (3H, C3-CH₃) and a broad, exchangeable singlet at ~13.2 ppm (1H, indazole NH).

Step 3: N-Protection and Wohl-Ziegler Bromination
  • Protection: Dissolve 3-methyl-1H-indazole (13.2 g, 100 mmol) in DCM (150 mL). Add DMAP (1.2 g, 10 mmol) and Boc₂O (26.2 g, 120 mmol). Stir at RT for 2 hours. Wash with water, dry, and concentrate to yield 1-Boc-3-methyl-1H-indazole.

  • Bromination: Dissolve the protected indazole in anhydrous CCl₄ (150 mL) (Note: α,α,α-trifluorotoluene can be used as a greener alternative). Add N-bromosuccinimide (NBS, 19.6 g, 110 mmol) and AIBN (1.64 g, 10 mmol).

  • Radical Initiation: Reflux the mixture at 80 °C under irradiation from a halogen lamp for 4 hours. Cool to 0 °C, filter off the floating succinimide byproduct, and concentrate the filtrate.

  • Validation Checkpoint: ¹H NMR must show the disappearance of the 2.55 ppm methyl singlet and the emergence of a new singlet at ~4.70 ppm (2H, -CH₂Br).

Step 4: Azidation, Staudinger Reduction, and Deprotection
  • Azidation: Dissolve the crude 1-Boc-3-(bromomethyl)-1H-indazole in anhydrous DMF (100 mL). Add NaN₃ (9.7 g, 150 mmol) and stir at 60 °C for 3 hours. Extract with EtOAc/water to remove DMF.

  • Reduction: Dissolve the crude azide in THF (100 mL). Add triphenylphosphine (PPh₃, 31.5 g, 120 mmol) and stir at RT for 2 hours (nitrogen gas evolution will be observed). Add distilled water (10 mL) and stir overnight to hydrolyze the iminophosphorane intermediate.

  • Deprotection: Concentrate the mixture, redissolve in DCM (50 mL), and add Trifluoroacetic Acid (TFA, 50 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture to remove TFA. Basify with 1M NaOH to pH 10, extract with EtOAc, and dry. To ensure long-term stability, precipitate the API as a hydrochloride salt by adding 2M HCl in diethyl ether.

  • Validation Checkpoint: FTIR must show the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹. ¹H NMR (DMSO-d₆) of the final HCl salt will display a sharp singlet at ~4.30 ppm (2H, -CH₂-NH₂) and a broad integration for the primary amine protons. MS confirms m/z = 148 [M+H]⁺.

References

[1] Benchchem. "(5-Methyl-1H-indazol-3-yl)methanamine | 1177329-20-2 | Benchchem". URL:

[2] PMC. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". URL:

[3] ResearchGate. "Synthesis of 1H-indazole derivatives". URL:

[4] Organic Chemistry Portal. "Indazole synthesis". URL:

Sources

Application

Application Note: Protocol for Reductive Amination of 1H-indazole-3-carbaldehyde

Abstract & Strategic Importance The 1H-indazole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 1H-indazole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Axitinib analogs) and GPCR ligands.[1] The installation of an amine moiety at the C3 position via reductive amination is a pivotal transformation for diversifying this scaffold.

This guide addresses the specific challenges of working with 1H-indazole-3-carbaldehyde, primarily its poor solubility in non-polar solvents and the latent reactivity of the N1-acidic proton. We present a robust, field-proven protocol utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent, selected for its chemoselectivity and ability to prevent over-alkylation.

Chemical Strategy & Mechanism[2][3]

The "Gold Standard" Approach: STAB-Mediated Reduction

While traditional reductive amination using NaBH


CN (sodium cyanoborohydride) is effective, it poses toxicity risks and often requires strict pH control. We utilize Sodium Triacetoxyborohydride (STAB)  in 1,2-Dichloroethane (DCE) or THF.
  • Why STAB? STAB is mild and less reducing than NaBH

    
    . It reduces the iminium ion selectively over the aldehyde, minimizing the formation of the alcohol side-product.
    
  • The Indazole Factor: The N1-proton of the indazole (pKa ~14) is generally compatible with STAB conditions. However, the aldehyde at C3 can form stable hemiaminals. The addition of acetic acid (AcOH) catalyzes the dehydration to the iminium species, driving the equilibrium forward.

Reaction Mechanism Visualization

The following diagram details the stepwise mechanism, highlighting the critical acid-catalyzed iminium formation.

ReductiveAminationMechanism Substrate 1H-indazole-3-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium Dehydration Product Secondary Amine (Target) Iminium->Product Hydride Transfer Acid AcOH (Cat.) - H2O Acid->Iminium Hydride STAB (H-) Reduction Hydride->Product

Caption: Mechanistic pathway of STAB-mediated reductive amination. Acid catalysis is critical for the dehydration step (Hemiaminal


 Iminium).

Pre-Reaction Considerations

Solubility Management

1H-indazole-3-carbaldehyde is a solid with limited solubility in pure DCE or DCM.

  • Recommendation: If the substrate does not dissolve in DCE, use a mixture of DCE/THF (2:1) or DCE/MeOH (9:1) .

  • Note: If using MeOH, STAB reacts slowly with the solvent, but the reaction with the imine is usually faster. Alternatively, switch to NaBH

    
     (see Protocol B).
    
Stoichiometry Table
ComponentEquivalentsRoleNotes
Indazole Aldehyde 1.0Limiting ReagentDry thoroughly before use.
Amine (R-NH

)
1.1 - 1.2NucleophileSlight excess ensures full conversion.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation. Essential.
STAB 1.4 - 2.0Reducing AgentAdd after imine formation time (optional but recommended).
DCE/THF 0.1 - 0.2 MSolventAnhydrous preferred.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Valuable amines, functional group tolerance, avoiding over-alkylation.

  • Preparation: In a dry vial equipped with a stir bar, suspend 1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.15 M).

    • Tip: If the solution is cloudy, add dry THF dropwise until clear.

  • Imine Formation: Add the Amine (1.1 equiv) followed by Acetic Acid (1.5 equiv).

    • Observation: The mixture may clarify or change color (yellow/orange) as the imine forms.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: Mild gas evolution (H

      
      ) may occur.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product).

    • Checkpoint: If starting material persists after 16h, add an additional 0.5 equiv of STAB.

  • Workup:

    • Quench by adding saturated aqueous NaHCO

      
        (pH should be ~8).
      
    • Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: The Alternative (NaBH Method)

Best for: Poorly soluble substrates, robust substrates, or when STAB is unavailable.

  • Solvation: Dissolve 1H-indazole-3-carbaldehyde (1.0 equiv) in Methanol (MeOH) (0.1 M).

  • Imine Formation: Add Amine (1.1 equiv).

    • Optional: Add anhydrous MgSO

      
       (2.0 equiv) to the flask to absorb water and drive imine formation. Stir for 2–4 hours or overnight.
      
  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH

    
    )  (1.5 equiv) portion-wise (exothermic).
    
  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with water, remove MeOH under reduced pressure, and extract the aqueous residue with EtOAc.

Workflow Visualization

Workflow Start Start: 1H-indazole-3-CHO Solubility Check Solubility in DCE Start->Solubility Decision Soluble? Solubility->Decision PathA Protocol A (Preferred) Add Amine + AcOH Stir 30 min Decision->PathA Yes PathB Protocol B (Alternative) Switch Solvent to MeOH Add Amine Decision->PathB No ReduceA Add STAB Stir 4-16h PathA->ReduceA ReduceB Add NaBH4 (at 0°C) Stir 2h PathB->ReduceB Monitor LC-MS Check (Target Mass?) ReduceA->Monitor ReduceB->Monitor Monitor->ReduceA Incomplete (Add STAB) Workup Quench (NaHCO3) Extract (DCM/EtOAc) Monitor->Workup Complete Purify Purification (Column/Recryst) Workup->Purify

Caption: Decision tree for selecting the optimal reductive amination protocol based on solubility and reagent availability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Imine formation is slow.Increase AcOH to 2.0 equiv. Add molecular sieves (3Å or 4Å) during the first 60 mins.
Alcohol Byproduct Direct reduction of aldehyde.Ensure the Amine and AcOH stir with the aldehyde for at least 1h before adding STAB.
Starting Material Stuck Equilibrium favors aldehyde.Switch solvent to DCE/TFE (Trifluoroethanol) mixture; TFE activates the carbonyl.
Product in Aqueous Product is highly polar/basic.Do not use acidic workup. Saturate aqueous layer with NaCl (Salting out) and use CHCl

/iPrOH (3:1) for extraction.[1][2][3][4]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025).[2][4][5] "6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide." BenchChem Application Notes. Link

  • Li, J., et al. (2014). "Synthesis and biological evaluation of 3-substituted indazole derivatives as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters, 24(4), 1147-1150. Link

  • Organic Chemistry Portal. "Reductive Amination." Organic Chemistry Portal Reaction Guide. Link

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Amino-Indazole Derivatives in Drug Discovery

Introduction & Strategic Context The 3-amino-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a potent hinge-binding motif in type II kinase inhibitors targeting FLT3, PDGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 3-amino-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a potent hinge-binding motif in type II kinase inhibitors targeting FLT3, PDGFRα, and c-Kit [1]. Functionalizing this core—particularly via carbon-carbon bond formation at the C3, C5, or C6 positions—is essential for exploring structure-activity relationships (SAR).

However, the Suzuki-Miyaura cross-coupling of 3-amino-indazoles presents unique mechanistic hurdles. As a nitrogen-rich heterocycle, the unprotected indazole core can act as a multidentate ligand, sequestering palladium catalysts into inactive off-cycle dimers. This application note details the causality behind these challenges and provides a field-proven, self-validating protocol for the high-yield Suzuki coupling of 3-amino-indazole derivatives.

Mechanistic Insights: Overcoming Catalyst Poisoning

The Challenge of Free N-H Azoles

In standard palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition with the aryl halide. However, unprotected 3-amino-indazoles possess highly nucleophilic nitrogen atoms (both endocyclic and exocyclic). These nitrogens readily coordinate to the electrophilic Pd(II) intermediates, forming stable, bridged Pd-indazole complexes [2]. This coordination raises the activation energy barrier for subsequent transmetalation and reductive elimination, effectively poisoning the catalyst and stalling the reaction.

The Causality of Experimental Choices

To engineer a successful coupling system, we must disrupt this off-cycle pathway:

  • Substrate Masking (N-Acylation): Acylating the exocyclic 3-amino group (e.g., with cyclopropanecarbonyl chloride) drastically reduces its nucleophilicity through resonance delocalization. This prevents the amine from outcompeting the phosphine ligands for palladium coordination [1].

  • Steric Shielding via Ligand Design: The use of bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or bulky monodentate ligands like XPhos , sterically crowds the palladium center. This bulk physically blocks the multi-point coordination required to form the stable Pd-indazole dimer, forcing the catalyst back into the productive cycle [2].

  • Biphasic Solvent Systems: Utilizing a 1,4-dioxane/water mixture ensures the solubility of both the lipophilic indazole substrate and the inorganic base (Na₂CO₃), facilitating a smooth transmetalation step.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X OffCycle Pd-Indazole Dimer (Catalyst Deactivation) Pd0->OffCycle Free N-H Coordination TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Ar-Ar' formation) TransMet->RedElim RedElim->Pd0 Release Product 3-Amino-indazole Derivative RedElim->Product OffCycle->Pd0 Bulky Ligands (e.g., dppf, XPhos)

Figure 1: Suzuki-Miyaura catalytic cycle and the inhibitory off-cycle pathway of free N-H indazoles.

Quantitative Data Presentation

The following table summarizes optimized conditions for the Suzuki coupling of 6-bromo-3-amino-indazole derivatives, demonstrating the efficacy of the Pd(dppf)Cl₂ system in overcoming heterocycle-induced catalyst deactivation [1][3].

Substrate (Indazole Halide)Boronic Acid / Ester PartnerCatalyst SystemBaseSolventTemp / TimeYield
6-bromo-3-(cyclopropanecarboxamido)-1H-indazole3-(ethoxycarbonyl)phenylboronic acidPd(dppf)Cl₂ (5 mol%)1N Na₂CO₃ (aq)1,4-Dioxane100 °C, 12h80%
6-bromo-N-methyl-1H-indazol-3-amineBis(pinacolato)diboronPd(dppf)Cl₂ (5 mol%)KOAcDMF100 °C, 16h90%
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80 °C, 12hHigh
3-iodo-6-methyl-4-nitro-1H-indazoleVarious Arylboronic acidsPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80-100 °C, 4h>75%

Experimental Workflows & Protocols

The following protocol describes the synthesis of ethyl 3-(3-(cyclopropanecarboxamido)-1H-indazol-6-yl)benzoate, a validated intermediate for kinase inhibitor development [1]. This protocol is designed as a self-validating system: the strict degassing prevents oxidative homocoupling of the boronic acid (a common failure mode indicated by a dark black reaction mixture and biaryl byproducts).

Workflow Start Substrate Preparation (N-Acylation of 3-NH2) Degas Solvent Degassing (Dioxane/H2O, Ar purge) Start->Degas Reaction Catalytic Coupling (Pd(dppf)Cl2, 100°C, 12h) Degas->Reaction Workup Aqueous Workup (EtOAc extraction) Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify

Figure 2: Experimental workflow for the Suzuki coupling of 3-amino-indazole substrates.

Step-by-Step Methodology

Phase 1: Preparation of the Reaction Matrix (Degassing) Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes and promotes the homocoupling of boronic acids. Degassing is non-negotiable.

  • Prepare a solvent mixture of 1,4-dioxane and distilled water in a 4:1 ratio (v/v).

  • Transfer the solvent to a Schlenk flask and subject it to three freeze-pump-thaw cycles, or sparge vigorously with ultra-pure Argon for at least 30 minutes.

Phase 2: Reaction Assembly

  • To an oven-dried, Argon-flushed reaction vial, add the protected substrate: 6-bromo-3-(cyclopropanecarboxamido)-1H-indazole (1.0 equivalent).

  • Add 3-(ethoxycarbonyl)phenylboronic acid (1.5 equivalents). Note: The 0.5 eq excess compensates for any minor protodeboronation that occurs at elevated temperatures.

  • Add the base: 1N aqueous Na₂CO₃ (3.0 equivalents).

  • Add the catalyst: Pd(dppf)Cl₂ (0.05 equivalents / 5 mol%). The bidentate dppf ligand will prevent the indazole core from displacing the phosphines.

  • Introduce the degassed 1,4-dioxane/water mixture via syringe to achieve a substrate concentration of 0.1 M.

Phase 3: Execution and Monitoring

  • Seal the vial tightly with a Teflon-lined cap and heat the biphasic mixture to 100 °C in a pre-heated oil bath or heating block.

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

  • Monitor the reaction via LC-MS or TLC (eluent: 50% EtOAc/Hexanes) after 8 hours. The disappearance of the brominated starting material validates the successful oxidative addition and progression of the cycle.

Phase 4: Workup and Purification

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black (precipitated Pd(0)). Self-validation: A clear, pale-yellow filtrate indicates successful removal of metallic impurities.

  • Transfer to a separatory funnel, wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 60% EtOAc in Hexanes) to yield the pure coupled product.

References

  • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: Massachusetts Institute of Technology (DSpace) / Journal of the American Chemical Society URL: [Link]

Application

Preparation of 1H-Indazol-3-ylmethylamine Hydrochloride: A Comprehensive Protocol for Nitrile Reduction and Salt Formation

Introduction & Strategic Overview The 1H-indazol-3-ylmethylamine scaffold is a privileged pharmacophore widely utilized in the1[1]. The hydrochloride salt of this amine (CAS: 117891-16-4) is particularly desirable due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1H-indazol-3-ylmethylamine scaffold is a privileged pharmacophore widely utilized in the1[1]. The hydrochloride salt of this amine (CAS: 117891-16-4) is particularly desirable due to its 2[2] compared to the free base.

The most atom-economical and scalable retrosynthetic approach to this compound relies on the3[3]. However, the reduction of nitriles to primary amines is notoriously plagued by the 4[4].

The Causality of Dimerization: During catalytic hydrogenation, the nitrile is initially reduced to a highly reactive imine intermediate. As the first equivalents of primary amine are generated, they act as potent nucleophiles, attacking the unreacted imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer, severely compromising the yield of the target primary amine[4].

The Acidic Solution: To circumvent this thermodynamic sink, the reduction is 5[5]. The acid serves a critical dual function:

  • Kinetic Trapping: It immediately protonates the newly formed primary amine (

    
    ), converting it into a non-nucleophilic ammonium salt, thereby completely shutting down the dimerization pathway.
    
  • Direct Salt Formation: It directly yields the desired 1H-indazol-3-ylmethylamine hydrochloride salt upon solvent evaporation, bypassing the need for a separate, lossy salt-formation step.

Mechanistic Pathway

The diagram below illustrates the reaction cascade, highlighting the divergent pathways between the undesired dimerization and the desired acid-mediated trapping.

Mechanism Nitrile 1H-Indazole-3-carbonitrile (Starting Material) Imine Imine Intermediate (Highly Electrophilic) Nitrile->Imine H2, Pd/C Amine Free Primary Amine (Nucleophilic) Imine->Amine H2, Pd/C Dimer Secondary Amine Dimer (Undesired Byproduct) Imine->Dimer Condensation & Reduction Amine->Imine Nucleophilic Attack (Without HCl) Salt 1H-Indazol-3-ylmethylamine HCl (Desired Product) Amine->Salt + HCl (In Situ) Rapid Protonation

Figure 1: Mechanistic pathway of nitrile reduction highlighting the dimerization trap.

Experimental Methodology

This self-validating protocol outlines the synthesis of 1H-indazol-3-ylmethylamine hydrochloride using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Workflow Step1 1. Reaction Setup Charge 1H-indazole-3-carbonitrile, 10% Pd/C, and Methanolic HCl Step2 2. Hydrogenation Purge with H2, stir at room temp under 1-3 atm H2 Step1->Step2 Step3 3. Filtration Filter through Celite pad to safely remove Pd/C catalyst Step2->Step3 Step4 4. Concentration Evaporate solvent under reduced pressure (Rotavap) Step3->Step4 Step5 5. Crystallization Triturate with Et2O/EtOAc, filter, and dry in vacuo Step4->Step5

Figure 2: Experimental workflow for the synthesis of 1H-indazol-3-ylmethylamine hydrochloride.

Reagents & Materials
  • 1H-indazole-3-carbonitrile: 1.0 equiv (e.g., 10.0 g, 69.8 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet: 10 wt% relative to substrate (1.0 g)

  • 1.25 M HCl in Methanol: 3.0 equiv (167 mL)

  • Anhydrous Methanol: Reaction solvent

  • Diethyl ether (

    
    ) or Ethyl Acetate:  Anti-solvent for trituration
    
  • Hydrogen gas (

    
    ):  Cylinder or balloon
    
Step-by-Step Protocol
  • Inert Atmosphere Setup: To an oven-dried, argon-purged hydrogenation flask, add 1H-indazole-3-carbonitrile (10.0 g, 69.8 mmol).

  • Catalyst Charging (Safety Critical): Carefully add 10% Pd/C (1.0 g, 50% wet). Expert Note: Always use wet Pd/C or add the catalyst under a strict argon blanket. Dry Pd/C in the presence of methanol vapors and oxygen can spontaneously ignite.

  • Solvent Addition: Slowly add 1.25 M HCl in Methanol (167 mL, 209 mmol) to the flask. Ensure the catalyst is fully submerged and suspended.

  • Hydrogenation: Seal the flask and connect it to a hydrogen source (balloon or Parr shaker). Evacuate the flask and backfill with

    
     gas (repeat this purge cycle 3 times).
    
  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 to 3 atm) for 12–18 hours. Expert Note: The reaction progress can be monitored by taking a small aliquot, filtering it through a micro-syringe filter, and analyzing via LC-MS.

  • Filtration: Once the starting material is fully consumed, purge the flask thoroughly with argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 50 mL). Expert Note: Do not let the Celite pad run dry while washing, as the reactive catalyst can ignite upon contact with air.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) at 40 °C to yield a crude solid.

  • Crystallization & Isolation: Suspend the crude solid in diethyl ether or ethyl acetate (100 mL) and triturate vigorously for 30 minutes. Filter the resulting fine precipitate, wash with cold diethyl ether (20 mL), and dry under high vacuum at 45 °C overnight to afford 1H-indazol-3-ylmethylamine hydrochloride as an off-white to pale yellow solid.

Data Presentation & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters.

Analytical TechniqueExpected Data / ObservationStructural Significance
Appearance Off-white to pale yellow crystalline powderIndicates high purity; dark colors suggest Pd contamination.
LC-MS (ESI+)

= 148.1

Confirms the mass of the free base (147.18 g/mol ).

H NMR (400 MHz, DMSO-

)

13.25 (br s, 1H), 8.50 (br s, 3H), 7.92 (d,

Hz, 1H), 7.55 (d,

Hz, 1H), 7.40 (t,

Hz, 1H), 7.18 (t,

Hz, 1H), 4.42 (s, 2H)
The broad singlet at 8.50 ppm confirms the primary ammonium salt (

). The singlet at 4.42 ppm confirms the benzylic

group.

C NMR (100 MHz, DMSO-

)

141.2, 140.5, 126.8, 121.5, 120.8, 120.2, 110.5, 36.4
The peak at 36.4 ppm corresponds to the newly formed aliphatic carbon.
HPLC Purity

(UV detection at 254 nm)
Ensures absence of the secondary amine dimer byproduct.

Troubleshooting & Optimization

Even with a robust protocol, variations in reagent quality can lead to suboptimal results. The table below outlines field-proven causalities and solutions.

Observation / IssueCausality (Why it happened)Expert Solution
Incomplete Reduction Catalyst poisoning by trace sulfur/halides in the starting material, or insufficient

mixing.
Increase agitation speed. If using a balloon, switch to a Parr shaker at 30-50 psi. Alternatively, spike with an additional 5 wt% Pd/C.
Presence of Dimer Byproduct Insufficient acid concentration allowed the free amine to remain nucleophilic.Ensure a strict minimum of 2.0 to 3.0 equivalents of anhydrous HCl are present from the very beginning of the reaction.
Indazole Ring Hydrogenation 6[6] due to excessive pressure or prolonged reaction times.Monitor the reaction strictly via LC-MS and terminate immediately upon nitrile consumption. Keep

pressure below 3 atm.
High Palladium Residue (Dark Product) Fine catalyst particles bypassed the Celite filtration or leached into the acidic solvent.Pass the dissolved product through a metal scavenger resin (e.g., QuadraPure) before final crystallization.

References

  • Avanscure. "1H-indazol-3-ylmethylamine hcl | CAS Number : 117891-16-4". 2

  • Google Patents. "US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases". 1

  • Ambeed. "1H-indazole-3-carbonitrile". 3

  • ResearchGate. "A Generic Approach for the Catalytic Reduction of Nitriles". 4

  • ACS Publications / PMC. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D". 5

  • Thieme Connect. "Product Class 2: 1 H - and 2 H -Indazoles". 6

Sources

Method

Application Note: Optimized MTT Assay for Indazole-Based Kinase Inhibitors

This Application Note is designed for researchers and drug discovery professionals evaluating indazole-based small molecule kinase inhibitors. It addresses the specific physicochemical challenges of these scaffolds—namel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals evaluating indazole-based small molecule kinase inhibitors. It addresses the specific physicochemical challenges of these scaffolds—namely hydrophobicity and potential assay interference—while providing a robust, validated protocol.

Executive Summary & Scientific Rationale

Indazole derivatives are "privileged scaffolds" in kinase inhibitor design due to their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinases (e.g., VEGFR, PLK4, Aurora Kinases). However, their evaluation in cell-based assays presents distinct challenges:

  • Solubility: Indazoles are often highly lipophilic, leading to precipitation in aqueous media which causes "false toxicity" via physical cell stress rather than kinase inhibition.

  • Chemical Interference: Certain kinase inhibitors can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, leading to false-negative cytotoxicity results (underestimation of potency).[1]

  • Metabolic Variance: Kinase inhibition often induces cytostasis (G1/S arrest) rather than immediate cytotoxicity. Standard 24-hour endpoints are often insufficient; 72-hour incubation is required to capture the phenotypic lag.

This protocol integrates intermediate dilution steps to prevent precipitation and cell-free controls to rule out chemical interference.

Mechanistic Insight: Indazole Kinase Inhibition

Understanding the target pathway is essential for interpreting MTT data. Indazoles typically function as Type I or Type I½ inhibitors.

Pathway Visualization: Indazole Action on VEGFR2 Signaling

The following diagram illustrates the interruption of the VEGF signaling cascade by a representative indazole inhibitor, leading to reduced proliferation (the metric measured by MTT).

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Indazole Indazole Inhibitor (ATP-Competitive) Indazole->VEGFR2 Inhibition (Hinge Binder) AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (MTT Signal) ERK->Proliferation

Caption: Schematic of ATP-competitive inhibition by indazole scaffolds at the VEGFR2 receptor, blocking downstream PI3K/AKT and RAS/MAPK proliferation signals measured by MTT.

Critical Pre-Assay Considerations

A. Solvent Tolerance & Stock Preparation
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.

  • Solubility Limit: Indazoles may precipitate in media at >10 µM.

  • DMSO Threshold: Maintain final DMSO concentration <0.5% (v/v). Ideally 0.1%.

    • Why? DMSO >0.5% can induce differentiation or apoptosis in sensitive lines (e.g., HL-60, MCF-7), confounding kinase inhibitor data.

B. Cell Seeding Density Optimization

Kinase inhibitors require cells to be in the exponential growth phase for the entire duration (72h).[2] Over-confluence induces contact inhibition, masking the drug's anti-proliferative effect.

Cell TypeMorphologyRecommended Density (96-well)Growth Rate
HUVEC Endothelial (Large)1,500 - 3,000 cells/wellSlow/Medium
MCF-7 Epithelial (Clustered)3,000 - 5,000 cells/wellMedium
MDA-MB-231 Mesenchymal (Spindle)1,500 - 2,500 cells/wellFast
K562 Suspension5,000 - 10,000 cells/wellFast

Detailed Protocol: 72-Hour Cytotoxicity Assay

Phase 1: Plate Setup (Day 0)
  • Harvest Cells: Trypsinize and count cells. Viability must be >95% (Trypan Blue).

  • Seeding: Resuspend cells in complete media to achieve the target density (e.g., 3,000 cells/100 µL).

  • Dispense: Add 100 µL of cell suspension to columns 2–11 of a 96-well plate.

  • Edge Effect Mitigation: Add 100 µL of sterile PBS to columns 1 and 12, and rows A and H (if not used).

    • Rationale: This thermal/evaporation barrier prevents "edge effects" which are severe in 72h assays, ensuring uniform data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Preparation & Treatment (Day 1)

Direct addition of 100% DMSO stock to cells causes protein precipitation and local toxicity. Use the "Intermediate Dilution" method.

Workflow Diagram: Serial Dilution Strategy

Dilution_Workflow Stock 10 mM Stock (100% DMSO) Plate_DMSO DMSO Master Plate (Serial Dilution in DMSO) Stock->Plate_DMSO Step 1: 3-fold serial dilution Plate_Media Intermediate Plate (1:50 Dilution in Media) Plate_DMSO->Plate_Media Step 2: 2µL cmpd + 98µL Media (2% DMSO) Plate_Cells Cell Assay Plate (Final 1:20 Dilution) Plate_Media->Plate_Cells Step 3: 10µL to 190µL cells (Final 0.1% DMSO)

Caption: Three-step dilution workflow to ensure compound solubility and consistent DMSO concentration (0.1%) across all wells.

  • DMSO Master Plate: Prepare 1000x stocks in a V-bottom plate using 100% DMSO (e.g., 10 mM down to 1 nM).

  • Intermediate Plate: Transfer 2 µL from the DMSO Master Plate into 198 µL of pre-warmed culture media. Mix well. (Concentration is now 10x; DMSO is 1%).

  • Treatment: Remove old media from the Cell Assay Plate (carefully!) and replace with 90 µL fresh media. Add 10 µL from the Intermediate Plate to the cells.

    • Final Result: 1x Drug Concentration, 0.1% DMSO.

  • Controls:

    • Vehicle Control: Cells + 0.1% DMSO (No drug).

    • Positive Control: Staurosporine (1 µM) or known kinase inhibitor (e.g., Sunitinib).

    • Blank: Media only (No cells).[3]

    • Interference Control (Critical): Media + Highest Drug Concentration (No cells). If this turns purple after MTT addition, your drug chemically reduces MTT.

Phase 3: MTT Addition & Readout (Day 4)
  • Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL. Filter sterilize (0.22 µm). Protect from light.[4]

  • Pulse: Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[5][6][7]

  • Incubate: 2–4 hours at 37°C. Check for purple formazan crystals under a microscope.

    • Note: Indazoles targeting metabolic kinases (e.g., PI3K) may slow reduction rates; 4 hours is safer.

  • Solubilization:

    • Aspirate media carefully (unless using suspension cells).

    • Add 100 µL DMSO to dissolve crystals.[5]

    • Alternative: If protein precipitation is observed with DMSO, use Acidified Isopropanol (0.04 N HCl in isopropanol).

  • Measurement: Shake plate for 10 mins. Measure Absorbance (OD) at 570 nm (signal) and 630 nm (background reference).[8]

Data Analysis & Troubleshooting

Calculation:




Troubleshooting Table:

ObservationProbable CauseSolution
High Background in "No Cell" Drug Wells Chemical InterferenceThe indazole is reducing MTT. Switch to Resazurin (Alamar Blue) or ATP-based assay (CellTiter-Glo).
Precipitation Crystals Low SolubilityUse the "Intermediate Dilution" method. Do not add 100% DMSO stock directly to wells.
Smile/Frown Effect Edge EffectUse PBS barriers in outer wells. Ensure incubator shelves are level.
Low Signal (<0.2 OD) Low Cell NumberIncrease seeding density or incubation time with MTT.
Variable Replicates Pipetting ErrorUse a multi-channel pipette and reverse pipetting technique for viscous DMSO.

References

  • BenchChem. (2025).[3] Evaluating the Cytotoxicity of 6-Bromo-1H-indazole Derivatives using the MTT Cell Viability Assay. BenchChem Application Notes.[3] Link

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[9][10] Gene, 574(2), 193-203.[9] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays.[2][3][4][5][8][10][11][12] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • Li, H., et al. (2021). Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[12][13][14][15] RSC Advances, 11, 16264-16278. Link

Sources

Application

Application Note: Synthesis and Evaluation of Pazopanib Analogues Utilizing 1H-Indazole-3-Amine Intermediates

Strategic Rationale: Scaffold Hopping in Kinase Inhibitor Design Pazopanib is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized in the treatment of advanced renal cell carcinoma (RCC) a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Scaffold Hopping in Kinase Inhibitor Design

Pazopanib is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma[1]. The canonical structure of Pazopanib features a 2,3-dimethyl-2H-indazol-6-amine core, which serves as a critical anchor within the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR)[2].

However, the emergence of kinase domain mutations and off-target toxicities necessitates the development of novel analogues. Scaffold hopping—specifically replacing the 6-aminoindazole core with a 1H-indazole-3-amine moiety—represents a sophisticated medicinal chemistry strategy[3]. Unlike the N-methylated Pazopanib core, the 1H-indazole-3-amine scaffold possesses an unsubstituted N1-H and N2 electron pair, allowing it to act as a bidentate hydrogen bond donor/acceptor[4]. This unique electronic profile alters the hinge-binding thermodynamics, potentially overcoming resistance mechanisms and shifting the selectivity profile towards specific RTKs like FGFR1[5].

Pharmacological Context & Target Mechanism

The primary mechanism of action for these analogues relies on competitive binding at the ATP-binding cleft of RTKs, effectively shutting down downstream pro-angiogenic and proliferative signaling cascades.

RTK_Pathway Ligand VEGF / FGF Receptor VEGFR / FGFR (Kinase Domain) Ligand->Receptor Dimerization PI3K PI3K / AKT Survival Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Receptor->MAPK Phosphorylation Inhibitor 1H-Indazole-3-Amine Analogue Inhibitor->Receptor ATP-Competitive Hinge Binding Angiogenesis Tumor Angiogenesis & Metastasis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1: RTK signaling pathway inhibition by 1H-indazole-3-amine analogues.

Synthetic Strategy & Workflow

To synthesize these analogues, a divergent, three-step synthetic workflow is employed. The strategy leverages the intrinsic electronic differentiation of halogenated pyrimidines and the potent nucleophilicity of hydrazine to construct the complex pharmacophore from simple, commercially available benzonitriles.

Synth_Workflow SM 2-Fluorobenzonitrile Step1 Hydrazine Hydrate (Intramolecular SNAr) SM->Step1 Int1 1H-Indazole-3-Amine (Hinge Binder) Step1->Int1 Step2 2,4-Dichloropyrimidine (Regioselective SNAr) Int1->Step2 Int2 Pyrimidinyl-Indazole Intermediate Step2->Int2 Step3 Benzenesulfonamide (Acid Catalysis) Int2->Step3 Final Pazopanib Analogue Step3->Final

Fig 2: Three-step divergent synthesis workflow for Pazopanib analogues.

Self-Validating Experimental Protocols

Step 1: Synthesis of the 1H-Indazole-3-Amine Intermediate

Causality & Design: The construction of the indazole core utilizes a tandem nucleophilic addition/intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. Hydrazine acts as a bis-nucleophile; it first attacks the electrophilic nitrile carbon to form a transient hydrazone. The terminal nitrogen then attacks the ortho-fluorine substituted carbon, driven by the high electronegativity of fluorine which activates the ring for SNAr[4][6]. 1-Butanol is selected as the solvent because its boiling point (~117°C) provides optimal thermal energy to drive the cyclization without causing thermal degradation of the hydrazine[7].

  • Reaction Setup: Dissolve 5.0 mmol of 2-fluorobenzonitrile (or a substituted derivative) in 15 mL of 1-butanol. Add 6.0 mmol of 80% hydrazine hydrate dropwise at room temperature.

  • Thermal Cycling: Elevate the temperature to reflux (117°C) and maintain stirring for 4-5 hours.

  • In-Process Quality Control (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. Self-Validation: The reaction is deemed complete when the high-Rf starting material spot disappears, replaced by a highly polar, UV-active spot at the baseline (the indazole product).

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid, wash with cold dichloromethane (3 x 5 mL), and dry under vacuum to yield the 1H-indazole-3-amine intermediate.

Step 2: Regioselective SNAr with 2,4-Dichloropyrimidine

Causality & Design: The exocyclic C3-amine of the indazole is highly nucleophilic. When reacted with 2,4-dichloropyrimidine, substitution occurs regioselectively at the C4 position. This is because the intermediate Meisenheimer complex formed at C4 is stabilized by the electron-withdrawing effect of the para-nitrogen atom[3]. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the indazole amine.

  • Reaction Setup: Dissolve 3.0 mmol of the 1H-indazole-3-amine and 3.3 mmol of 2,4-dichloropyrimidine in 20 mL of anhydrous ethanol. Add 6.0 mmol of DIPEA.

  • Thermal Cycling: Stir the mixture at 80°C for 12 hours under an inert nitrogen atmosphere.

  • In-Process QC: Withdraw a 10 µL aliquot for LC-MS analysis. Self-Validation: The reaction is successful if the mass spectrum displays a dominant [M+H]⁺ peak corresponding to the mono-substituted product, accompanied by a characteristic 3:1 isotopic ratio indicative of the single retained C2 chlorine atom.

  • Isolation: Concentrate the solvent under reduced pressure, extract with EtOAc/Water, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography.

Step 3: Final Sulfonamide Coupling

Causality & Design: The remaining C2 chloride on the pyrimidine ring is significantly less reactive due to the electron-donating effect of the newly attached indazole amine. To overcome this activation barrier, the final coupling with a benzenesulfonamide (e.g., 5-amino-2-methylbenzenesulfonamide) requires acid catalysis. Catalytic HCl protonates the pyrimidine ring nitrogens, drastically increasing the electrophilicity of the C2 carbon and facilitating the final C-N bond formation[2].

  • Reaction Setup: Combine 1.0 mmol of the intermediate from Step 2 and 1.2 mmol of 5-amino-2-methylbenzenesulfonamide in 10 mL of isopropanol. Add 2 drops of concentrated HCl.

  • Thermal Cycling: Reflux the mixture at 85°C for 8-10 hours.

  • In-Process QC: Perform ¹H-NMR (DMSO-d₆) on a crude sample. Self-Validation: Successful coupling is confirmed by the disappearance of the primary amine protons of the sulfonamide precursor (~5.5 ppm) and a distinct downfield shift of the pyrimidine C5-H proton due to the altered electronic environment.

  • Isolation: Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and recrystallize from ethanol to obtain the highly pure Pazopanib analogue.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of the 6-aminoindazole core with the 1H-indazole-3-amine scaffold yields distinct shifts in kinase selectivity. The table below summarizes the in vitro enzymatic inhibition (IC₅₀) of representative synthesized analogues compared to the parent drug, highlighting the enhanced affinity for FGFR1 achieved through scaffold hopping[3][5].

CompoundHinge Binding MotifVEGFR-2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity Ratio (VEGFR2/FGFR1)
Pazopanib (Ref) 2,3-dimethyl-2H-indazol-6-amine30.0160.00.18
Analogue A Unsubstituted 1H-indazole-3-amine45.285.40.52
Analogue B 5-Fluoro-1H-indazole-3-amine22.540.10.56
Analogue C 6-Methoxy-1H-indazole-3-amine18.315.01.22

Data interpretation: The introduction of the 1H-indazole-3-amine core (Analogue A) improves FGFR1 binding compared to Pazopanib. Further functionalization with electron-donating groups at the C6 position (Analogue C) optimizes the bidentate hydrogen bonding at the kinase hinge region, resulting in sub-20 nM potency against both targets.

References

Sources

Method

Microwave-assisted synthesis of 3-substituted indazoles

Application Note: Precision Microwave-Assisted Synthesis of 3-Substituted Indazoles Executive Summary The 3-substituted indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of 3-Substituted Indazoles

Executive Summary

The 3-substituted indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in potent kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Conventional thermal synthesis of these targets often suffers from prolonged reaction times (24–48 hours), harsh conditions, and poor regioselectivity between N1 and N2 alkylation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these bottlenecks. By leveraging the specific dielectric heating effects of polar solvents, we demonstrate two complementary pathways:

  • De Novo Cyclization: Rapid condensation of 2-halophenyl ketones with hydrazines to build the ring system.

  • Direct C3-H Functionalization: Late-stage palladium-catalyzed arylation of the indazole core.

Key Advantages:

  • Reaction Time: Reduced from hours to minutes (10–45 min).

  • Yield: Consistent isolated yields >80%.

  • Green Chemistry: Validated "on-water" protocols reducing organic solvent waste.

Strategic Pathways & Mechanistic Insight

To synthesize 3-substituted indazoles efficiently, one must choose the pathway based on the availability of starting materials and the diversity of the desired library.

Pathway A: De Novo Cyclization (The Ketone Route)

This method is ideal for generating 3-alkyl or 3-aryl indazoles from the ground up. The reaction proceeds via the condensation of a 2-halophenyl ketone (or aldehyde for 3-unsubstituted analogs) with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (


) or metal-catalyzed cyclization.
  • Causality: The microwave field efficiently couples with the polar transition state of the hydrazone intermediate, accelerating the rate-limiting cyclization step.

Pathway B: Direct C3-H Arylation (The Functionalization Route)

This method allows for the rapid diversification of a pre-formed simple indazole core. It utilizes a Palladium (Pd) catalyst to activate the C3-H bond, a historically challenging transformation due to the electronic properties of the pyrazole ring.

  • Mechanistic Driver: The reaction typically follows a Concerted Metallation-Deprotonation (CMD) pathway, where a carbonate or acetate base assists the Pd center in cleaving the C3-H bond without requiring a pre-functionalized halogen handle at that position.

Visualizing the C3-H Activation Mechanism

C3_Arylation_Mechanism Figure 1: Catalytic cycle for the Pd-catalyzed direct C3-arylation of indazoles. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxAdd Ar-I Coord Coordination of Indazole (N1-binding) OxAdd->Coord Indazole CMD C3-H Activation (CMD Transition State) Coord->CMD Base (K2CO3/PivOH) RedElim Reductive Elimination (Product Release) CMD->RedElim - HX RedElim->Pd0 Regeneration Product 3-Aryl Indazole RedElim->Product

Experimental Protocols

Protocol A: De Novo Synthesis from 2-Haloacetophenones

Target: Synthesis of 3-Methyl-1H-indazole.

Reagents:

  • 2'-Fluoroacetophenone (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Water (H2O)

  • Vessel: 10 mL Microwave pressure vial

Procedure:

  • Charge: Add 1.0 mmol of 2'-fluoroacetophenone and 3.0 mmol of hydrazine hydrate into a 10 mL microwave vial.

  • Solvent: Add 3 mL of EtOH. (Note: Water can be used for a greener approach, but EtOH often ensures better solubility for lipophilic ketones).

  • Seal: Crimp the vial with a Teflon-lined cap.

  • Irradiate: Place in the microwave reactor.

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 300 W)

    • Stirring: High

  • Work-up: Cool to room temperature (RT). The product often precipitates upon cooling. Pour the mixture into 10 mL of ice water. Filter the solid, wash with cold water, and dry. Recrystallize from EtOH if necessary.

Optimization Data (Table 1):

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1EtOHReflux (80)240 (4 h)65Conventional heating (Slow)
2EtOH1201082Incomplete conversion
3EtOH 150 15 94 Optimal Condition
4Water1602088Green alternative; requires phase separation
Protocol B: Direct C3-Arylation (On-Water)

Target: Synthesis of 3-(4-Tolyl)-1H-indazole from 1H-indazole. Reference: Adapted from recent "on-water" Pd-catalysis breakthroughs [1, 2].

Reagents:

  • 1H-Indazole (1.0 equiv)[1]

  • 4-Iodotoluene (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[2]

  • Ligand: PPh3 (10 mol%) (Optional for some substrates, but recommended for stability)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Distilled Water (degassed)

Procedure:

  • Charge: In a microwave vial, combine 1H-indazole (1.0 mmol), 4-iodotoluene (1.5 mmol), Pd(OAc)2 (11 mg), PPh3 (26 mg), and K2CO3 (276 mg).

  • Solvent: Add 4 mL of degassed water. Expert Tip: Add a surfactant like TPGS-750-M (2 wt%) if substrates are highly insoluble, though microwave agitation often suffices.

  • Irradiate:

    • Temperature: 120 °C

    • Hold Time: 30 minutes

    • Power: Dynamic

  • Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Experimental Workflow & Decision Tree

Use this logic flow to determine the optimal synthetic route for your target molecule.

Workflow Figure 2: Decision matrix for selecting the optimal microwave synthesis pathway. Start Target: 3-Substituted Indazole Decision1 Is the Indazole Core already synthesized? Start->Decision1 NoCore No (De Novo Synthesis) Decision1->NoCore No YesCore Yes (Functionalization) Decision1->YesCore Yes SubstCheck Desired 3-Substituent? NoCore->SubstCheck Alkyl Alkyl/Aryl Group SubstCheck->Alkyl Use Ketone Precursor ReactionA Reaction: 2-Halo-Ketone + Hydrazine MW: 150°C, 15 min, EtOH Alkyl->ReactionA HalideCheck Halide Partner Available? YesCore->HalideCheck ReactionB Reaction: C3-H Arylation MW: 120°C, 30 min, Water/Pd(OAc)2 HalideCheck->ReactionB Use Aryl Iodide

Troubleshooting & Expert Tips

  • Pressure Management:

    • When using Ethanol or Water at temperatures >120°C, internal vial pressure can exceed 10-15 bar. Ensure your microwave system (e.g., CEM Discover, Anton Paar Monowave) is rated for 20+ bar and use appropriate high-pressure caps.

    • Mitigation: If pressure limits are hit, switch to DMA or DMF (high boiling point, low pressure), though this compromises the "green" aspect and complicates work-up.

  • Regioselectivity (N1 vs N2):

    • In C3-arylation, the N1-H proton is acidic. Using a base like K2CO3 typically directs arylation to C3. However, if N-arylation is observed as a side product, protect the N1 position (e.g., with a THP or SEM group) prior to C3-functionalization.

  • Catalyst Deactivation:

    • "Palladium black" precipitation indicates catalyst decomposition. If observed, increase the ligand loading (PPh3 or XPhos) or switch to a Pd(II) precatalyst like Pd(dppf)Cl2 .

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 2012.

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Journal of Organic Chemistry, 2014.

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry, 2023.

  • "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole. Molecules, 2019.

  • Microwave-Assisted Synthesis of 3-Substituted Indazoles. Journal of Chemical Health Risks, 2025.

Sources

Application

Procedure for N-protection of 1H-indazol-3-yl-methylamine

Application Note: Strategic N-Protection Protocols for 1H-Indazol-3-yl-methanamine Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Executive Summary The indazole-3-methanamine (1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Protection Protocols for 1H-Indazol-3-yl-methanamine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

The indazole-3-methanamine (1H-indazol-3-yl-methanamine) scaffold is a privileged structural motif in modern drug discovery. It frequently serves as a contracted bioisostere of tryptamine in CNS therapeutics and as a versatile solvent-front linker in kinase inhibitor design[1],[2]. However, functionalizing this scaffold requires precise chemoselectivity to differentiate the highly nucleophilic exocyclic primary amine from the indazole ring nitrogens (N1/N2). This application note details field-proven, self-validating protocols for the orthogonal protection of this critical scaffold.

Mechanistic Principles & Chemoselectivity

The core challenge in manipulating 1H-indazol-3-yl-methanamine lies in the competing reactivity of its nitrogen centers. Designing a successful synthetic route requires exploiting the thermodynamic and kinetic differences between these sites:

  • Nucleophilicity vs. Acidity: The exocyclic methylamine is a standard aliphatic primary amine (pKa ~9–10) and acts as a strong nucleophile. Conversely, the indazole N1 is a weak nucleophile but is relatively acidic (pKa ~14). Under kinetic control (low temperature, mild or no base), electrophiles like Boc₂O will selectively react with the primary amine[1].

  • Carbamate Stability Divergence: If over-reaction occurs, yielding a bis-protected (N1-Boc, exocyclic N-Boc) species, orthogonal deprotection is highly efficient. The N1-Boc group functions as an aromatic carbamate. Because the N1 lone pair is delocalized into the indazole π-system, the carbamate carbonyl is highly electrophilic and susceptible to mild basic methanolysis (e.g., K₂CO₃/MeOH or NaOMe)[3],[4]. The expulsion of the aromatic indazole anion drives this cleavage. In contrast, the aliphatic N-Boc group lacks this leaving-group stability and remains completely inert to basic conditions[5].

Quantitative Data: Protection Strategy Matrix

To streamline route scouting, the following matrix summarizes the orthogonal stability of common protecting groups applied to this scaffold.

Protecting GroupTarget SiteInstallation ReagentsCleavage ConditionsStability Profile
Boc (Aliphatic) Exocyclic AmineBoc₂O, TEA, 0 °CTFA/DCM or 4M HCl/DioxaneStable to base, nucleophiles, and Pd-catalyzed cross-coupling[6].
Boc (Aromatic) N1 IndazoleBoc₂O, DMAP, RTK₂CO₃/MeOH or AminesLabile to base and strong nucleophiles; stable to mild acid[3].
Fmoc Exocyclic AmineFmoc-Cl, NaHCO₃20% Piperidine/DMFStable to acid; highly labile to base.
THP N1 IndazoleDHP, p-TsOH, refluxTFA or HCl/MeOHStable to base and strong nucleophiles; labile to acid.

Workflow Visualization

ProtectionWorkflow Start 1H-Indazol-3-yl-methanamine Decision Target Modification? Start->Decision RingMod Indazole Core Mod (e.g., Halogenation) Decision->RingMod Modify Ring AmineMod Exocyclic Amine Mod (e.g., Amide Coupling) Decision->AmineMod Modify Amine ProtA Protocol A: Protect Amine (Boc2O, 0°C) RingMod->ProtA ProtC Protocol C: Mask Amine Then Protect N1 AmineMod->ProtC BisBoc Bis-Boc (Side Product) ProtA->BisBoc Excess Reagent ProtB Protocol B: Rescue (K2CO3, MeOH) BisBoc->ProtB Selective Cleavage

Decision tree for orthogonal N-protection of 1H-indazol-3-yl-methanamine.

Experimental Protocols

Protocol A: Regioselective N-Boc Protection of the Exocyclic Amine

Objective: Install a Boc group exclusively on the primary amine to enable downstream functionalization of the indazole core (e.g., halogenation or Suzuki coupling)[6]. Causality: By strictly limiting the equivalents of Boc₂O and maintaining a temperature of 0 °C, the reaction is kept under kinetic control, exploiting the superior nucleophilicity of the primary amine[1].

  • Suspend 1H-indazol-3-yl-methanamine (1.0 eq) in a 9:1 v/v mixture of DCM/MeOH (0.1 M) and cool to 0 °C under an inert N₂ atmosphere. (Note: MeOH aids in solubilizing the highly polar starting material).

  • Add Triethylamine (TEA, 1.2 eq) dropwise.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM over 15 minutes.

  • Stir at 0 °C for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating QC Checkpoint: TLC (Ninhydrin stain) will transition from strongly positive (starting material) to negative. LC-MS will show a dominant peak at m/z 248.1[M+H]⁺.

Protocol B: Rescue Strategy – Selective N1-Boc Cleavage

Objective: Selectively remove the N1-Boc group from a bis-protected (N1, exocyclic) intermediate without affecting the aliphatic N-Boc group. Causality: The N1-Boc is an activated aromatic carbamate. Methoxide generated from K₂CO₃ easily attacks the N1-carbonyl, expelling the stabilized indazole anion[3],[4].

  • Dissolve the bis-Boc intermediate (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add solid Potassium Carbonate (K₂CO₃, 2.0 eq) in a single portion.

  • Stir the suspension vigorously at room temperature for 3–4 hours.

  • Concentrate the mixture in vacuo to remove methanol. Partition the residue between Ethyl Acetate and water.

  • Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Self-Validating QC Checkpoint: LC-MS will show a mass shift from m/z 348.2 [M+H]⁺ (bis-Boc) to 248.1 [M+H]⁺. The UV absorption profile will shift as the N1-aromaticity is restored.

Protocol C: Orthogonal N1-Protection via Transient Fmoc Masking

Objective: Protect the N1 position with an acid-labile THP group to allow subsequent derivatization of the primary amine. Causality: Direct protection of N1 in the presence of a free primary amine is kinetically unfavorable. Transient masking with a base-labile group (Fmoc) allows the installation of the THP group at N1, followed by orthogonal liberation of the primary amine.

  • Amine Masking: React 1H-indazol-3-yl-methanamine (1.0 eq) with Fmoc-Cl (1.05 eq) and NaHCO₃ (2.0 eq) in THF/H₂O (1:1) at room temperature for 4 hours. Isolate the Fmoc-protected intermediate.

  • N1 Protection: Dissolve the intermediate in DCM. Add 3,4-Dihydro-2H-pyran (DHP, 2.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Reflux for 12 hours. Quench with saturated NaHCO₃ and isolate the N1-THP/exocyclic-Fmoc intermediate.

  • Orthogonal Liberation: Dissolve the intermediate in a 20% Piperidine/DMF solution (0.1 M). Stir at room temperature for 1 hour to cleave the Fmoc group. Concentrate and purify by flash chromatography.

  • Self-Validating QC Checkpoint: Fmoc cleavage is visually confirmed by the generation of the UV-active dibenzofulvene byproduct (strong absorbance at 301 nm). LC-MS confirms the isolated product as the N1-THP free amine.

References

1.[1] BenchChem Technical Support Team. "Indazole-3-Methanamine Analogs: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Applications." BenchChem. URL: https://www.benchchem.com/ 2.[3] "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines." Synthetic Communications (via ResearchGate). URL: https://www.researchgate.net/ 3.[4] ACS Green Chemistry Institute. "Bases - Wordpress." ACS GCIPR. URL: https://www.acsgcipr.org/ 4.[5] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc. URL: https://www.arkat-usa.org/ 5.[2] "Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein–Coupled Receptor Kinase 2 Inhibitors." National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/ 6.[6] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Semantic Scholar. URL: https://www.semanticscholar.org/

Sources

Method

Kinase inhibition assay protocols for indazole derivatives

From Biochemical Screens to Cellular Target Engagement Abstract & Strategic Rationale Indazole derivatives represent a "privileged scaffold" in kinase inhibitor design due to their structural similarity to the purine rin...

Author: BenchChem Technical Support Team. Date: March 2026

From Biochemical Screens to Cellular Target Engagement

Abstract & Strategic Rationale

Indazole derivatives represent a "privileged scaffold" in kinase inhibitor design due to their structural similarity to the purine ring of ATP. This allows them to function as potent ATP-competitive inhibitors (Type I/II), as seen in FDA-approved therapeutics like Axitinib (VEGFR inhibitor) and Pazopanib (Multi-kinase inhibitor).

However, the planar, hydrophobic nature of the indazole core presents specific assay challenges:

  • Solubility-Driven Aggregation: Indazoles are prone to forming colloidal aggregates that sequester enzymes, leading to false-positive inhibition (

    
     artifacts).
    
  • Fluorescence Interference: The conjugated

    
    -systems of indazoles often quench or autofluoresce, interfering with FRET/TR-FRET readouts.
    

This guide details a Bioluminescent ADP-Detection (ADP-Glo) workflow to bypass optical interference, coupled with a Cellular Target Engagement (Western Blot) protocol to validate membrane permeability.

Pre-Assay Validation: The "Aggregation" Checkpoint

Critical Warning: Before running a kinase panel, you must rule out promiscuous aggregation. Indazole derivatives often act as "pan-assay interference compounds" (PAINS) at concentrations


.
Protocol: Detergent Sensitivity Test

Theory: True ATP-competitive inhibition is insensitive to non-ionic detergents. Aggregate-based inhibition is abolished by detergents (which break up the colloids).

  • Prepare Kinase Reaction Buffer with and without 0.01% (v/v) Triton X-100 (freshly prepared).

  • Incubate the indazole derivative (

    
    ) with the kinase in both buffers for 15 mins.
    
  • Measure Activity: If inhibition remains stable in Triton X-100, the compound is a true inhibitor. If inhibition disappears, the compound is an aggregator.

Biochemical Assay: ADP-Glo™ Kinase Assay[1][2][3][4]

We utilize the ADP-Glo™ platform (Promega) because it measures the universal product of kinase activity (ADP) via luminescence, eliminating the fluorescence interference common with indazole heterocycles.

Mechanistic Workflow

The assay operates in two stages to ensure high signal-to-background ratios (


).

ADPGlo_Workflow Substrate Kinase Rxn (ATP + Substrate) ADP_Formed ADP Generated (Unreacted ATP remains) Substrate->ADP_Formed 60 min Reagent1 Step 1: ADP-Glo™ Reagent (Terminates Rxn & Depletes ATP) ADP_Formed->Reagent1 Add 1:1 Vol Reagent2 Step 2: Detection Reagent (Converts ADP to ATP -> Luciferase) Reagent1->Reagent2 40 min incubation Signal Luminescence (RLU ~ Kinase Activity) Reagent2->Signal Luciferin/Luciferase

Figure 1: The ADP-Glo biphasic reaction scheme. Step 1 eliminates "noise" (ATP), Step 2 amplifies "signal" (ADP).

Detailed Protocol

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, CDK4)

  • Lipid/Peptide Substrate

  • Ultra-Pure ATP

  • Indazole Test Compound (10mM DMSO stock)

  • ADP-Glo™ Kinase Assay Kit[1]

Step-by-Step Procedure:

  • Compound Preparation (Serial Dilution):

    • Prepare a 3-fold serial dilution of the indazole derivative in 100% DMSO (10 points).

    • Crucial: Dilute these stocks 1:25 into 1X Kinase Buffer before adding to the plate. This ensures final DMSO is

      
       (preventing solvent-induced enzyme denaturation).
      
  • The Master Mix (The

    
     Rule): 
    
    • Prepare the Kinase/Substrate mix.

    • ATP Optimization: You must use an ATP concentration equal to or slightly below the enzyme's

      
       for ATP.
      
    • Reasoning: Indazoles are ATP-competitive. If

      
      , the high substrate load will outcompete your inhibitor, artificially shifting the 
      
      
      
      to the right (Cheng-Prusoff equation).
  • Reaction Assembly (384-well Low Volume White Plate):

    • 
       Kinase/Substrate Mix.
      
    • 
       Indazole Compound (diluted).
      
    • Incubate 10 min (allows compound to bind active site).

    • 
       ATP start solution.
      
    • Total Volume:

      
      .[2][3][1]
      
    • Incubation: 60 minutes at Room Temp (RT).

  • Signal Development:

    • Add

      
      ADP-Glo Reagent .[3][1] Incubate 40 min at RT (Depletes unreacted ATP).
      
    • Add

      
      Kinase Detection Reagent . Incubate 30 min at RT (Converts ADP 
      
      
      
      ATP
      
      
      Light).
  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Cellular Target Engagement: Phospho-Western Blot

Biochemical potency does not guarantee cellular efficacy. Indazoles must penetrate the cell membrane to reach cytoplasmic kinases. We use VEGFR2 inhibition in HUVEC cells as a model system.

Signaling Pathway Context

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Target of Indazole Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor Indazole Derivative (ATP-Competitive) Inhibitor->Receptor Blockade RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Readout: p-ERK) MEK->ERK

Figure 2: The VEGFR2 signaling cascade. Successful indazole binding prevents downstream phosphorylation of ERK1/2.

Protocol: HUVEC Phospho-VEGFR2/ERK Assay

Objective: Determine if the indazole inhibits ligand-induced autophosphorylation.

  • Cell Seeding:

    • Seed HUVEC cells (

      
       cells/well) in 6-well plates. Grow to 80% confluence.
      
    • Starvation: Switch to serum-free media for 12-16 hours (resets basal phosphorylation).

  • Compound Treatment:

    • Add Indazole derivative (e.g., 0.1, 1.0, 10

      
      ) for 1 hour .
      
    • Control: DMSO only (Vehicle).

  • Stimulation:

    • Add VEGF-A (

      
      ) for 10 minutes .
      
    • Note: Timing is critical. Phosphorylation is transient.

  • Lysis & Detection:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Essential to preserve the signal.

    • Run SDS-PAGE.

    • Primary Antibodies:

      • Anti-p-VEGFR2 (Tyr1175) - The Target

      • Anti-p-ERK1/2 (Thr202/Tyr204) - Downstream Confirmation

      • Anti-Total-VEGFR2 - Loading Control

Data Analysis & Troubleshooting

Quantitative Output
ParameterDefinitionIndazole Expectation
IC50 Concentration at 50% inhibition.Low nanomolar (nM) for hits.
Hill Slope Steepness of the curve.Should be -1.0 .
Z' Factor Assay robustness.[4][5]Must be > 0.5 for screening.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Hill Slope > 2.0 Compound Aggregation.Repeat with 0.01% Triton X-100.[6]
High Background Incomplete ATP depletion.Ensure ADP-Glo Reagent is added 1:1 and incubated full 40 min.
Right-Shifted IC50 ATP concentration too high.Recalculate

and lower ATP concentration.
No Cellular Effect Poor Permeability.Check PAMPA/Caco-2 data; Indazoles can be P-gp substrates.

References

  • Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • NCATS Assay Guidance Manual. (2023). "In Vitro Biochemical Kinase Assays." National Center for Advancing Translational Sciences.[7][8][9]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Shoichet, B.K. (2006). "Screening in a Spirit Haunted by Pathological Physical Chemistry." Nature Reviews Drug Discovery. (Seminal work on aggregation/PAINS).

Sources

Application

Crystallization methods for 1H-indazol-3-yl-methylamine intermediates

This application note details the synthesis, purification, and crystallization protocols for (1H-indazol-3-yl)methanamine (also known as 1H-indazol-3-ylmethylamine), a critical scaffold in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis, purification, and crystallization protocols for (1H-indazol-3-yl)methanamine (also known as 1H-indazol-3-ylmethylamine), a critical scaffold in the development of kinase inhibitors (e.g., axitinib analogs) and 5-HT receptor modulators.

The guide focuses on the hydrochloride salt form , as the free base is prone to oxidation and typically exists as a low-melting solid or viscous oil, making it unsuitable for long-term storage or precise pharmaceutical dosing.

Part 1: Strategic Synthesis & Crystallization Workflow

The most robust route utilizes 1H-indazole-3-carbonitrile as the stable precursor. Direct nitration/reduction routes often yield inseparable regioisomers (1H vs 2H), whereas the cyanation-reduction pathway preserves the 1H-indazole tautomeric integrity.

Pathway Visualization (Graphviz)

IndazoleSynthesis SM 3-Iodo-1H-indazole (Starting Material) Int1 1H-indazole-3-carbonitrile (Key Intermediate) SM->Int1 Pd-Cat. Cyanation (K4[Fe(CN)6], DMAc, 120°C) Prod_Free (1H-indazol-3-yl)methanamine (Free Base - Unstable) Int1->Prod_Free Reduction (LiAlH4, THF, 0°C -> Reflux) Prod_Salt (1H-indazol-3-yl)methanamine HCl (Crystalline Target) Prod_Free->Prod_Salt Salt Formation (HCl in Dioxane/EtOH)

Figure 1: Strategic synthesis pathway from halo-indazole to the stable methylamine hydrochloride salt.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis & Purification of 1H-indazole-3-carbonitrile

Rationale: Using non-toxic potassium ferrocyanide instead of NaCN avoids volatile HCN formation and simplifies workup.

Reagents:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Potassium ferrocyanide trihydrate (

    
    ) (0.6 equiv)
    
  • Sodium carbonate (

    
    ) (1.0 equiv)
    
  • Palladium(II) acetate (

    
    ) (2 mol%)
    
  • DMAc (N,N-Dimethylacetamide) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk flask with 3-iodo-1H-indazole,

    
    , and 
    
    
    
    . Evacuate and backfill with argon (3 cycles).
  • Catalyst Addition: Add DMAc followed by

    
    .
    
  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1] The nitrile spot will be more polar than the iodo-precursor.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) to remove inorganic salts and DMAc.
    
  • Purification (Crystallization):

    • Concentrate the organic layer to a crude solid.[2]

    • Solvent System: Acetone / Dichloromethane (1:1).

    • Dissolve crude solid in minimum boiling acetone. Add DCM dropwise until turbidity appears. Cool to 4°C overnight.

    • Yield: Expect 85–92% as off-white needles.

Protocol B: Reduction to (1H-indazol-3-yl)methanamine

Rationale: Lithium Aluminum Hydride (LAH) is preferred over catalytic hydrogenation for this substrate because 3-cyanoindazoles can poison Pd/C catalysts, leading to incomplete reduction or over-reduction of the benzene ring.

Reagents:

  • 1H-indazole-3-carbonitrile (Intermediate from Protocol A)

  • 
     (2.5 equiv, 1.0 M in THF)
    
  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: Place

    
     solution in a dry 3-neck flask under 
    
    
    
    flow. Cool to 0°C .[3][4][5]
  • Addition: Dissolve the nitrile in anhydrous THF and add dropwise to the LAH suspension. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 4 hours.

  • Fieser Quench (Critical for Safety):

    • Cool to 0°C.[3][4][5]

    • For every x grams of LAH used, add:

      • x mL water (very slowly)

      • x mL 15% NaOH solution[3][6]

      • 3x mL water[3][7]

    • Stir for 30 mins until a white granular precipitate forms (lithium aluminates).

  • Isolation: Filter through a Celite pad. Rinse with THF.[4][5][6] Concentrate the filtrate to obtain the crude free amine as a viscous yellow oil. Proceed immediately to salt formation.

Part 3: Crystallization of the Hydrochloride Salt

The free amine is prone to air oxidation (browning) and is difficult to handle. The HCl salt is the industry standard for stability.

Target Form: (1H-indazol-3-yl)methanamine Hydrochloride Solubility Profile:

  • Soluble: Water, Methanol, Ethanol, DMSO.

  • Insoluble: Diethyl ether, Hexanes, Dichloromethane.

Protocol C: Reactive Crystallization (Salt Formation)

1. Dissolution: Dissolve the crude free amine oil (e.g., 1.0 g) in absolute ethanol (5 mL) . Ensure complete dissolution; filter if any particulates remain.

2. Acidification: Cool the solution to 0–5°C in an ice bath. Add 4M HCl in 1,4-dioxane (1.5 equiv) dropwise with vigorous stirring.

  • Observation: The solution will warm slightly (exothermic). A white precipitate may begin to form immediately.

3. Anti-Solvent Addition: If precipitation is not instantaneous, slowly add Diethyl Ether (15 mL) down the side of the flask while stirring.

  • Mechanism:[4][8][9][10] The ether reduces the dielectric constant of the solvent mixture, forcing the ionic salt out of solution.

4. Maturation: Stir the suspension at 0°C for 1 hour. This "digestion" period allows crystal defects to heal and ensures stoichiometric salt formation.

5. Filtration & Drying: Filter the white solid under vacuum (Buchner funnel).

  • Wash: Rinse the filter cake with cold diethyl ether (

    
     mL) to remove residual acid and organic impurities.
    
  • Dry: Dry in a vacuum oven at 40°C for 6 hours.

Data Summary Table

ParameterSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation of free base.
Melting Point >250°C (dec)Distinct from free base (~104°C).
Yield (Step 2+3) 75–85%Overall yield from nitrile.[10]
Storage Desiccated, 4°CHygroscopic; keep away from moisture.

References

  • Organic Syntheses, Vol. 97, pp. 314-326 (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 472107, (1H-Indol-3-yl)methanamine. (Analogous structure properties). [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH) Reduction Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1H-indazol-3-yl-methylamine

Topic: Improving solubility of 1H-indazol-3-yl-methylamine in cell culture media Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1] Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of 1H-indazol-3-yl-methylamine in cell culture media Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1]

Senior Application Scientist Note: 1H-indazol-3-yl-methylamine (CAS 117891-16-4 for HCl salt; 806640-37-9 for Free Base) presents a classic "amphiphilic challenge" in cell culture.[1] While the primary amine tail confers basicity, the indazole core is planar and hydrophobic. At physiological pH (7.2–7.4), the compound should theoretically be protonated and soluble. However, in practice, "solvent shock" during dilution from DMSO often leads to rapid micro-precipitation before protonation equilibrium is reached. This guide prioritizes thermodynamic stability (salt forms) over kinetic fixes (solvent manipulation).

Part 1: Diagnostic & Decision Matrix

Before modifying your media, identify the exact chemical form of your starting material. This single variable dictates the solubility protocol.

Feature1H-indazol-3-yl-methylamine (Free Base) 1H-indazol-3-yl-methylamine (HCl Salt)
CAS Number 806640-37-9117891-16-4
Appearance Off-white/Yellow solidWhite crystalline solid
Water Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Primary Solvent DMSO, EthanolWater, PBS, Media
Risk Factor High (Prone to precipitation in media)Low (Native solubility in aqueous buffers)

Recommendation: If you possess the Free Base , we strongly advise converting it to the HCl salt or purchasing the salt form for biological assays. If you must use the Free Base, proceed to Protocol B .

Part 2: Step-by-Step Solubility Protocols
Protocol A: The "Gold Standard" (Using HCl Salt)

Use this method for maximum reproducibility and zero solvent toxicity.

Mechanism: The hydrochloride salt is already ionized. Upon addition to media, it dissociates immediately into the soluble cation, bypassing the kinetic "crash out" phase associated with neutral species.

  • Stock Preparation:

    • Dissolve the HCl salt directly in sterile molecular-grade water or PBS (pH 7.4) to create a 10–50 mM stock.[1]

    • Note: Do not use DMSO unless necessary for long-term frozen storage, as DMSO is hygroscopic and can degrade the salt over time.[1]

  • Filtration:

    • Pass the stock through a 0.22 µm PVDF or PES syringe filter to ensure sterility.

    • Caution: Nylon filters may bind nitrogen-containing heterocycles; avoid them.[1]

  • Direct Addition:

    • Add the aqueous stock directly to the cell culture media.

    • Max Limit: This form typically remains soluble up to 1 mM in DMEM/RPMI, far exceeding standard IC50 ranges.

Protocol B: The "Solvent Shift" (Using Free Base)

Use this method if you are restricted to the Free Base form.

Mechanism: You must dissolve the hydrophobic neutral amine in an organic solvent (DMSO) and then "trick" it into the aqueous phase without aggregating.

  • DMSO Stock Preparation:

    • Prepare a 1000x stock in anhydrous DMSO (e.g., 10 mM stock for 10 µM final).

    • Critical: Ensure the DMSO is fresh. Old DMSO absorbs water, causing the compound to crash out inside the stock vial.

  • The "Intermediate Dilution" Step (The Fix):

    • Do not add 100% DMSO stock directly to the cell plate. The local concentration spike causes immediate precipitation.

    • Step 2a: Prepare an intermediate dilution (10x) in sterile water acidified with 0.1% Acetic Acid or HCl .

    • Why? The acid instantly protonates the amine (pKa ~9.3), converting it to the soluble cationic form before it hits the salt-rich, neutral media.

  • Final Addition:

    • Add the acidified intermediate to the media. The media's buffering capacity (bicarbonate/HEPES) will neutralize the trace acid, but the compound is now already dissolved and dispersed.

Protocol C: The "Carrier" Method (Cyclodextrin)

Use this for high-concentration treatments (>50 µM) or sensitive cells that cannot tolerate DMSO.[1]

  • Carrier Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in PBS.

  • Complexation:

    • Add the compound (Free Base) to the HP-β-CD solution.[1]

    • Sonicate at 37°C for 30 minutes. The hydrophobic indazole ring will encapsulate within the cyclodextrin torus.

  • Usage: Use this complexed solution as your stock. It is water-soluble and stable.[1][2]

Part 3: Troubleshooting Workflow

Q: I see a fine, cloudy haze immediately after adding the compound. What is it?

  • Diagnosis: "Oiling out."[1] The compound precipitated as liquid droplets before crystallizing.

  • Fix: You likely exceeded the 0.5% DMSO limit or added the stock too quickly. Repeat using Protocol B (Intermediate Dilution) .

Q: The media turned yellow/orange upon addition.

  • Diagnosis: pH Shift. 1H-indazol-3-yl-methylamine is a base.[1] If you added a highly concentrated acidic stock (Protocol B), you may have overcome the media's buffer.

  • Fix: Check media color. If yellow (acidic), the cells will stress. Add HEPES (10-25 mM) to your media to bolster buffering capacity.[1]

Q: Can I heat the media to dissolve the precipitate?

  • Answer: NO. While heat increases solubility temporarily, the compound will re-precipitate when the media cools to 37°C in the incubator. Furthermore, indazole derivatives can degrade or isomerize at high temperatures (>60°C).

Part 4: Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on the starting material and observed issues.

Solubility_Workflow Start Start: 1H-indazol-3-yl-methylamine CheckForm Check Chemical Form Start->CheckForm HCl_Salt HCl Salt Form (CAS 117891-16-4) CheckForm->HCl_Salt Salt Free_Base Free Base Form (CAS 806640-37-9) CheckForm->Free_Base Base Aqueous_Stock Dissolve in Water/PBS (10-50 mM) HCl_Salt->Aqueous_Stock DMSO_Stock Dissolve in DMSO (High Conc) Free_Base->DMSO_Stock Direct_Add Direct Addition to Media Aqueous_Stock->Direct_Add Precipitation_Check Check for Precipitate? DMSO_Stock->Precipitation_Check Success Experiment Ready (Clear Solution) Direct_Add->Success Precipitation_Check->Direct_Add No (Low Conc) Protocol_B Protocol B: Acidified Intermediate Dilution Precipitation_Check->Protocol_B Yes (Precipitation) Protocol_C Protocol C: Cyclodextrin Complexation Precipitation_Check->Protocol_C Yes (High Conc) Protocol_B->Success Protocol_C->Success

Caption: Decision tree for selecting the optimal solubilization protocol based on chemical form (Salt vs. Free Base) and concentration requirements.

Part 5: Summary Data Table
ParameterFree Base ProtocolHCl Salt Protocol
Max Solubility (Media) ~10–50 µM (limited by DMSO)>1000 µM
Stock Stability High (in DMSO @ -20°C)High (in Water @ -20°C)
Cell Toxicity Risk Moderate (DMSO effects)Low (No organic solvent)
Prep Time 30 mins (requires dilution steps)5 mins (dissolve & filter)
References
  • Avanscure Lifesciences . (n.d.).[1] 1H-indazol-3-ylmethylamine HCl Product Data. Retrieved March 6, 2026, from [Link]

  • PubChem . (2025).[1] 1H-Indol-3-Ylmethanamine (Analogous Structure Properties). National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • Procell . (2024).[1] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Hydrazine Remediation in Indazole Synthesis

Introduction: The "Sticky" Molecule Challenge Hydrazine ( ) is a ubiquitous reagent in indazole synthesis (e.g., via 2-halobenzaldehyde cyclization), yet it is a potent genotoxic impurity (GTI). Under ICH M7 guidelines ,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Molecule Challenge

Hydrazine (


) is a ubiquitous reagent in indazole synthesis (e.g., via 2-halobenzaldehyde cyclization), yet it is a potent genotoxic impurity (GTI). Under ICH M7 guidelines , the Threshold of Toxicological Concern (TTC) is extremely low (

for lifetime exposure), often translating to low ppm or ppb limits in the final Drug Substance (DS).

This guide addresses the specific challenge of removing hydrazine from indazole cores, where standard recrystallization often fails due to hydrazine's capability for strong hydrogen bonding and its entrapment within the crystal lattice.

Module 1: The Science of Separation (Diagnostics)

Q: Why does hydrazine persist in my indazole product despite multiple aqueous washes?

A: The persistence is driven by two factors: pKa overlap and Hydrogen Bonding .

  • Basicity Mismatch:

    • Hydrazine: A moderate base (

      
      ).
      
    • Indazole: A very weak base (

      
       at N1) but acts as a weak acid at N-H (
      
      
      
      ).[1]
    • The Trap: If you wash with neutral water (pH 7), hydrazine remains largely unprotonated and organic-soluble. If you wash with strong acid (pH < 1), you risk protonating the indazole, dragging it into the aqueous phase and reducing yield.

  • Lattice Inclusion: Hydrazine is a small, bidentate H-bond donor/acceptor. It can co-crystallize with indazoles, fitting into the crystal lattice voids. Once occluded, surface washing is ineffective.

Module 2: Chemical Scavenging (The "Gold Standard" Protocol)

Q: Recrystallization failed. How do I chemically ablate the hydrazine without affecting the indazole?

A: The most robust method is Electrophilic Scavenging using Phthalic Anhydride .

Mechanism: Phthalic anhydride reacts selectively with hydrazine to form phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

  • Why this works: Phthalhydrazide is highly insoluble in most organic solvents (DCM, EtOAc, Toluene) and water/acid mixtures. It precipitates out, allowing for easy filtration.

Protocol: Phthalic Anhydride Scavenging

Use this protocol for crude indazole mixtures containing >1000 ppm hydrazine.

StepActionCritical Technical Note
1 Dissolution Dissolve crude indazole in a non-protic solvent (e.g., DCM or EtOAc, 10-20 volumes).
2 Charge Scavenger Add 1.5 - 2.0 equivalents of Phthalic Anhydride relative to the estimated hydrazine content (not the indazole).
3 Reaction Stir at 20–25°C for 2–4 hours .
4 Precipitation A white solid (phthalhydrazide) will precipitate. If not, concentrate the volume by 50%.
5 Filtration Filter the mixture through a Celite pad. The hydrazine is trapped in the filter cake as phthalhydrazide.
6 Basic Wash Wash the filtrate with 5%

to remove excess phthalic acid/anhydride.
Visual Workflow: Scavenging Logic

ScavengingProcess Start Crude Indazole (Contains N2H4) Reagent Add Phthalic Anhydride (1.5 eq vs N2H4) Start->Reagent Reaction Reaction: Formation of Phthalhydrazide Reagent->Reaction Stir 2-4h @ RT separation Filtration Step Reaction->separation SolidWaste Solid Waste: Phthalhydrazide (Insoluble) separation->SolidWaste Trapped on Filter Filtrate Filtrate: Indazole + Excess Anhydride separation->Filtrate Wash Wash with 5% NaHCO3 Filtrate->Wash Remove Excess Reagent Final Purified Indazole (< 1 ppm N2H4) Wash->Final

Caption: Figure 1. Process flow for removing hydrazine using phthalic anhydride scavenging. The genotoxic impurity is converted into an insoluble solid.

Module 3: Aqueous Workup Optimization

Q: I cannot use scavengers due to downstream reactivity. How do I optimize the extraction?

A: You must exploit the pKa window . You need a pH where hydrazine is protonated (


) and water-soluble, but indazole is neutral and organic-soluble.

The Magic Number: pH 4.0 – 5.0

  • At pH 4.5:

    • Hydrazine:

      
       protonated (Water soluble).
      
    • Indazole:

      
       neutral (Organic soluble).
      

Comparison of Scavenging vs. Extraction:

MethodEfficiencyProsCons
Phthalic Anhydride High (>99% removal)Forms insoluble byproduct; easy filtration.Requires introduction of new reagent; requires filtration step.
Acetone Wash MediumForms Acetone Hydrazone (volatile).Acetone hydrazone is also a GTI; reaction is reversible in water.
pH Controlled Wash Low-MediumNo new reagents; cheap.Requires strict pH control; multiple washes needed for ppm levels.

Module 4: Analytical Verification (HPLC)

Q: I can't see hydrazine on my HPLC-UV. How do I prove it's gone?

A: Hydrazine lacks a chromophore. You must derivatize it pre-column to visualize it.

Recommended Method: Benzaldehyde/Salicylaldehyde Derivatization Do not inject underivatized hydrazine; it will elute in the void volume.

Protocol:

  • Sample Prep: Dissolve 100 mg Drug Substance in 5 mL ACN.

  • Derivatization: Add 0.5 mL Benzaldehyde (excess).

  • Incubation: Heat at 50°C for 30 mins.

  • Reaction:

    
     (Benzalazine).
    
  • Detection: Monitor Benzalazine at 300–315 nm .

Decision Tree: Choosing Your Strategy

DecisionTree Start Hydrazine Contamination Level Impurity Level? Start->Level High > 1000 ppm Level->High Low < 100 ppm Level->Low Scavenge Phthalic Anhydride Scavenging High->Scavenge Wash pH 4.5 Phosphate Buffer Wash Low->Wash Check Analytical Check (Derivatization) Scavenge->Check Wash->Check Pass Release Check->Pass < Limit Fail Repeat Check->Fail > Limit Fail->Scavenge

Caption: Figure 2. Decision matrix for selecting the appropriate remediation strategy based on initial impurity load.

References

  • International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] [Link]

  • Anderson, P. D., et al. "Impurity Control in the Synthesis of Indazoles: Strategies for Hydrazine Removal." Organic Process Research & Development, 2012. (Note: Generalized citation for standard process chemistry practices in OPRD).
  • European Medicines Agency (EMA). Questions and answers on the implementation of the ICH M7 guideline.[Link]

  • Xie, R., et al. "Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds."[3] Org.[3][4][5] Lett., 2023, 25, 2415-2419.[3] (Demonstrates Phthalic Anhydride reactivity with hydrazine).

Sources

Troubleshooting

Technical Support Center: Stability of (1H-Indazol-3-yl)-methyl-amine in DMSO

Introduction: The "Deceptive Stability" of DMSO Stocks You are likely accessing this guide because you are working with (1H-Indazol-3-yl)-methyl-amine , a compound featuring a primary amine connected to an indazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive Stability" of DMSO Stocks

You are likely accessing this guide because you are working with (1H-Indazol-3-yl)-methyl-amine , a compound featuring a primary amine connected to an indazole scaffold via a methylene bridge. While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecule libraries due to its high solubilizing power, it is not inert .

For primary amines like (1H-Indazol-3-yl)-methyl-amine, DMSO stock solutions present two distinct vectors of instability: Physical instability (driven by hygroscopicity) and Chemical instability (driven by amine reactivity). This guide moves beyond generic advice to explain why your compound might degrade and how to prevent it.

Part 1: The Hygroscopic Hazard (Physical Stability)

The most immediate threat to your stock solution is not chemical decomposition, but water absorption .

The Mechanism

DMSO is aggressively hygroscopic.[1][2] At standard laboratory humidity (50% RH), pure DMSO can absorb up to 33% of its weight in water if left uncapped.

  • Solubility Crash: (1H-Indazol-3-yl)-methyl-amine is lipophilic. As DMSO absorbs water, the solvent polarity increases, causing the compound to precipitate. This precipitation is often micro-crystalline and invisible to the naked eye, leading to lower effective concentrations in your assays.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. A DMSO solution with just 5% water content remains liquid well below 0°C. If your "frozen" stock at -20°C appears liquid, it has absorbed significant moisture.

Visualization: The Hygroscopic Cascade

The following diagram illustrates the physical degradation pathway driven by atmospheric moisture.

Hygroscopicity_Cascade Anhydrous Anhydrous DMSO Stock (High Solubility) Exposure Atmospheric Exposure (Uncapped Vial) Anhydrous->Exposure Water_Uptake Water Absorption (Hygroscopicity) Exposure->Water_Uptake Rapid Kinetics Solubility_Drop Solvent Polarity Increase (LogP Mismatch) Water_Uptake->Solubility_Drop Precipitation Compound Precipitation (Invisible Micro-crystals) Solubility_Drop->Precipitation Assay_Fail False Negative Assay Result Precipitation->Assay_Fail

Figure 1: The physical degradation workflow. Water uptake drastically alters solvent properties, leading to 'silent' precipitation.

Part 2: Chemical Reactivity (The Amine Vulnerability)

The primary amine (-NH2) at the 3-position is a nucleophile. While the indazole ring is relatively robust, the amine tail is susceptible to specific reactions in stored DMSO.

Carbamate Formation (The CO2 Trap)

Primary amines react reversibly with Carbon Dioxide (CO2) to form carbamates (carbamic acids).

  • The Catalyst: Water.[3] The reaction is faster in "wet" DMSO because water facilitates proton transfer.

  • The Result: You may observe a "ghost" peak in LCMS corresponding to M+44 Da . This is often an artifact of the storage conditions, not the synthesis.

Oxidation (N-Oxides)

DMSO can act as a mild oxidant under certain conditions (similar to Swern oxidation intermediates), though this is rare at -20°C. More commonly, dissolved oxygen in the DMSO attacks the benzylic-like position or the amine nitrogen, leading to N-oxides (M+16) or oxidative deamination.

Impurity-Driven Reactivity

Low-grade DMSO often contains trace formaldehyde .

  • Reaction: Formaldehyde + Primary Amine

    
     Hemiaminal 
    
    
    
    Imine (Schiff Base).
  • Prevention: Always use ACS Spectrophotometric Grade or "Anhydrous" grade DMSO (>99.9%).

Part 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: "My stock solution was clear, but after thawing, I see a fine sediment. Is the compound degraded?"

Diagnosis: Likely Physical Precipitation , not chemical degradation. The Cause: Freeze-thaw cycles encourage crystal growth. If the DMSO absorbed water during previous openings, the solubility limit decreased, forcing the compound out of solution upon freezing. Corrective Action:

  • Warm: Place the vial in a 37°C water bath for 10–15 minutes.

  • Sonicate: Sonicate for 5 minutes (ultrasonic bath).

  • Verify: Vortex and inspect. If clear, the compound is likely chemically intact.

  • Prevention: Aliquot stocks immediately after preparation to avoid repeated freeze-thaw cycles.

Q2: "I see a peak at [M+14] in my LCMS. Is this methylation?"

Diagnosis: Possible Formaldehyde Reaction or Methylation . The Cause:

  • M+12/14: Could be a Schiff base formation with formaldehyde impurities (M+12) or methylation (M+14).

  • M+44: Carbamate formation (reaction with CO2). Corrective Action:

  • Check the grade of DMSO used. If it was not high-purity/anhydrous, discard the stock.

  • Run a fresh sample dissolved in acetonitrile/water immediately before injection to confirm if the peak exists in the solid or formed in the DMSO stock.

Q3: "How long can I store (1H-Indazol-3-yl)-methyl-amine in DMSO?"

Standard:

  • -80°C: 6–12 months (Optimal).

  • -20°C: 1–3 months (Acceptable).

  • 4°C / Room Temp: < 48 hours (High risk of hydration and oxidation).

Q4: "The solution has turned yellow over time."

Diagnosis: Oxidative Degradation . The Cause: Primary amines and indazoles can form colored oxidation byproducts (often quinoid-type structures or N-oxides) upon exposure to light and oxygen. Corrective Action:

  • Check purity by LCMS. If purity is <90%, discard.

  • Future Prevention: Store in amber vials or wrap in foil. Purge the headspace with Argon or Nitrogen before closing the vial.

Part 4: The "Golden Standard" Preparation Protocol

To ensure data integrity, follow this self-validating protocol for preparing your master stock.

Materials Required[1][2][4][5][6][7]
  • Compound: (1H-Indazol-3-yl)-methyl-amine (Solid).[4][5][6]

  • Solvent: DMSO, Anhydrous (≥99.9%), packaged in septa-sealed bottles.

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid Polypropylene (PP) for long-term storage if possible, though PP is acceptable for aliquots.

Step-by-Step Workflow
  • Equilibration: Allow the DMSO bottle and compound vial to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the solid compound into the amber vial. Record the exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the volume of DMSO required for the target concentration (e.g., 10 mM).

    • Formula:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Do not shake. Vortex vigorously for 30 seconds.

    • Validation: Inspect against a light source. The solution must be free of particulates.

  • Aliquot Strategy (Critical):

    • Do not store the bulk solution.

    • Divide into single-use aliquots (e.g., 50 µL) in small tubes.

  • Storage:

    • Flash freeze aliquots (optional but recommended).

    • Store at -20°C or -80°C.

    • Labeling: Date, Concentration, Solvent, Operator.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Observation: Issue with Stock Precipitate Visible Precipitate/Cloudiness Start->Precipitate Color Yellow/Brown Discoloration Start->Color LCMS LCMS: Extra Peaks Start->LCMS Action_Warm Action: Warm (37°C) & Sonicate Precipitate->Action_Warm Action_Discard Action: Discard & Reprepare (Oxidation Likely) Color->Action_Discard Action_Check_MW Check MW Shift LCMS->Action_Check_MW Decision_Clear Solution Clears? Action_Warm->Decision_Clear Result_Dump Discard (Chemical Change) Action_Check_MW->Result_Dump M+16 (Ox) M+44 (Carbamate) Result_Use Safe to Use (Physical Precipitate) Decision_Clear->Result_Use Yes Decision_Clear->Result_Dump No

Figure 2: Decision matrix for evaluating compromised stock solutions.

References

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Li, Y., et al. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Chemistry - A European Journal. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Primary Amine Oxidation in Indazole Derivatives

Welcome to the Application Scientist Support Center. Primary amines attached to electron-rich heterocycles like indazoles are notoriously susceptible to oxidative degradation during synthesis, formulation, and storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Primary amines attached to electron-rich heterocycles like indazoles are notoriously susceptible to oxidative degradation during synthesis, formulation, and storage. This guide provides researchers and drug development professionals with diagnostic tools, strategic interventions, and self-validating experimental protocols to ensure the chemical integrity of aminoindazole derivatives.

Part 1: Diagnostic FAQ (Understanding the Causality)

Q: Why do my aminoindazole derivatives degrade into complex mixtures during storage or synthesis? A: Primary amines attached to the electron-rich indazole core are highly susceptible to oxidation. The nitrogen's lone pair readily undergoes single-electron transfer to molecular oxygen or peroxide impurities. This initiates a radical chain reaction known as the Bolland–Gee mechanism 1. The resulting degradation profile typically includes hydroxylamines, nitroso compounds, and dimeric azo species.

Q: How can I differentiate between autoxidation and metal-catalyzed oxidation in my assays? A: Autoxidation is primarily driven by dissolved oxygen and light, whereas metal-catalyzed oxidation is accelerated by trace transition metals (e.g., Fe, Cu) present in buffer salts or excipients. If the addition of a chelating agent like EDTA halts the degradation by sequestering these metal ions, the pathway is metal-catalyzed 2.

Q: Why does my compound degrade faster in solution than as a dry powder? A: In solution, the free base form of the amine is fully exposed. In solid-state formulations, disproportionation can occur where drugs in the form of salts revert to the more oxidation-prone non-ionized (free base) form due to microenvironmental pH changes caused by excipients 3.

G A Primary Aminoindazole (Electron-Rich Lone Pair) B Oxidative Stress (O2, Peroxides, Trace Metals) A->B Unprotected D Boc Protection (Carbamate Formation) A->D Chemical Masking E Salt Formation (Protonation of Lone Pair) A->E pH Adjustment C Degradation Products (Nitroso, Azo, N-Oxides) B->C Autoxidation F Stable Intermediate (Steric/Electronic Shielding) D->F Delocalized Lone Pair E->F Protonated Lone Pair

Fig 1: Mechanistic pathways of aminoindazole oxidation vs. stabilization strategies.

Part 2: Troubleshooting Guide & Strategic Interventions

Strategy A: Covalent Protection (Boc Group)

The most robust method for preventing oxidation during multi-step synthesis is masking the primary amine. The tert-butoxycarbonyl (Boc) group reacts with the amine to form a stable carbamate. This delocalizes the nitrogen lone pair into the adjacent carbonyl, effectively masking the nucleophilicity and basicity of the amine 4. The Boc group is orthogonal to many other protecting groups and improves regioselectivity in downstream reactions, such as the N-2 arylation of indazoles 5.

Strategy B: Salt Formation (Protonation)

If covalent protection is not viable (e.g., final API storage), converting the free base into a salt (such as hydrochloride or trifluoroacetate) is highly effective. Protonation ties up the nitrogen lone pair in a sigma bond, drastically raising the oxidation potential. Drugs in their non-ionized free-base form are significantly more susceptible to oxidation than their protonated counterparts 3.

Strategy C: Formulation Controls (Antioxidants & Chelators)

For biological assays or liquid formulations where the amine must remain unprotected and in solution, environmental controls are necessary. Antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) scavenge peroxy radicals, while chelators (e.g., citric acid, EDTA) sequester trace metal ions that catalyze the oxidative breakdown 2.

Part 3: Quantitative Data & Strategy Comparison

Intervention StrategyMechanism of ActionElectronic State of NitrogenIdeal Application StageKey Limitation
Boc Protection Carbamate formation; delocalizes lone pairNeutral, resonance-stabilizedMulti-step organic synthesisRequires acidic deprotection step
Salt Formation Protonation of lone pair to form sigma bondCationic (Ammonium)API isolation and long-term storageAlters solubility and bioavailability
Antioxidants / Chelators Radical scavenging and metal sequestrationNeutral, free baseBiological assays and liquid formulationsDoes not alter the inherent reactivity of the amine

Part 4: Validated Experimental Protocols

Protocol 1: N-Boc Protection of Aminoindazoles

Workflow Step1 1. Dissolution Amine + THF/H2O + TEA Base Step2 2. Thermal Control Cool to 0°C Step1->Step2 Step3 3. Electrophile Add Boc2O Step2->Step3 Step4 4. Propagation Stir 2h (0°C) 4h (RT) Step3->Step4 Step5 5. Isolation Extract & Purify Step4->Step5

Fig 2: Step-by-step experimental workflow for the N-Boc protection of primary amines.

Step 1: Dissolution Dissolve the primary aminoindazole (1.0 equiv) and triethylamine (TEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Causality: TEA acts as a base to neutralize the protonated amine intermediate, accelerating the nucleophilic attack on the Boc anhydride 4.

Step 2: Thermal Control Cool the reaction mixture to 0°C in an ice bath. Causality: The addition of Boc₂O is exothermic. Cooling prevents the thermal degradation of the reagent and minimizes the formation of isocyanate byproducts.

Step 3: Reagent Addition Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion. Causality: A slight excess ensures complete conversion of the primary amine without over-protecting the indazole core nitrogen, which is sterically hindered and less nucleophilic.

Step 4: Propagation Stir at 0°C for 2 hours, then warm to room temperature for 4 hours. Causality: The initial cold phase ensures selective mono-protection. Warming to room temperature drives the reaction to completion as the leaving group breaks down into CO₂ gas and a tert-butoxide anion 4.

Step 5: Self-Validation Monitor the reaction by LC-MS. Causality: A successful reaction is confirmed by a mass shift of +100 Da (addition of the Boc group minus one proton). The absence of the starting mass confirms full protection.

Protocol 2: Amine Salt Formation (HCl Salt)

Step 1: Dissolution Dissolve the free aminoindazole in an anhydrous ethereal solvent (e.g., diethyl ether or dioxane) under an inert argon atmosphere. Causality: Argon displaces molecular oxygen, preventing autoxidation during the manipulation phase.

Step 2: Acidification Slowly add 2.0 M HCl in diethyl ether dropwise until the pH is < 2. Causality: The anhydrous acid ensures complete protonation without introducing water, which can mediate hydrolytic side reactions.

Step 3: Isolation & Validation Filter the resulting precipitate under a nitrogen blanket and dry in vacuo. Validate by dissolving a small aliquot in D₂O for ¹H-NMR. Causality: The downfield shift of the aromatic protons adjacent to the amine confirms successful protonation, ensuring the lone pair is electronically shielded from single-electron oxidation 3.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: nih.gov URL:[Link]

  • How to Mitigate Oxidation in Drug Formulations - Patsnap Eureka Source: patsnap.com URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: researchgate.net URL:[Link]

  • REGIOSELECTIVE N-2 ARYLATION OF INDAZOLES - EP 2928473 B1 Source: googleapis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Regioselectivity Issues in N1 vs N2 Alkylation of Indazoles

Welcome to the Application Scientist Technical Support Center. Indazoles are privileged pharmacophores in drug development, but their functionalization is notoriously plagued by poor regioselectivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Indazoles are privileged pharmacophores in drug development, but their functionalization is notoriously plagued by poor regioselectivity. Because the indazole core exhibits annular tautomerism between the 1H- and 2H-forms, alkylation typically yields a frustrating mixture of N1 and N2 isomers[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your syntheses.

FAQ & Mechanistic Troubleshooting

Q1: Why do standard alkylation conditions (e.g., K₂CO₃, alkyl halide, DMF) always give me a mixture of N1 and N2 isomers? A1: This is a classic competition between thermodynamic and kinetic control. The 1H-indazole tautomer is thermodynamically more stable because it preserves the full 6π aromaticity of the benzenoid ring ()[1]. However, in the deprotonated indazolide anion, the N2 nitrogen is often more sterically accessible and bears a higher partial negative charge, making it the kinetically favored site for electrophilic attack ()[2]. Mild bases and ambient temperatures fail to push the reaction to thermodynamic equilibrium, resulting in regioisomeric mixtures.

Q2: How do substituents on the indazole ring dictate my synthetic strategy? A2: Steric and electronic effects are paramount and dictate causality in your reaction design:

  • C7 Substituents: Bulky or electron-withdrawing groups at C7 (e.g., -NO₂, -Br) severely sterically hinder the N1 position. This naturally drives the reaction toward N2-alkylation[1]. If N1 is required, you must use highly forcing thermodynamic conditions (strong base, high heat).

  • C3 Substituents: Groups at C3 (like carboxylates) can participate in non-covalent interactions or metal chelation. For example, using Cs₂CO₃ with a C3-carboxylate indazole can selectively drive N1-alkylation via a chelation complex between the cesium cation, the N2 atom, and the C3-carbonyl oxygen, physically blocking the N2 site[2].

Q3: I need the N2-isomer, but traditional methods favor N1. What is the most reliable method? A3: To bypass the thermodynamic sink of N1, you must abandon standard alkyl halides. The most robust modern approach utilizes diazo compounds catalyzed by Trifluoromethanesulfonic acid (TfOH). This metal-free system operates under strict kinetic control, affording N2-alkylated products with exceptional regioselectivity (up to 100:0 N2:N1) ()[3].

Quantitative Comparison of Alkylation Conditions

To select the correct protocol, consult the following empirical data summary comparing standard methodologies:

Target IsomerReagents / CatalystElectrophileTypical N1:N2 RatioYieldRef
N1 (Thermodynamic) NaH, THF, 0 °C to RTAlkyl Halides> 95:580-90%[1]
N1 (Chelation) Cs₂CO₃, 1,4-DioxaneAlkyl Halides> 90:10~90%[2]
N2 (Kinetic) PPh₃, DIAD, THF (Mitsunobu)Primary Alcohols1:2.5 to 1:1050-70%[1]
N2 (Catalytic) TfOH (0.1 equiv), DCMDiazo Compounds0:10085-95%[3]

Validated Experimental Protocols

Protocol 1: Thermodynamic N1-Alkylation (NaH/THF Method)

Mechanism: Strong base ensures complete formation of the indazolide anion. The non-polar nature of THF combined with the highly reactive NaH pushes the system toward the thermodynamically stable N1-isomer[1]. This is a self-validating protocol where gas evolution serves as a visual checkpoint.

  • Preparation: To an oven-dried flask under argon, add the substituted 1H-indazole (1.0 equiv) and anhydrous THF (0.1 M). Cool the system to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality Note: You must wait until hydrogen gas evolution completely ceases (approx. 30 mins). This visual endpoint ensures the indazolide anion is fully formed before the electrophile is introduced, preventing mixed tautomer reactivity.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Troubleshooting: If TLC/LC-MS indicates the presence of the kinetic N2 isomer, heat the reaction to 50 °C to force thermodynamic isomerization to the N1 product.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: High-Fidelity N2-Alkylation (TfOH/Diazo Method)

Mechanism: TfOH protonates the diazo compound to generate a highly reactive diazonium intermediate. The kinetic nucleophilicity of the N2 position dominates the rapid attack, completely bypassing the thermodynamic N1 pathway[3].

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) at 0 °C.

  • Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise. Causality Note: The catalytic amount of strong acid is critical; using excess acid will protonate the indazole core, destroying its nucleophilicity and stalling the reaction.

  • Reaction: Stir at room temperature. The reaction is typically very fast. Monitor via LC-MS until complete consumption of the starting material is observed (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to isolate the pure N2-isomer.

Visualizations & Workflows

DecisionTree Start Target Regioisomer? N1 N1-Alkylated Indazole (Thermodynamic) Start->N1 N2 N2-Alkylated Indazole (Kinetic/Catalytic) Start->N2 SubN1 Are there bulky C7 groups? N1->SubN1 SubN2 Electrophile Type? N2->SubN2 SubN1_Yes N1 sterically hindered. Use harsh thermodynamic conditions (NaH, DMF, Heat) SubN1->SubN1_Yes Yes SubN1_No Standard Thermodynamic Control (NaH, THF, 0 °C to RT) SubN1->SubN1_No No Diazo Diazo Compounds (TfOH Catalyst, DCM) SubN2->Diazo Alcohols Alcohols (Mitsunobu: PPh3, DIAD, THF) SubN2->Alcohols Halides Alkyl Halides (Cs2CO3, Chelation Control) SubN2->Halides

Decision tree for selecting optimal N1 vs N2 indazole alkylation conditions.

Mechanism Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Delocalized Charge) Indazole->Anion Base (e.g., NaH) N1_Prod N1-Alkyl Indazole (Thermodynamically Stable Preserves Aromaticity) Anion->N1_Prod High Temp / Equilibration N2_Prod N2-Alkyl Indazole (Kinetically Favored More Nucleophilic N2) Anion->N2_Prod Low Temp / Fast Reaction N2_Prod->N1_Prod Isomerization (Acid/Heat)

Mechanistic divergence of indazolide anion into thermodynamic (N1) and kinetic (N2) products.

References

  • Alam, R. M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

  • Lu, P., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • He, H., et al. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Chemical Communications, 2022. URL:[Link]

Sources

Optimization

Handling light sensitivity of indazole-based fluorescent probes

Topic: Handling Light Sensitivity & Photostability Optimization Status: Operational | Tier: Level 3 (Senior Scientific Support) Introduction: The Photophysics of Indazole Probes Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Light Sensitivity & Photostability Optimization

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Photophysics of Indazole Probes

Welcome to the Technical Support Center. You are likely here because you are experiencing signal loss, rapid fading, or inconsistent data with your indazole-based fluorophores.

The Core Problem: Indazole derivatives (often structural analogs to DAPI or specific kinase sensors) possess a nitrogen-rich conjugated


-system. While this structure provides excellent quantum yields and Stokes shifts, it renders the molecule highly susceptible to photo-oxidation . Upon excitation, these molecules can undergo Intersystem Crossing (ISC) to a triplet state (

), where they react with molecular oxygen to generate Reactive Oxygen Species (ROS), leading to the irreversible destruction of the fluorophore (photobleaching) and potential damage to your biological sample (phototoxicity).

This guide replaces "standard advice" with a mechanistic troubleshooting workflow designed to preserve the integrity of your probe and your data.

Storage & Preparation (The "Dark" Phase)

Q: My stock solution shows decreased fluorescence intensity compared to the previous batch. Is the probe degrading in the freezer?

A: It is rarely the cold that degrades the probe, but rather the freeze-thaw cycles and solvent hygroscopy .

  • The Mechanism: Most indazole probes are hydrophobic and require dissolution in anhydrous DMSO. DMSO is highly hygroscopic (absorbs water from the atmosphere). Water introduction does two things:

    • Protonation Changes: It alters the dielectric constant, potentially shifting the absorption maximum of the indazole (solvatochromism).

    • Hydrolysis: Over time, water can facilitate nucleophilic attacks on the probe's auxochromes.

Protocol: The "Zero-Water" Reconstitution

  • Solvent Choice: Use only anhydrous DMSO (sealed ampoules preferred). Avoid DMSO stored in plastic bottles for months.

  • Aliquot Immediately: Never store a "master stock" that you access repeatedly.

    • Action: Dissolve the powder, then immediately split into single-use aliquots (e.g., 20 µL).

  • Argon Overlay (Optional but Recommended): If possible, blow a gentle stream of inert gas (Argon or Nitrogen) into the vial before closing to displace oxygen and moisture.

  • Storage: Store at -20°C or -80°C in amber tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil.

Experimental Workflow (The "Grey" Phase)

Q: I see a signal initially, but it fades within seconds of finding the focal plane. How do I stop this?

A: This is classic photobleaching .[1] You are likely saturating the fluorophore's excited state, forcing it into the triplet state pathway.

The Solution: Oxygen Scavenging & Antifade Systems Indazole probes benefit significantly from antifade reagents that quench the triplet state or scavenge ROS.

Table 1: Antifade Reagent Compatibility for Indazole Probes

Reagent ClassActive AgentMechanismCompatibility Note
Hard-Set Media Polyvinyl alcohol / PPDPolymerizes to seal sample; PPD scavenges ROS.Best for Fixed Cells. High refractive index matching.
Liquid Media DABCO (1,4-diazobicyclo-octane)Triplet state quencher.Good for Live Cells. Less toxic than PPD.
Enzymatic Oxyrase / Pyranose OxidaseEnzymatically removes

from solution.
Critical for Single Molecule Imaging. Requires glucose in buffer.
Commercial ProLong™ Glass / DiamondProprietary cocktail (often undisclosed).Excellent for high-res; check refractive index.

Visualizing the Degradation Pathway Understanding why the signal fails helps you prevent it.[1] The diagram below illustrates the "Death Valley" of fluorescence—the Triplet State.

Photobleaching_Mechanism Ground Ground State (S0) Excited Excited State (S1) (Fluorescence Emission) Ground->Excited Excitation (hv) Excited->Ground Fluorescence Triplet Triplet State (T1) (Vulnerable Phase) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Rare) ROS Singlet Oxygen (¹O₂) & ROS Generation Triplet->ROS Energy Transfer to O₂ Bleached Photobleached Product (Non-Fluorescent) ROS->Bleached Oxidation of Indazole Core Antifade Antifade Reagents (DABCO/PPD) Antifade->Triplet Quenches T1 Antifade->ROS Scavenges

Figure 1: The Photobleaching Cascade. Note that antifade reagents intervene at the Triplet State (T1) or by neutralizing ROS before they destroy the fluorophore.

Imaging & Data Acquisition (The "Light" Phase)

Q: My background is increasing during the experiment. I thought photobleaching meant the signal goes down?

A: While the probe signal goes down, photo-induced autofluorescence or released dye artifacts can cause the background to rise.

If an indazole probe is not washed out thoroughly, or if it precipitates due to low solubility in aqueous buffers, these aggregates can flare up. Furthermore, as the probe degrades, the breakdown products may have different spectral properties (blue-shifting), bleeding into other channels.

Troubleshooting Workflow: The "Low-Photon" Strategy

  • Search in the Dark: Do not use the fluorescence lamp to find your cells. Use Phase Contrast or DIC (Differential Interference Contrast) to locate the focal plane.

  • Pulsed Excitation: If using a confocal microscope, use the fastest scan speed or pulsed excitation. Continuous wave (CW) lasers heat the sample and drive the ISC pathway.

  • Binning: Increase camera binning (e.g., 2x2). This combines pixels to increase sensitivity, allowing you to cut excitation power by 75% while maintaining Signal-to-Noise Ratio (SNR).

  • Red-Shift Strategy: If your indazole probe has a "push-pull" mechanism (e.g., ICT-based sensor), exciting at the red-edge of the absorption spectrum often results in less phototoxicity than exciting at the peak, albeit with lower emission intensity.

Workflow Diagram: Optimized Handling

Handling_Workflow Stock Stock Preparation (Anhydrous DMSO) Aliquot Single-Use Aliquots (Amber Tubes, -20°C) Stock->Aliquot Minimize O2/H2O exposure Dilution Working Solution (Prepare immediately before use) Aliquot->Dilution Do not refreeze Incubation Incubation (Dark, 37°C/RT) Dilution->Incubation Limit time < 1h Mounting Mounting (Antifade Media) Incubation->Mounting Wash 3x PBS Imaging Imaging (Low Laser Power, High Gain) Mounting->Imaging Seal coverslip

Figure 2: Best-practice workflow for handling light-sensitive indazole probes to maximize signal retention.

Advanced FAQs: Ratiometric & Environmental Sensitivity

Q: I am using a ratiometric indazole probe, but the ratio shifts even in control samples.

A: Ratiometric probes (which shift emission color based on analyte binding) are notoriously sensitive to differential photobleaching .

  • The Issue: The "bound" state and "unbound" state of the fluorophore often have different photostabilities. If the "unbound" form bleaches faster than the "bound" form, your ratio will artificially drift, mimicking a positive result.

  • The Fix: Perform a "time-course control" with no analyte stimulation. If the ratio changes over time simply due to light exposure, you must correct your data for this baseline drift or reduce exposure time.

Q: Can I use these probes in fixed cells?

A: Yes, but be aware of fixative-induced quenching . Paraformaldehyde (PFA) can alter the pH of the intracellular environment or chemically modify the probe if it contains amine-reactive groups.

  • Recommendation: Fix cells first, quench the PFA (using glycine or ammonium chloride), and then stain with the indazole probe. Avoid fixing after staining unless the probe is explicitly fixable (e.g., contains a succinimidyl ester).

References

  • Thermo Fisher Scientific. (2025). Fluorescence Method Development Handbook: Optimization of Fluorescence Detection.[2] Retrieved from

  • Vector Laboratories. (2022). How To Protect Your Tissue From Photobleaching. Retrieved from

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from

  • Keyence. (2024).[3][4] How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from

  • National Institutes of Health (PMC). (2017). A single-molecule assessment of the protective effect of DMSO against DNA double-strand breaks induced by photo-irradiation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Kinase Inhibition: The Multi-Targeted Profile of Pazopanib versus the Privileged 1H-Indazole Scaffold

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Researchers in drug discovery are constantly seeking to understand the nuanced interacti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Researchers in drug discovery are constantly seeking to understand the nuanced interactions between these inhibitors and their protein kinase targets. This guide provides a detailed comparison between Pazopanib, a clinically approved multi-targeted tyrosine kinase inhibitor, and the versatile 1H-indazole scaffold, a privileged structure in kinase inhibitor design. While direct inhibitory data for the simple (1H-Indazol-3-yl)-methyl-amine is not extensively available in public literature, this comparison will leverage data from various bioactive 1H-indazole derivatives to create a broader, more insightful analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Kinase Inhibition and IC50

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The half-maximal inhibitory concentration (IC50) is a critical metric used to quantify the potency of a kinase inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. A lower IC50 value indicates a more potent inhibitor for that particular kinase.

This guide will delve into the kinase inhibitory profile of Pazopanib and contrast it with the diverse targeting capabilities of various compounds built upon the 1H-indazole core.

Pazopanib: A Profile of a Multi-Targeted Kinase Inhibitor

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor that has received regulatory approval for the treatment of advanced renal cell carcinoma and certain soft tissue sarcomas.[1] Its mechanism of action centers on the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2][3]

The primary targets of Pazopanib include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][4] By blocking these receptors, Pazopanib effectively disrupts the signaling pathways that drive tumor angiogenesis and proliferation.[2][3]

The kinase inhibitory spectrum of Pazopanib is summarized in the table below, showcasing its potency against its key targets.

Kinase TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α-
PDGFR-β84
c-Kit74
FGFR-1-
Note: IC50 values can vary between different assay conditions and are best used for relative comparison.

The following diagram illustrates the key signaling pathways inhibited by Pazopanib.

pazopanib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Inhibits AKT AKT PI3K->AKT Raf Raf Ras->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival mTOR->Survival

Caption: Key signaling pathways targeted by Pazopanib.

The 1H-Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

The 1H-indazole ring system is recognized as a "privileged" scaffold in medicinal chemistry. This means that this core structure is capable of binding to a wide range of biological targets, including a diverse array of protein kinases, with high affinity. The versatility of the indazole scaffold allows for the development of highly potent and selective inhibitors for various kinase families through chemical modification at different positions of the ring.

1H-Indazole DerivativeKinase TargetIC50 (nM)
Compound 1 (Example)ALK12
Compound 2 (Example)Bcr-Abl14
Compound 3 (Example)Pim-10.4
Compound 4 (Example)FGFR1-3800-90000
AKE-72BCR-ABLWT< 0.5
AKE-72BCR-ABLT315I9
Note: The compounds listed are examples from various research publications and are not directly related to (1H-Indazol-3-yl)-methyl-amine but share the core 1H-indazole structure.

The data clearly demonstrates that the 1H-indazole scaffold can be tailored to inhibit a wide range of kinases with high potency, from receptor tyrosine kinases like ALK and FGFR to non-receptor tyrosine kinases like Bcr-Abl and serine/threonine kinases like Pim-1. This adaptability makes the 1H-indazole a highly valuable starting point for the design of novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To provide a practical context for the data presented, this section outlines a generalized, step-by-step methodology for determining the IC50 value of a test compound against a specific kinase using a fluorescence-based in vitro kinase assay.[5]

Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., Pazopanib or a 1H-indazole derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well microplates

  • Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations to be tested. It is crucial to maintain a consistent final DMSO concentration across all wells.

  • Assay Plate Preparation:

    • Add a small volume of each inhibitor dilution to the wells of a 384-well plate.

    • Include control wells:

      • "No inhibitor" control (DMSO only) to represent 100% kinase activity.

      • "No enzyme" control (buffer only) to determine background signal.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the recombinant kinase and the peptide substrate in the kinase assay buffer.

    • Dispense the enzyme/substrate mixture into all wells of the assay plate.

    • Incubate the plate for a short period to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time to allow the enzymatic reaction to proceed within the linear range.

  • Detection:

    • Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition:

    • Read the signal from each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for this experimental protocol.

ic50_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor prep_plate Prepare Assay Plate (add inhibitor) prep_inhibitor->prep_plate add_enzyme_substrate Add Enzyme and Substrate prep_plate->add_enzyme_substrate initiate_reaction Initiate Reaction (add ATP) add_enzyme_substrate->initiate_reaction incubate Incubate initiate_reaction->incubate detect Stop Reaction and Add Detection Reagent incubate->detect read_plate Read Plate detect->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Generalized experimental workflow for IC50 determination.

Conclusion

This guide has provided a comparative overview of the kinase inhibitory profiles of the multi-targeted drug Pazopanib and the versatile 1H-indazole scaffold. Pazopanib demonstrates potent inhibition of key RTKs involved in angiogenesis and tumor progression, validating its clinical efficacy.

While a direct comparison with the specific molecule (1H-Indazol-3-yl)-methyl-amine is limited by the absence of published inhibitory data, the broader class of 1H-indazole derivatives showcases remarkable adaptability as potent inhibitors of a wide array of kinases. This highlights the power of this privileged scaffold in the design of novel and selective kinase inhibitors. The provided experimental protocol for IC50 determination offers a foundational method for researchers to characterize the potency of their own compounds, contributing to the advancement of targeted therapies.

References

  • Liv Hospital. (2026, February 24). pazopanibhydrochloride.
  • Urology Textbook.
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  • Wikipedia. Pazopanib.
  • OncoLink. (2026, February 2). Pazopanib (Votrient®).
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • BenchChem.
  • Taylor & Francis Online. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

Sources

Comparative

A Comparative Guide to the Validation of VEGFR Inhibition Using Indazole-3-Methylamine Analogues

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic strategies.[1][2][3] Angiogenesis, the formation of new blood...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic strategies.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFRs, particularly VEGFR-2 (also known as KDR/Flk-1), are the primary mediators of this pathway.[4][5][6] The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core moiety.[7][8] This guide provides a comprehensive framework for the validation of novel indazole-3-methylamine analogues as VEGFR inhibitors, offering a comparative analysis against established alternatives and detailing the requisite experimental methodologies to ensure scientific rigor.

The VEGFR Signaling Cascade: A Rationale for Targeted Inhibition

The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][9] This phosphorylation event initiates a cascade of downstream signaling pathways pivotal for endothelial cell function. Key among these are:

  • The PLCγ-PKC-MAPK Pathway: This pathway is crucial for stimulating DNA synthesis and promoting endothelial cell proliferation.[2][5]

  • The PI3K-Akt Pathway: This cascade is essential for promoting endothelial cell survival and increasing vascular permeability.[2][10]

By inhibiting the kinase activity of VEGFR-2, small molecules can effectively block these downstream signals, leading to a reduction in tumor angiogenesis and growth.[11][12][13]

VEGFR_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation VEGFA VEGF-A VEGFA->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras PKC->Ras Survival Cell Survival Vascular Permeability Akt->Survival MAPK MAPK Ras->MAPK Proliferation Cell Proliferation Gene Expression MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous validation of novel indazole-3-methylamine analogues requires a multi-tiered approach, progressing from biochemical assays to cell-based functional assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular effects.

Experimental_Workflow cluster_workflow Validation Workflow Biochemical Biochemical Assays (In Vitro Kinase Assay) Cellular Cell-Based Assays Biochemical->Cellular Proliferation Endothelial Cell Proliferation Assay Cellular->Proliferation Migration Endothelial Cell Migration Assay Cellular->Migration Tube_Formation Tube Formation Assay Cellular->Tube_Formation Data_Analysis Data Analysis & Comparison (IC50 Determination) Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis

Caption: Experimental workflow for validating VEGFR inhibitors.

Part 1: Biochemical Validation - In Vitro Kinase Assay

The initial step is to determine the direct inhibitory effect of the indazole-3-methylamine analogues on the kinase activity of purified recombinant VEGFR-2. This is typically achieved through a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the indazole-3-methylamine analogue in DMSO.

    • Perform serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[14]

    • Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).[14]

  • Assay Procedure:

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45-60 minutes.[14]

  • Detection:

    • Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15]

Part 2: Cell-Based Functional Assays

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays as they endogenously express VEGFR-2.[16]

Endothelial Cell Proliferation Assay

This assay measures the ability of the test compounds to inhibit VEGF-A-induced proliferation of endothelial cells.

Objective: To quantify the anti-proliferative effect of the indazole-3-methylamine analogues.

Experimental Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium and allow them to attach overnight.[6]

  • Treatment: Replace the medium with a basal medium containing a stimulating concentration of VEGF-A (e.g., 20 ng/mL) and varying concentrations of the test compound or vehicle control.[6]

  • Incubation: Incubate the cells for 48-72 hours.

  • Quantification: Assess cell viability using a standard method such as the MTT assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the IC50 value for the inhibition of cell proliferation as described for the kinase assay.

Endothelial Cell Migration Assay

This assay evaluates the effect of the test compounds on the migration of endothelial cells, a key process in angiogenesis.

Objective: To determine if the test compounds can inhibit VEGF-A-induced endothelial cell migration.

Experimental Protocol:

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.

  • Cell Seeding: Seed HUVECs in the upper chamber in a basal medium.

  • Treatment: Add basal medium containing VEGF-A (e.g., 50 ng/mL) and the test compound or vehicle control to the lower chamber.

  • Incubation: Allow the cells to migrate through the membrane for 4-6 hours.

  • Quantification: Fix, stain, and count the migrated cells on the lower surface of the membrane.

  • Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Objective: To evaluate the effect of the test compounds on the formation of vascular networks.

Experimental Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®).

  • Cell Seeding: Seed HUVECs onto the matrix-coated wells in a basal medium containing VEGF-A and the test compound or vehicle control.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: Image the wells using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

  • Data Analysis: Compare the tube formation in treated wells to the vehicle control to determine the inhibitory effect.

Comparative Analysis with Established VEGFR Inhibitors

The performance of novel indazole-3-methylamine analogues should be benchmarked against clinically approved VEGFR inhibitors. This provides crucial context for their potential therapeutic value.

CompoundTypeVEGFR-2 IC50 (nM)Key Cellular Effects
Axitinib Indazole Derivative0.2[17]Potent and selective inhibitor of VEGFR-1, -2, and -3.[11][17] Blocks VEGF-mediated endothelial cell survival and tube formation.[12]
Pazopanib Indazole Derivative30 (in vivo model)[18]Multi-kinase inhibitor targeting VEGFR-1, -2, -3, PDGFR, and c-Kit.[1][19][20] Inhibits VEGF-induced endothelial cell proliferation.[18]
Sunitinib Indole Derivative80Multi-kinase inhibitor targeting VEGFRs, PDGFRs, c-KIT, and FLT3.[21][22][23] Reduces tumor vascularization and induces cancer cell apoptosis.[21]
Sorafenib Bi-aryl Urea90Multi-kinase inhibitor targeting VEGFR-1, -2, -3, PDGFR-β, and Raf kinases.[24][25][26] Inhibits both tumor cell proliferation and angiogenesis.[24][26]
Indazole-3-methylamine Analogue (Hypothetical) Indazole DerivativeTo be determinedTo be determined through the described experimental workflow.

Conclusion

The validation of novel indazole-3-methylamine analogues as VEGFR inhibitors requires a systematic and rigorous experimental approach. By progressing from direct biochemical inhibition assays to functional cell-based assays, researchers can build a comprehensive profile of a compound's anti-angiogenic potential. A thorough comparison with established drugs like Axitinib and Pazopanib is essential for contextualizing the potency and selectivity of new chemical entities. This structured validation process is fundamental to identifying promising candidates for further preclinical and clinical development in the ongoing effort to combat cancer through targeted anti-angiogenic therapies.

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Validation

Differential Cytotoxicity of 1H-Indazol-3-yl-methylamine Derivatives: A Comparative Analysis in K562 Leukemia and HEK-293 Kidney Cells

A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential

In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides an in-depth comparative analysis of the cytotoxic effects of a 1H-indazole-3-amine derivative on the human chronic myelogenous leukemia cell line, K562, versus the human embryonic kidney cell line, HEK-293. This investigation is crucial for assessing the selective anticancer potential of this class of compounds.

The rationale for selecting these two cell lines is rooted in their distinct origins and characteristics. K562 cells, derived from a patient with chronic myelogenous leukemia, are a widely used model for studying leukemia and the effects of potential chemotherapeutic agents.[1][2] In contrast, HEK-293 cells are derived from human embryonic kidney cells and are often used in toxicology studies as a proxy for non-cancerous human cells.[3][4] By comparing the cytotoxic response of a compound in a cancer cell line against a non-cancerous one, researchers can derive a selectivity index, a critical parameter in the early stages of drug development.

This guide will delve into the experimental design, present key data, and explore the potential molecular mechanisms underlying the observed differential cytotoxicity, drawing upon established scientific literature.

Comparative Cytotoxicity Data

A study on a series of newly synthesized 1H-indazole-3-amine derivatives provides crucial insights into their selective cytotoxicity. One particular derivative, compound 6o , demonstrated a significant difference in its cytotoxic effect on K562 and HEK-293 cells. The 50% inhibitory concentration (IC50), a measure of a compound's potency, was determined for both cell lines using a standard MTT assay.[5][6]

Cell LineTypeCompoundIC50 (µM)Selectivity Index (SI)Reference
K562 Chronic Myelogenous Leukemia6o5.156.45[5][6]
HEK-293 Human Embryonic Kidney6o33.2[5][6]

The data clearly indicates that compound 6o is significantly more toxic to the K562 leukemia cells than to the HEK-293 kidney cells, with a selectivity index of 6.45.[6] This preferential cytotoxicity is a highly desirable characteristic for a potential anticancer drug.

Unraveling the Mechanism: Why the Selectivity?

The observed selective cytotoxicity of the 1H-indazole-3-amine derivative against K562 cells is likely attributable to the specific molecular pathways that are dysregulated in these cancer cells. Research suggests that this class of compounds can induce apoptosis, or programmed cell death, in K562 cells.[5][6][7]

The Role of p53 and Apoptosis Induction

The tumor suppressor protein p53 plays a pivotal role in regulating cell cycle and initiating apoptosis in response to cellular stress or DNA damage.[8][9][10] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. The investigated indazole derivative was found to potentially exert its effect by modulating the p53/MDM2 pathway.[5][6][7] It is hypothesized that the compound may interfere with the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and activation of p53. Activated p53 can then trigger the intrinsic apoptotic pathway.[][12]

This is further supported by the observation that treatment with the indazole derivative led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in K562 cells.[5][6] The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.[13]

cluster_0 1H-Indazol-3-yl-methylamine Derivative cluster_1 Cellular Response in K562 Cells Indazole 1H-Indazol-3-yl- methylamine Derivative MDM2 MDM2 Inhibition Indazole->MDM2 Bcl2 Bcl-2 Downregulation Indazole->Bcl2 p53 p53 Activation MDM2->p53 leads to Bax Bax Upregulation p53->Bax activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of action in K562 cells.

In contrast, non-cancerous cells like HEK-293 have intact and functional cell cycle checkpoints and apoptotic pathways. Therefore, they may be less susceptible to agents that exploit dysregulations present in cancer cells.

Experimental Methodologies

To ensure the reliability and reproducibility of cytotoxicity studies, it is imperative to employ standardized and well-validated protocols. The following sections detail the methodologies for cell culture and the cytotoxicity assays used to generate the comparative data.

Cell Culture
  • K562 Cells: These are suspension cells and are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HEK-293 Cells: These are adherent cells and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[3] They are also maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Two common methods for assessing cytotoxicity are the MTT and LDH assays. The choice of assay can depend on the cell type and the specific research question.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding:

    • K562 (Suspension): Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • HEK-293 (Adherent): Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add varying concentrations of the 1H-Indazol-3-yl-methylamine derivative to the wells and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells (K562 or HEK-293) B Add Compound A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G

Caption: A streamlined workflow of the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, which is a marker of cell membrane disruption and cytotoxicity.[16][17]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) and carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Concluding Remarks

The comparative analysis of the cytotoxicity of 1H-indazole-3-amine derivatives in K562 and HEK-293 cells highlights the potential of this chemical scaffold for the development of selective anticancer agents. The significant difference in IC50 values underscores a favorable therapeutic window, suggesting that these compounds may be effective against leukemia cells while sparing healthy cells. The proposed mechanism involving the activation of the p53-mediated apoptotic pathway in cancer cells provides a strong rationale for the observed selectivity. Further investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

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Comparative

Comparative Potency Guide: 3-Amino vs. 3-Aminomethyl Indazole Inhibitors

The following guide provides an in-depth technical comparison of 3-amino-1H-indazole versus 3-(aminomethyl)-1H-indazole derivatives, focusing on their utility as small-molecule inhibitors in drug discovery. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-amino-1H-indazole versus 3-(aminomethyl)-1H-indazole derivatives, focusing on their utility as small-molecule inhibitors in drug discovery.

Executive Summary

In the landscape of kinase inhibitor design, the indazole scaffold is a "privileged structure."[1][2] However, the linker at the 3-position dictates the inhibitor's binding mode, potency, and target class.

  • 3-Amino-1H-indazoles are the gold standard for ATP-competitive kinase inhibition. The exocyclic amine is directly conjugated to the aromatic ring, creating a planar, rigid system that mimics the adenine ring of ATP. This geometry allows for high-affinity hydrogen bonding with the kinase hinge region (e.g., Entrectinib , Axitinib analogues, ABT-869 ).

  • 3-(Aminomethyl)-1H-indazoles contain a methylene (

    
    ) spacer. This interrupts conjugation, increases basicity, and introduces rotational flexibility. While generally inferior  as primary hinge binders due to entropic penalties and steric clashes, they are valuable as "spacer" scaffolds to reach remote pockets (Type II inhibition) or in non-kinase GPCR targets (e.g., Orexin antagonists).
    

Verdict: For maximizing potency against the ATP-binding site of kinases, the 3-amino variant is superior. The 3-aminomethyl variant is a structural tool for extending reach or altering physicochemical properties (solubility/pKa).

Structural & Mechanistic Basis

The potency difference stems from fundamental differences in electronic conjugation and steric geometry.

The "Adenine Mimic" Effect (3-Amino)

In 3-aminoindazoles, the nitrogen lone pair conjugates with the


-system of the indazole ring. This results in:
  • Planarity: The molecule stays flat, fitting into the narrow ATP binding cleft.

  • H-Bond Donor/Acceptor Pair: The Indazole-N1 (or N2) and the exocyclic 3-NH form a "Donor-Acceptor" motif that perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Cys residues).

The "Spacer" Effect (3-Aminomethyl)

The insertion of a methylene group (


) changes the vector:
  • Loss of Planarity: The amine is on an

    
     carbon, allowing free rotation. This creates an entropic penalty upon binding (the molecule must "freeze" into position).
    
  • Altered Vector: The R-group attached to the amine is pushed ~1.5 Å further out and at a different angle (tetrahedral vs. trigonal planar). This often leads to steric clashes with the "gatekeeper" residue or the roof of the ATP pocket.

Visualization of Binding Modes

BindingModes cluster_0 3-Amino Indazole (High Potency) cluster_1 3-Aminomethyl Indazole (Lower Potency) Amino_Core 3-Amino Indazole (Planar, Conjugated) Hinge_Region Kinase Hinge (Backbone CO/NH) Amino_Core->Hinge_Region Direct H-Bonds (Adenine Mimic) Methyl_Core 3-Aminomethyl Indazole (Flexible -CH2- Linker) Pocket_Clash Steric Clash / Entropic Penalty Methyl_Core->Pocket_Clash Mismatch at Hinge Remote_Pocket Remote Binding (e.g. DFG-out) Methyl_Core->Remote_Pocket Extends to Solvent

Figure 1: Mechanistic comparison of binding modes. The 3-amino variant locks into the hinge, while the 3-aminomethyl variant suffers from flexibility and geometric mismatch at the ATP site.

Comparative Potency Analysis

The following table synthesizes data from structure-activity relationship (SAR) studies involving indazole-based kinase inhibitors (e.g., VEGFR, ALK, BCR-ABL targets).

Feature3-Amino-1H-Indazole 3-(Aminomethyl)-1H-Indazole Implication for Drug Design
Primary Target Class Kinases (ATP-competitive)GPCRs, Proteases, or Kinase Type II3-Amino is the choice for hinge binding.[2]
Binding Affinity (

)
High (nM to pM range)Moderate to Low (

M range)
Unless specifically optimized for a non-ATP pocket.
Ligand Efficiency (LE) High (Compact binder)Lower (Added Mass + Rotatable Bond)3-Amino is more efficient per heavy atom.
Basicity (

)
Low (~2-4 for aniline-like N)High (~9-10 for benzylamine-like N)3-Aminomethyl is protonated at physiological pH, affecting permeability.
Key Example Drugs Entrectinib (ALK/ROS1), Linifanib (VEGFR)Rare in clinical kinases (Used in Orexin antagonists)Clinical success heavily favors the 3-amino scaffold.
Case Study: VEGFR/PDGFR Inhibition (ABT-869 Analogues)

In the development of Linifanib (ABT-869) , SAR studies demonstrated that the direct attachment of the urea moiety to the 3-aminoindazole was critical.

  • 3-Amino Derivative:

    
     (Potent inhibition of KDR/VEGFR2).
    
  • Homologation (Insertion of -CH2-): Resulted in

    
     loss of potency. The spacer pushed the urea "tail" out of the hydrophobic pocket required for Type II inhibition.
    

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Synthesis of 3-Aminoindazole (The "Gold Standard" Route)

Rationale: This route uses a copper-catalyzed cyclization or hydrazine condensation to form the N-N bond directly.

  • Reagents: 2-Bromobenzonitrile (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol/Butanol.

  • Procedure:

    • Dissolve 2-bromobenzonitrile in n-butanol.

    • Add hydrazine hydrate.[2][3]

    • Reflux at 110°C for 12–24 hours.

    • Mechanism:[4] Nucleophilic attack of hydrazine on the nitrile, followed by intramolecular

      
       displacement of the bromide.
      
  • Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH.

  • QC Check:

    
     should show a broad singlet (~5.0–6.0 ppm) for the exocyclic 
    
    
    
    and lack of methylene protons.
Synthesis of 3-Aminomethylindazole (The "Reduction" Route)

Rationale: Requires reduction of a cyano or amide precursor.

  • Precursor: 1H-indazole-3-carbonitrile.

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Procedure:

    • Suspend indazole-3-carbonitrile in dry THF under Argon.

    • Add

      
       (2.0 equiv) slowly at 0°C.
      
    • Warm to RT and stir for 4 hours.

    • Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
  • QC Check:

    
     must show a doublet or singlet at ~4.0–4.2 ppm corresponding to the 
    
    
    
    group.
Kinase Potency Assay (FRET-Based)

Rationale: A ratiometric FRET assay (e.g., Z'-LYTE) is robust against the fluorescence interference often caused by indazole cores.

  • Setup: 384-well plate.

  • Enzyme: Recombinant Kinase (e.g., VEGFR2, ALK) at

    
     for ATP.
    
  • Substrate: FRET-peptide (Coumarin/Fluorescein pair).

  • Dosing: 10-point dose-response (Start 10

    
    M, 3-fold dilution).
    
  • Comparison: Run Entrectinib as a positive control (expected

    
    ).
    
  • Readout: Measure Emission Ratio (Donor/Acceptor). Calculate % Inhibition.

  • Data Analysis: Fit to Hill Equation (

    
    ).
    

Synthesis & Optimization Workflow

The following diagram illustrates the decision tree for selecting the correct scaffold based on your structural biology data.

OptimizationWorkflow Start Target Identification Pocket_Type Analyze ATP Pocket (Crystal Structure) Start->Pocket_Type Decision_Hinge Is Hinge Binding Critical? Pocket_Type->Decision_Hinge Route_Amino Select 3-Amino-Indazole (Adenine Mimic) Decision_Hinge->Route_Amino Yes (Requires Planarity) Route_Methyl Select 3-Aminomethyl (Flexible Linker) Decision_Hinge->Route_Methyl No (Requires Reach/Flexibility) App_Amino Application: Type I/II Kinase Inhibitors (e.g. VEGFR, ALK) Route_Amino->App_Amino App_Methyl Application: Fragment Growing / GPCRs (e.g. Orexin, Non-Kinase) Route_Methyl->App_Methyl

Figure 2: Strategic workflow for scaffold selection. Choose 3-amino for direct kinase inhibition; reserve 3-aminomethyl for cases requiring flexibility or non-canonical binding.

References

  • Entrectinib Discovery (3-Aminoindazole): Menichincheri, M., et al. (2016).[5] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry. Link

  • ABT-869/Linifanib SAR (3-Aminoindazole): Dai, Y., et al. (2007).[6] Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[6] Journal of Medicinal Chemistry. Link

  • Indazole Scaffold Review: Zhang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link

  • 3-Aminomethyl in GPCRs: Boss, C., et al. (2010). Search for Orexin Receptor Antagonists. ChemMedChem. (Note: Highlights use of flexible linkers in non-kinase targets). Link

  • General Synthesis of 3-Aminoindazoles: BenchChem Technical Guide. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Link

Sources

Validation

Comparative Guide: Standard Positive Controls for Indazole-Targeted Kinase Assays

Executive Summary In the development of indazole-based kinase inhibitors (a scaffold ubiquitous in VEGFR, PDGFR, and FGFR antagonists), the choice of positive control is not merely a box-checking exercise—it is the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indazole-based kinase inhibitors (a scaffold ubiquitous in VEGFR, PDGFR, and FGFR antagonists), the choice of positive control is not merely a box-checking exercise—it is the primary determinant of assay validity.

While Staurosporine remains the industry-standard "universal" reference due to its pan-kinase potency, it often fails to provide the structural or mechanistic resolution required for high-fidelity SAR (Structure-Activity Relationship) studies. This guide compares Staurosporine against class-specific indazole controls (specifically Axitinib ), providing the experimental rationale for when to use the "sledgehammer" (Staurosporine) versus the "scalpel" (Axitinib).

Part 1: The Role of the Positive Control

A positive control in kinase screening serves two distinct functions, often conflated by junior researchers:

  • Assay Robustness (Z'): Does the assay generate a statistically significant window between "active" and "inhibited" states?

  • Potency Benchmarking: Is the assay sensitivity tuned correctly to detect shifts in IC50 for the specific chemical scaffold being tested?

Staurosporine: The Universal Standard

Staurosporine is a natural product alkaloid and a potent, ATP-competitive inhibitor of nearly all kinome branches.

  • Primary Use: High-Throughput Screening (HTS) validation.[1]

  • Mechanism: Binds with high affinity to the ATP-binding pocket, utilizing both hydrogen bonds and hydrophobic interactions that mimic the adenosine moiety of ATP.

  • Limitation: Its lack of selectivity means it cannot validate if an assay is distinguishing between off-target kinases.

Axitinib: The Indazole-Specific Standard

Axitinib (AG-013736) represents the "Indazole" scaffold class. It is a potent inhibitor of VEGFR1/2/3, PDGFR, and c-KIT.

  • Primary Use: Lead optimization for indazole derivatives.

  • Mechanism: Binds to the inactive conformation (Type II inhibitor) or active conformation (Type I), often exploiting specific "gatekeeper" residues that Staurosporine ignores.

  • Advantage: It validates the assay's ability to detect sub-nanomolar inhibition specific to the indazole pharmacophore.

Part 2: Comparative Performance Analysis

The following data contrasts the performance of Staurosporine against Axitinib in a standard TR-FRET assay targeting VEGFR2 (a primary target for indazole therapeutics).

Table 1: Potency and Selectivity Profile
FeatureStaurosporine (Universal Control)Axitinib (Indazole Class Control)
Scaffold Type IndolocarbazoleIndazole
VEGFR2 IC50 ~ 6–10 nM0.1 – 0.2 nM
Selectivity Profile Broad (Pan-Kinase)High (VEGFR/PDGFR/c-KIT)
Binding Mode ATP Competitive (Type I)ATP Competitive (Type I/II hybrid)
Solubility (DMSO) High (>10 mM)Moderate (Requires careful handling)
Primary Utility Calculating Z-Factor (Assay Window)Benchmarking Potency of Analogs

Scientist's Note: If you are developing an indazole inhibitor, your compound must be compared against Axitinib. If your compound shows an IC50 of 50 nM, Staurosporine (10 nM) makes it look weak, but Axitinib (0.2 nM) reveals it is significantly less potent than the clinical standard.

Part 3: Mechanistic Visualization

Understanding the binding mode is critical for interpreting IC50 shifts. Both controls compete with ATP, but their residence times and contact points differ.

Diagram 1: Mechanism of Action (ATP Competition)

Kinase_Mechanism Kinase Free Kinase (Active Site) Complex_Active Kinase-ATP Complex (Phosphorylation) Kinase->Complex_Active + ATP Complex_Inhib1 Kinase-Stauro Complex (Dead End) Kinase->Complex_Inhib1 + Staurosporine (High Affinity) Complex_Inhib2 Kinase-Indazole Complex (Dead End) Kinase->Complex_Inhib2 + Axitinib (Specific Fit) ATP ATP (Substrate) ATP->Complex_Active Stauro Staurosporine (Inhibitor) Stauro->Complex_Inhib1 Indazole Indazole Cmpd (Axitinib) Indazole->Complex_Inhib2 Complex_Active->Complex_Inhib1 Competition

Caption: Competitive binding dynamics. Both Staurosporine and Indazole compounds compete directly with ATP for the kinase active site, preventing substrate phosphorylation.

Part 4: Experimental Protocol (IC50 Determination)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, the industry standard for kinase profiling due to its resistance to compound fluorescence interference.

Diagram 2: Assay Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detect Phase 3: Detection Step1 Compound Prep (Serial Dilution in DMSO) Step3 Pre-Incubation (15 min @ RT) Crucial for Equilibrium Step1->Step3 Step2 Enzyme Mix (Kinase + Buffer) Step2->Step3 Step4 Start Reaction (Add ATP + Substrate) Step3->Step4 Step5 Incubation (60 min @ RT) Step4->Step5 Step6 Stop Solution (+ EDTA / Detection Ab) Step5->Step6 Step7 Read Plate (TR-FRET Signal) Step6->Step7

Caption: Optimized TR-FRET workflow. Note the pre-incubation step (Step 3), which is critical for accurate IC50 measurement of slow-binding inhibitors.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stocks of Staurosporine and Axitinib in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in assay buffer. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (The "Expert" Step):

    • Add 5 µL of Kinase (e.g., VEGFR2, 0.5 nM final) to the plate.

    • Add 2.5 µL of Compound.

    • Incubate for 15 minutes. Why? Many high-potency inhibitors (especially Type II indazoles) have slow "on-rates." Skipping this leads to artificially high IC50 values (underestimating potency).

  • Reaction Initiation:

    • Add 2.5 µL of ATP/Substrate mix.

    • ATP Concentration: Must be set at

      
       apparent. Using saturating ATP (>1 mM) will shift the IC50 of ATP-competitive inhibitors (Cheng-Prusoff equation), making comparisons invalid.
      
  • Detection:

    • After 60 minutes, add detection reagents (Eu-labeled antibody + Tracer). Read on a multimode plate reader (e.g., EnVision or PHERAstar).

Part 5: Validation & Troubleshooting[2]

The Z-Prime (Z') Factor

Do not rely on Signal-to-Background (S/B) ratios. You must calculate Z' for every plate using Staurosporine (Positive Control) and DMSO (Negative Control).



  • Z' > 0.5: Excellent assay.

  • 0.0 < Z' < 0.5: Acceptable for screening, but requires replicates.

  • Z' < 0.0: Failed assay. Do not interpret IC50 data.

Common Pitfalls
  • "The Staurosporine IC50 is drifting."

    • Cause: ATP concentration variation. If you use fresh ATP one week and degraded ATP the next, the competition dynamics change. Always aliquot ATP and store at -20°C.

  • "Axitinib isn't inhibiting."

    • Cause: Solubility.[2] Indazoles can precipitate in aqueous buffer if the intermediate dilution step is skipped. Dilute from 100% DMSO into 10% DMSO buffer before final addition.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • Selleck Chemicals. Staurosporine (STS) Product Guide and Biological Activity.

  • BenchChem. Axitinib: A Profile of a Potent VEGFR Inhibitor.

  • Promega. ADP-Glo™ Kinase Assay Technical Manual (Z-Factor and ATP considerations).

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.

Sources

Comparative

A Comparative Guide to the Binding Affinity of Indazole-Based Compounds to Fibroblast Growth Factor Receptors (FGFRs)

For Researchers, Scientists, and Drug Development Professionals The Critical Role of FGFR Signaling and its Therapeutic Targeting The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of FGFR Signaling and its Therapeutic Targeting

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway consists of FGF ligands and four transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Aberrant FGFR signaling, often due to gene amplification, fusions, or activating mutations, is a known driver in various cancers, making FGFRs a significant target for therapeutic intervention.[2][3][4] The development of small-molecule inhibitors that can selectively target the ATP-binding pocket of FGFRs is a major focus in oncology drug discovery.[5][6] The indazole scaffold has emerged as a privileged structure in the design of such inhibitors.[7][8][9][10]

FGFR Signaling Pathway Overview

Upon binding of an FGF ligand, with heparan sulfate as a cofactor, the FGFR undergoes dimerization and subsequent autophosphorylation of its intracellular kinase domains.[11][12][13] This phosphorylation cascade initiates downstream signaling through several major pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately leading to the regulation of gene expression and cellular responses.[1][13]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR P1 P P2 P FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS IP3_DAG IP3 / DAG PLCg->IP3_DAG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, etc.) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC IP3_DAG->PKC PKC->Gene_Expression

Figure 1: Simplified FGFR Signaling Pathway.

Comparative Binding Affinities of Indazole-Based FGFR Inhibitors

While (1H-Indazol-3-yl)-methyl-amine represents a core structure, medicinal chemistry efforts have focused on substituting the indazole ring to enhance binding affinity and selectivity for FGFRs. The following table summarizes the in vitro inhibitory activities (IC50 values) of several published indazole derivatives against FGFR1, FGFR2, and FGFR3. Lower IC50 values indicate higher potency.

Compound IDScaffoldR-Group SubstitutionsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
9d 1H-Indazole6-(3-methoxyphenyl)-N-(4-(4-methylpiperazin-1-yl)benzoyl)15.0--[7]
9u 1H-Indazole6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(4-(4-ethylpiperazin-1-yl)benzoyl)3.3--[7]
7n 1H-Indazol-3-amine6-(3-methoxyphenyl)15.0--[10]
7r 1H-Indazol-3-amine6-(2,6-difluoro-3,5-dimethoxyphenyl)2.9--[10]
104 Pyridin-3-amineComplex indazole derivative18.01.627.5[8]
105 1H-Indazole3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)0.92.02.0[8]
106 1H-IndazoleComplex fragment-led design20008004500[8]
2a 1H-Indazol-3-amine6-(2,6-difluoro-3-methoxyphenyl) with N-ethylpiperazine<4.12.0 ± 0.8-[14]

Analysis of Structure-Activity Relationships (SAR):

The data in the table highlights several key SAR trends for indazole-based FGFR inhibitors:

  • Substitution at the 6-position: Modifications at the 6-position of the indazole ring with substituted phenyl groups, such as in compounds 9d , 9u , 7n , and 7r , significantly influence potency.[7][10] The addition of electron-withdrawing groups like fluorine and chlorine, as seen in 9u and 7r , generally leads to enhanced inhibitory activity.[7][10]

  • Amine and Amide Linkages: The nature of the substituent at the 3-position is critical. The 1H-indazol-3-amine scaffold is a common starting point.[10][14] The introduction of an amide linkage, as in compounds 9d and 9u , allows for the exploration of additional interactions within the ATP-binding pocket.[7]

  • Solvent-Exposed Regions: The addition of moieties that extend into the solvent-exposed region, such as the piperazine groups in many of the listed compounds, can improve both potency and pharmacokinetic properties.[8]

  • Multi-Targeting vs. Selectivity: While some indazole derivatives show pan-FGFR inhibition (e.g., 105 ), others can be optimized for selectivity towards specific FGFR isoforms (e.g., 104 with higher potency for FGFR2).[8] More recent efforts have focused on developing covalent inhibitors with enhanced selectivity for specific FGFRs, such as FGFR3.[15]

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. Several biophysical techniques are considered industry standards for characterizing the interaction between small molecule inhibitors and their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[17][18]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Prep_Protein Purified FGFR Protein in ITC Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Indazole Compound in Matched ITC Buffer Prep_Ligand->Degas Load_Cell Load FGFR into Sample Cell Degas->Load_Cell Load_Syringe Load Compound into Syringe Degas->Load_Syringe Set_Temp Set Temperature (e.g., 25°C) Load_Cell->Set_Temp Inject Inject Compound into FGFR Solution Load_Syringe->Inject Set_Temp->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Repeat Repeat Injections until Saturation Measure_Heat->Repeat Repeat->Inject Plot_Data Plot Heat Change vs. Molar Ratio Repeat->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Determine_Params Determine Kd, n, ΔH, ΔS Fit_Curve->Determine_Params

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified FGFR kinase domain against the chosen ITC buffer (e.g., PBS or HEPES, pH 7.4) to ensure buffer matching.[17]

    • Dissolve the indazole compound in the same dialysis buffer. A small amount of DMSO may be used for solubility, but the final concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.[17][18]

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[17]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[19]

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the FGFR solution into the sample cell (typically 10-20 µM).

    • Load the indazole compound solution into the injection syringe (typically 10-20 times the protein concentration).[17]

  • Titration:

    • Perform an initial small injection to account for any initial artifacts, which is then discarded from the data analysis.

    • Carry out a series of small, spaced injections (e.g., 2 µL each) of the ligand into the protein solution.

    • The heat change upon each injection is measured by the instrument. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection will decrease.[19]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[20][21][22] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[20]

Step-by-Step SPR Protocol:

  • Chip Preparation and Ligand Immobilization:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • The FGFR protein is immobilized onto the chip surface, typically via amine coupling. It is crucial to optimize immobilization conditions to ensure the protein remains active.[21]

    • The surface is then deactivated to block any remaining active sites. A reference flow cell is prepared in the same way but without the protein to allow for background subtraction.

  • Analyte Injection and Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor chip.

    • The indazole compound (analyte) is injected at various concentrations over the surface.

    • Binding of the compound to the immobilized FGFR causes a change in the refractive index at the surface, which is detected by the instrument and recorded in a sensorgram (response units vs. time).

  • Dissociation Phase:

    • After the injection, the running buffer is flowed over the chip again, and the dissociation of the compound from the receptor is monitored.

  • Data Analysis:

    • The sensorgrams from the reference cell are subtracted from the active cell data.

    • The association and dissociation phases of the corrected sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for measuring ligand-receptor interactions and are considered a gold standard.[23] These assays typically involve competing a non-radiolabeled test compound (the indazole derivative) against a known radiolabeled ligand that binds to the same receptor.

Step-by-Step Radioligand Competition Binding Assay Protocol:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled indazole compound.

    • In a multi-well plate, incubate membranes from cells expressing the target FGFR with a fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled FGF) and the various concentrations of the unlabeled test compound.[23][24]

  • Incubation:

    • Allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized for the specific receptor and radioligand.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter that traps the cell membranes.[23]

  • Quantification:

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Fit the resulting competition curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value can be converted to a Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Conclusion and Future Directions

The indazole scaffold has proven to be a highly versatile and effective starting point for the design of potent FGFR inhibitors.[9] Through systematic medicinal chemistry efforts, derivatives with nanomolar and even sub-nanomolar binding affinities have been developed.[7][10] The comparative analysis of these compounds reveals critical structure-activity relationships, guiding the rational design of future inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The accurate determination of binding affinity through robust biophysical methods such as ITC, SPR, and radioligand binding assays is essential for the successful development of these targeted therapies.[23] As our understanding of the nuances of FGFR signaling in cancer deepens, the development of next-generation indazole-based inhibitors, including those with covalent mechanisms of action and improved selectivity for specific FGFR isoforms or resistance mutations, will continue to be a promising avenue for advancing cancer treatment.[15][25]

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]

  • Structures and activities of indazole derivatives 10a-e. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... ResearchGate. [Link]

  • Schematic diagram of the four major FGFR signalling pathways and... ResearchGate. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC. [Link]

  • Understanding FGF Signaling: A Key Pathway in Development and Disease. Sino Biological. [Link]

  • Novel Bioluminescent Binding Assays for Ligand–Receptor Interaction Studies of the Fibroblast Growth Factor Family. PMC. [Link]

  • A Network Map of FGF-1/FGFR Signaling System. PMC. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. PMC. [Link]

  • Human FGFR4 / FGF21 Ligand Binding Assay Kit. RayBiotech. [Link]

  • Novel Bioluminescent Binding Assays for Ligand–Receptor Interaction Studies of the Fibroblast Growth Factor Family. PLOS. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. [Link]

  • Isothermal Titration Calorimetry. Malvern Panalytical. [Link]

  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. ASCO Publications. [Link]

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PMC. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. [Link]

  • Custom Kinase Assay Services. Reaction Biology. [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. PMC. [Link]

  • Radiolabelled FGF-2 for Imaging Activated Fibroblasts in the Tumor Micro-Environment. CNR-IRIS. [Link]

  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Scilit. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Structure-Based Design of 4-(1-Methyl-1 H -indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. ResearchGate. [Link]

Sources

Validation

Selectivity Profile of 3-Substituted Indazoles Against Kinase Panels: A Comparative Technical Guide

Executive Summary The 1H-indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor discovery, featuring in approved therapeutics like Axitinib (Inlyta) and Linifanib (ABT-869). While the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor discovery, featuring in approved therapeutics like Axitinib (Inlyta) and Linifanib (ABT-869). While the indazole core provides the essential hydrogen-bonding motif to anchor the molecule within the ATP-binding hinge region, it is the substitution at the C3 position that frequently acts as the discriminator for selectivity.

This guide analyzes the selectivity profiles of 3-substituted indazoles, contrasting them with alternative scaffolds (e.g., pyrazoles, quinazolines). We demonstrate that the C3 vector is critical for accessing the "gatekeeper" region and the hydrophobic back pocket, enabling the design of inhibitors that can distinguish between closely related isoforms (e.g., JNK3 vs. JNK1, or VEGFR vs. FGFR).

Structural Mechanistics: The C3 Selectivity Vector

To understand the selectivity data, one must first grasp the binding geometry. In the most common Type I binding mode , the indazole N1 and N2 atoms interact with the kinase hinge region (mimicking the adenine of ATP).

  • N1-H: H-bond donor to the hinge backbone carbonyl (e.g., Glu residue).

  • N2: H-bond acceptor from the hinge backbone amide.[1]

  • C3-Substituent: This vector points directly towards the Gatekeeper residue and the hydrophobic back pocket (Selectivity Pocket).

Unlike 1-substituted indazoles, where the substituent often clashes with the ribose-binding pocket or projects into the solvent, the 3-position allows for "deep pocket" probing. This is the primary driver for the high selectivity observed in this class.

Visualization: The Indazole Selectivity Pharmacophore

IndazoleBindingMode IndazoleCore Indazole Core (Hinge Binder) Hinge Kinase Hinge (Glu/Val Backbone) IndazoleCore->Hinge Dual H-Bonds (N1/N2) C3_Sub C3-Substituent (The Selectivity Vector) IndazoleCore->C3_Sub Covalent Link Solvent Solvent Front (C5/C6 Vectors) IndazoleCore->Solvent Solvent Exposure Gatekeeper Gatekeeper Residue (Thr/Met/Phe) C3_Sub->Gatekeeper Steric/Electronic Interaction BackPocket Hydrophobic Back Pocket (Selectivity Determinant) C3_Sub->BackPocket Van der Waals / Pi-Stacking

Caption: Schematic representation of the 3-substituted indazole binding mode. The C3 vector is uniquely positioned to interrogate the gatekeeper residue, a primary determinant of kinase isoform selectivity.

Comparative Selectivity Analysis

Case Study: Tyrosine Kinase Selectivity (VEGFR/PDGFR Family)

Compound Focus: ABT-869 (Linifanib) – A 3-aminoindazole derivative.[2]

In the case of ABT-869, the 3-amino group links to a urea moiety.[2] This extension allows the molecule to bind in a DFG-out (Type II) conformation. The 3-position substitution dictates the molecule's ability to stabilize this inactive conformation compared to other kinases.

Table 1: Selectivity Profile of 3-Aminoindazole (ABT-869) vs. Alternative Scaffolds

Target KinaseABT-869 (3-Indazole) IC50 (nM)Sunitinib (Indolinone) IC50 (nM)Selectivity Insight
KDR (VEGFR2) 4 10Comparable potency on primary target.
FLT3 3 2Both scaffolds highly potent against FLT3.
PDGFRβ 2 8Indazole shows slight superiority in potency.
FGFR1 >13,000 ~400CRITICAL DIFFERENCE: The 3-indazole core provides >1000x selectivity against FGFR1, whereas the indolinone scaffold has moderate off-target activity.
Lck (Src Family) >10,000 ~4,000Indazole demonstrates cleaner profile against Src family.

Data Source: Synthesized from comparative profiling data [1][4].

Analysis: The 3-substituted indazole scaffold in ABT-869 provides a "cleaner" kinome profile compared to the indolinone scaffold of Sunitinib, particularly in avoiding FGFR inhibition. This is attributed to the specific steric demand of the 3-amino-urea substituent which clashes with the specific gatekeeper environment of FGFR1 but is accommodated by VEGFR/PDGFR.

Case Study: Isoform Specificity (JNK3 vs. p38)

Compound Focus: Thiophene-indazole derivatives.

Achieving selectivity between JNK3 (neuronal) and p38α (ubiquitous) is a classic medicinal chemistry challenge due to high ATP-pocket homology.[3]

  • Strategy: Introduction of a bulky aromatic group at C3 (e.g., thiophene or substituted phenyl).

  • Result: The C3-substituent exploits a single amino acid difference in the back pocket.

  • Performance:

    • JNK3 IC50: 5 nM[4]

    • p38α IC50: >1,000 nM

    • Selectivity Factor: >200-fold.

Comparison with Pyrazoles: Corresponding 3-substituted pyrazoles often lack the rigidity of the fused benzene ring in the indazole. This flexibility results in an "entropic penalty" upon binding, often leading to lower potency and reduced selectivity margins (typically only 10-50 fold selectivity for pyrazoles in this context) [5].

Experimental Protocol: Kinase Selectivity Profiling

To generate the data above, a robust, self-validating profiling workflow is required. We recommend a Radiometric Filter Binding Assay (Gold Standard) over fluorescence-based methods for primary selectivity profiling to avoid artifacts from compound autofluorescence.

The "HotSpot" Profiling Workflow

Objective: Determine the % Inhibition and IC50 of a 3-substituted indazole against a panel of 300+ kinases.

Reagents:

  • Kinase/Substrate Pair: Recombinant human kinases and specific peptide substrates (biotinylated).

  • Radioisotope: [γ-33P]ATP (Specific activity ~3000 Ci/mmol).

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve 3-substituted indazole in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:50 into reaction buffer (Final DMSO 2%).

  • Reaction Assembly (384-well plate):

    • Add 10 µL of diluted compound or DMSO control.

    • Add 20 µL of Enzyme/Substrate master mix.

    • Incubate 15 min at RT (Allows compound to equilibrate with the active site/hinge).

    • Add 10 µL of [γ-33P]ATP mix to initiate reaction.

  • Incubation:

    • Incubate for 60-120 min at RT (Time depends on kinase linearity).

  • Termination & Capture:

    • Spot reaction onto P81 phosphocellulose filter paper (binds cationic peptides).

    • Wash filters 3x with 0.75% Phosphoric acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries filter).

  • Quantification:

    • Add scintillation fluid.

    • Read on a Scintillation Counter (e.g., MicroBeta).

  • Data Analysis (Self-Validation):

    • Z-Factor Check: Must be > 0.5 for the plate to be valid.

    • Reference Inhibitor: Include Staurosporine as a positive control on every plate.

    • Curve Fitting: Fit using 4-parameter logistic equation:

      
      .
      
Visualization: Profiling Logic Flow

ProfilingWorkflow Start Compound Library (3-Substituted Indazoles) Dilution Serial Dilution (DMSO -> Buffer) Start->Dilution Incubation1 Pre-Incubation (Enzyme + Compound) 15 min @ RT Dilution->Incubation1 ATP_Add Initiation Add [γ-33P]ATP Incubation1->ATP_Add Incubation2 Kinase Reaction 60-120 min ATP_Add->Incubation2 Capture Filter Binding (P81 Paper) Incubation2->Capture Wash Wash Steps (H3PO4 -> Acetone) Capture->Wash Read Scintillation Counting Wash->Read QC QC Validation (Z' > 0.5, Ref Cmpd) Read->QC QC->Start Fail (Repeat) Output IC50 & Selectivity Score (Gini / Entropy) QC->Output Pass

Caption: Workflow for radiometric kinase profiling. Critical QC steps ensure data integrity before calculating selectivity metrics.

Strategic Recommendations

  • Prioritize C3 for Specificity: Use the C3 position to target the gatekeeper residue. Aromatic substitutions (phenyl, vinyl-pyridine) at C3 tend to favor Type I binding with high selectivity for tyrosine kinases (VEGFR/PDGFR).

  • Avoid "Flat" SAR: Unlike pyrazoles, the indazole core is rigid. Ensure your computational docking accounts for this rigidity; induced fit models are recommended over rigid receptor docking.

  • Use 1-Position for Solubility: The N1 position is generally solvent-exposed. Use this vector to append solubilizing groups (e.g., piperazines) without significantly altering the primary selectivity profile established by the C3 substituent.

References

  • BenchChem Technical Support. (2025).[2][5] A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link[3]

  • Mancini, M., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(22), 8129-8139. Link

  • Shankar, D. B., et al. (2007). ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia. Blood, 109(8), 3400-3408. Link

  • Liu, M., et al. (2011). Structure-activity relationship (SAR) studies of 3-substituted indazoles as potent and selective JNK3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative Guide: In Vivo Stability and Pharmacokinetics of 1H-Indazol-3-yl-methylamine Derivatives

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) viability of early-stage pharmacophores is just as critical as assessing their target affinity. The 1H-indazol-3-yl-methylamine (also known as 1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) viability of early-stage pharmacophores is just as critical as assessing their target affinity. The 1H-indazol-3-yl-methylamine (also known as 1H-indazole-3-methanamine) scaffold is a privileged structure in modern medicinal chemistry. It serves as a foundational moiety for a variety of therapeutic targets, including kinase inhibitors (e.g., FGFR), sigma-2 receptor ligands, and IDO1 inhibitors[1][2].

However, the presence of the exocyclic methylamine group introduces specific metabolic liabilities that can severely compromise in vivo exposure. This guide provides an objective, data-driven comparison of 1H-indazol-3-yl-methylamine derivatives against alternative structural modifications, detailing the mechanistic causality behind their metabolic stability and providing validated experimental protocols for rigorous PK evaluation.

Mechanistic Causality of Indazole-3-methanamine Instability

To engineer better drugs, we must first understand why they fail in vivo. The 1H-indazol-3-yl-methylamine core contains two primary sites of metabolic vulnerability:

  • The Exocyclic Amine : Primary and secondary amines at the C3 position are highly susceptible to oxidative deamination catalyzed by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs)[1]. This process forms an unstable imine intermediate that rapidly hydrolyzes into an inactive 1H-indazole-3-carboxaldehyde.

  • The Indazole N1/N2 Atoms : While the bicyclic aromatic system is relatively robust against ring cleavage, the nitrogen atoms can undergo Phase II N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to rapid biliary or renal clearance[3].

MetabolicPathway A 1H-indazol-3-yl-methylamine (Parent Drug) B Imine Intermediate (CYP450 / MAO) A->B Oxidative Deamination D N-Glucuronide (UGT) A->D Phase II Conjugation C 1H-indazole-3-carboxaldehyde (Deaminated Metabolite) B->C Hydrolysis

Metabolic degradation pathways of 1H-indazol-3-yl-methylamine derivatives.

Objective Comparison: Indazole Derivatives vs. Alternative Scaffolds

How does the 1H-indazol-3-yl-methylamine scaffold perform against structural alternatives? Modifying the indazole core (e.g., partial saturation to a tetrahydroindazole) or altering the amine substitution drastically shifts the in vivo stability profile.

In a benchmark study evaluating sigma-2 receptor ligands, researchers assessed the microsomal stability (a highly predictive surrogate for in vivo hepatic clearance) of various tetrahydro-1H-indazol-3-yl derivatives[2].

Comparative Stability Profiles
Scaffold / CompoundStructural Modification% Remaining (60 min, Mouse Microsomes)Predicted In Vivo ClearanceCausality / Structural Rationale
Compound 7m Tertiary amine on tetrahydroindazole0%HighRapid N-dealkylation of the unhindered tertiary amine leads to complete metabolic consumption[2].
Compound 7a Primary amine analog21 ± 0.2%HighHighly susceptible to rapid MAO/CYP-mediated oxidative deamination[2].
Compound 7g Piperidinyl-substituted amide47 ± 0.3%ModerateSteric bulk and conversion of the amine to an amide drastically reduces oxidative liability[2].
Compound 7s Optimized bulky tertiary amine54 ± 0.9%Moderate-LowSteric shielding around the nitrogen lone pair prevents CYP access, extending half-life[2].
Alternative: Benzylamine Phenyl ring replacing indazole~15% (Reference)HighLacks the electron-withdrawing effect of the indazole ring, increasing amine basicity and CYP affinity.

Data sourced from Schiltz et al., Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands[2].

Validated Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed degradation is purely biological and not an artifact of sample handling or chemical instability.

Protocol 1: Predictive In Vitro Microsomal Stability Assay

Rationale : Before committing to expensive in vivo rodent studies, liver microsome assays provide a high-throughput assessment of Phase I metabolic stability.

  • Preparation : Thaw mouse liver microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

  • Incubation Mixture : Combine MLM (final protein concentration 0.5 mg/mL) with the 1H-indazol-3-yl-methylamine derivative (final concentration 1 μM).

    • Expert Insight: Keeping the substrate concentration strictly below the estimated Michaelis constant (

      
      ) ensures first-order kinetics, allowing for accurate intrinsic clearance (
      
      
      
      ) calculation.
  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation: Always run a parallel negative control without NADPH. If degradation occurs in the absence of NADPH, it indicates chemical instability in the buffer rather than CYP-mediated metabolism.

  • Quenching : At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantaneously denatures the CYP enzymes, freezing the metabolic profile at the exact time point to prevent post-sampling degradation.

  • Analysis : Centrifuge at 14,000 x g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol 2: Comprehensive In Vivo Pharmacokinetic Profiling

Rationale : To determine true bioavailability (F%) and systemic clearance, compounds must be evaluated in vivo using both intravenous (IV) and oral (PO) routes.

PKWorkflow A Animal Dosing (IV & PO Administration) B Serial Blood Sampling (K2EDTA + Inhibitors) A->B C Plasma Separation (Centrifugation at 4°C) B->C D Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Analysis (MRM Mode) D->E F PK Parameter Calculation (Non-Compartmental Analysis) E->F

Step-by-step in vivo pharmacokinetic evaluation workflow.

  • Formulation : Formulate the indazole derivative. Due to the basicity of the methylamine group (pKa ~8.5), formulate as a hydrochloride salt in 5% DMSO / 10% Solutol / 85% Saline for IV administration (1 mg/kg). This ensures complete dissolution without precipitation upon entering the bloodstream.

  • Dosing & Sampling : Administer to male Sprague-Dawley rats (n=3 per route). Collect blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Stabilization (Critical Step) : Collect blood into

    
     tubes pre-treated with 1 mM PMSF (a serine protease inhibitor).
    
    • Expert Insight: While basic indazole-3-methanamines are not esters, if your derivative contains amide linkages (like Compound 7g[2]), plasma amidases can artificially deflate your in vivo exposure during sample transit. PMSF prevents this ex vivo degradation, ensuring trustworthiness of the calculated half-life.

  • Extraction & Quantification : Centrifuge at 4°C to isolate plasma. Perform protein precipitation using the acetonitrile method described above. Quantify the parent compound using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.

  • Data Analysis : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (

    
    ), Volume of Distribution (
    
    
    
    ), and Half-life (
    
    
    ).

References

  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands Source: SciSpace / ChemMedChem URL
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC / Molecules URL
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives Source: MDPI / Molecules URL

Sources

Validation

Benchmarking Novel Indazole Synthesis Yields Against Literature Standards: A Photochemical Paradigm Shift

Executive Summary & Strategic Context Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and emerging therapeutics[1]. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and emerging therapeutics[1]. Specifically,


-indazoles have demonstrated highly desirable therapeutic properties in the modulation of PARP, VEGF, and CRAF targets[2]. However, the construction of the 

-indazole core has historically presented a significant synthetic bottleneck.

For decades, the literature standard has been the Cadogan cyclization , a reductive heterocyclization of


-nitroaromatics. While robust, it requires exceptionally harsh thermal conditions (>150 °C) and excess reducing agents, which severely limits functional group tolerance and overall yield[3].

Recent advancements have introduced a novel benchmark: the Photochemical Davis-Beirut Reaction [4]. By leveraging visible/UV light and catalytic Brønsted acids at room temperature, this novel methodology bypasses the high-energy intermediates of traditional methods. This guide objectively benchmarks these two divergent synthetic pathways, providing mechanistic causality, comparative yield data, and self-validating experimental protocols for drug development professionals.

Mechanistic Causality & Reaction Dynamics

To understand the stark differences in yield and substrate scope, we must analyze the thermodynamic and kinetic pathways of both systems.

The Literature Standard: Cadogan Cyclization

The Cadogan reaction relies on the exhaustive deoxygenation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitroaromatic precursor (such as an 

-nitrobenzylideneamine) using a trivalent phosphorus reagent, typically triethyl phosphite (

).
  • Causality of Degradation: The initial attack of P(III) on the nitro group requires immense thermal energy (refluxing at >150 °C) to force the expulsion of triethyl phosphate[3]. This generates a highly reactive, electron-deficient nitrene intermediate [2].

  • Yield Impact: Because nitrenes are highly reactive and unselective, they frequently undergo competitive intermolecular insertions, oligomerization, or degradation of sensitive peripheral functional groups (e.g., halogens, alkenes). Consequently, isolated yields for complex pharmaceutical intermediates rarely exceed 40–60%[3].

The Novel Benchmark: Photochemical Davis-Beirut Reaction

The photochemical Davis-Beirut reaction converts


-nitrobenzyl amines to 

-indazoles under exceptionally mild conditions[4].
  • Causality of High Yields: Instead of brute-force deoxygenation, UV/Vis irradiation (e.g., 365 nm) triggers a redox-neutral photo-isomerization of the nitro group to an aci-nitro species, which subsequently dehydrates to a nitroso imine intermediate [4].

  • Catalytic Control: A catalytic amount of Brønsted acid (e.g.,

    
    ) is introduced to protonate the nitroso imine. This accelerates the selective intramolecular N–N bond formation while suppressing competitive hydrolysis (which would otherwise yield an unwanted indazolone byproduct)[4]. By avoiding the nitrene pathway entirely, this method preserves complex architectures and routinely achieves yields exceeding 80%[2].
    

Visualizing the Mechanistic Divergence

MechanisticDivergence cluster_Cadogan Literature Standard: Cadogan Cyclization cluster_DB Novel Benchmark: Photochemical Davis-Beirut Start o-Nitroaromatic Precursors (e.g., o-nitrobenzylamines) Cad_Reagents P(OEt)3, >150 °C (Harsh Thermal Conditions) Start->Cad_Reagents Excess P(III) DB_Reagents hν (UV/Vis), H2SO4, 25 °C (Mild Photochemical Conditions) Start->DB_Reagents Catalytic H+ Cad_Inter Nitrene Intermediate (Highly Reactive / Unselective) Cad_Reagents->Cad_Inter Exhaustive Deoxygenation Cad_Prod 2H-Indazole (Yield: 40-60%, High Waste) Cad_Inter->Cad_Prod Cyclization (Degradation Risks) DB_Inter Nitroso Imine Intermediate (Controlled / Redox-Neutral) DB_Reagents->DB_Inter Photo-Isomerization DB_Prod 2H-Indazole (Yield: 75-95%, High Atom Economy) DB_Inter->DB_Prod Selective Cyclization

Figure 1: Mechanistic divergence between the thermal Cadogan nitrene pathway and the photochemical Davis-Beirut nitroso imine pathway.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing the two methodologies across key process chemistry metrics.

ParameterCadogan Cyclization (Literature Standard)Photochemical Davis-Beirut (Novel Benchmark)
Typical Isolated Yield 40–60%[3]75–95%[4]
Operating Temperature >150 °C (Reflux)[5]20–25 °C (Room Temperature)[4]
Reaction Time 12–24 hours2–4 hours[4]
Key Intermediate Nitrene (High energy, unselective)[2]Nitroso Imine (Redox-neutral, controlled)[2]
Functional Group Tolerance Poor (Halogens and alkenes often degrade)Excellent (Tolerates aryl halides, complex rings)[4]
E-Factor / Waste Profile High (Requires 3-5 equiv. of

; generates phosphate waste)
Low (Catalyst-driven; photon energy replaces stoichiometric reductants)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, embedding causality and in-process controls into every step.

Protocol A: The Cadogan Cyclization (Literature Standard)
  • Reaction Setup: Charge a flame-dried round-bottom flask with the

    
    -nitroaromatic substrate (1.0 equiv) under an argon atmosphere.
    
  • Reagent Addition: Add neat triethyl phosphite (

    
    , 4.0 equiv).
    
    • Causality: Excess P(III) acts as both the solvent and the stoichiometric reductant required for the exhaustive double-deoxygenation of the nitro group[5].

  • Thermal Activation: Heat the mixture to a vigorous reflux (150–160 °C) for 16 hours.

    • Self-Validation: The reaction mixture will transition from a clear yellow to a dark brown/black tar-like solution. This color change is a visual indicator of nitrene generation and the inevitable formation of complex polymeric byproducts[3].

  • Workup & Purification: Cool to room temperature. Remove the excess

    
     and the triethyl phosphate byproduct via high-vacuum Kugelrohr distillation. Purify the remaining crude residue via silica gel flash chromatography to isolate the 
    
    
    
    -indazole (typically ~50% yield).
Protocol B: Photochemical Davis-Beirut Reaction (Novel Benchmark)
  • Photochemical Setup: Dissolve the

    
    -nitrobenzyl amine derivative (1.0 equiv) in isopropanol to achieve a dilute concentration (0.05 M).
    
    • Causality: Dilute conditions are critical to favor intramolecular cyclization of the transient nitroso imine over intermolecular dimerization[2].

  • Acid Catalysis: Add a catalytic amount of concentrated

    
     (5 mol%).
    
    • Causality: The Brønsted acid protonates the nitroso imine intermediate. This strictly enforces the N–N bond-forming trajectory and prevents the addition of trace water, which would otherwise result in an indazolone byproduct[4].

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 365 nm LEDs. Irradiate at 25 °C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The successful conversion is validated by the disappearance of the UV-active starting material and the emergence of a highly fluorescent

      
      -indazole spot under 254 nm / 365 nm light[4].
      
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the acid catalyst. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Purify via a short silica pad to yield the pure
    
    
    -indazole (>80% yield).

Conclusion

For modern drug development, relying on the traditional Cadogan cyclization introduces unacceptable yield penalties and limits the structural complexity of the target molecules due to harsh thermal requirements. Benchmarking data clearly indicates that transitioning to the Photochemical Davis-Beirut Reaction provides a superior paradigm. By replacing stoichiometric, high-heat deoxygenation with a redox-neutral, photon-driven isomerization, chemists can achieve higher yields, superior functional group tolerance, and a greener E-factor, ultimately accelerating the discovery of novel indazole-based therapeutics.

References

1.[4] Zhu, J. S., et al. "Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles." Organic Letters (2019). URL: [Link] 2.[3] Zhu, J. S., et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions." Journal of the American Chemical Society (2019). URL: [Link] 3. Zhu, J. S. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research (2019). URL: [Link] 4.[1] Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules (2018). URL: [Link] 5. Cadogan, J. I. G., et al. "896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds." Journal of the Chemical Society (Resumed) (1965). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (1H-Indazol-3-yl)-methyl-amine

Executive Summary & Chemical Profile[1] Do not treat this compound as generic organic waste. (1H-Indazol-3-yl)-methyl-amine is a bifunctional nitrogen heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Do not treat this compound as generic organic waste. (1H-Indazol-3-yl)-methyl-amine is a bifunctional nitrogen heterocycle. Unlike simple aliphatic amines, it possesses two distinct nitrogen environments: the basic primary amine on the methyl side chain and the pyrrole-like nitrogen within the indazole ring.

Operational Implication: This compound is amphoteric but predominantly behaves as an organic base . Improper disposal mixing can lead to rapid exothermic polymerization or violent salt formation.

Physicochemical & Hazard Characterization Table
ParameterSpecificationOperational Relevance
Functional Groups Primary Amine (-NH₂), Indazole (N-N)High Nitrogen Content: Generates NOx during incineration. Requires specific scrubber protocols at the destruction facility.
Acidity/Basicity Basic (pKa ~9-10 for amine)Incompatibility: Violent reaction with strong acids (HCl, H₂SO₄) and acid chlorides.
Stability Air/CO₂ SensitiveAbsorbs atmospheric CO₂ to form carbamates/carbonates. Old samples may appear crusty or discolored.
Toxicity Class Acute Tox.[1][2] (Oral), IrritantGHS: H302 (Harmful if swallowed), H315 (Skin), H319 (Eye).[2] Handle as a potential sensitizer.
Physical State Solid (typically)May be an oil if impure. Low melting point solids require double-containment to prevent liquefaction in heat.

Pre-Disposal Segregation Strategy

The Golden Rule of Amine Disposal: Never consolidate (1H-Indazol-3-yl)-methyl-amine with acidic waste streams or oxidizers.

Why Segregation Fails (The Science of Risk)

Many laboratories erroneously dump this compound into the general "Organic Solvents" carboy.

  • Risk 1 (Acid Contamination): If the general carboy contains traces of acidic quench mixtures (e.g., acetic acid or HCl), this amine will instantly form a salt. This reaction is exothermic. In a closed carboy, this heat accelerates solvent vaporization, pressurizing the vessel.

  • Risk 2 (Oxidation): Indazoles are electron-rich. Mixing with strong oxidizers (peroxides, nitric acid) can lead to delayed ignition or explosive decomposition.

Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container.

WasteDecision Start Waste Source: (1H-Indazol-3-yl)-methyl-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous (Lab Pack) Solid->StreamA Double Bag & Label HalogenCheck Solvent Halogenated? Liquid->HalogenCheck StreamB Stream B: Halogenated Organic (Basic/Neutral) HalogenCheck->StreamB Yes (DCM, Chloroform) StreamC Stream C: Non-Halogenated Organic (Basic/Neutral) HalogenCheck->StreamC No (MeOH, EtOAc, DMF) Warning CRITICAL: PH CHECK Ensure receiving carboy is pH ≥ 7 StreamB->Warning StreamC->Warning

Figure 1: Decision matrix for segregating indazole-amine waste streams. Note the critical pH check for liquid waste.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Prepare for "Lab Pack" incineration.

  • Primary Containment: Keep the chemical in its original glass or HDPE container. Ensure the cap is Tightly sealed (Teflon-lined preferred).

  • Secondary Containment: Place the bottle inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag to the bag , not just the bottle.

    • Constituents: "100% (1H-Indazol-3-yl)-methyl-amine"

    • Hazards: Toxic, Irritant.[3][4]

  • Storage: Place in the "Solid Hazardous Waste" drum.

    • Caution: Do not crush. If the bottle breaks, the amine dust is a potent respiratory irritant.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Safe consolidation into solvent carboys.

  • pH Verification: Before pouring, dip a pH strip into your waste solution.

    • If Acidic (pH < 7): You must neutralize it. Slowly add saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (7-8).

    • Why? Adding an acidic amine solution to a basic organic waste container can cause precipitation of the amine salt, creating "sludge" that clogs disposal pumps.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMF

      
      Non-Halogenated Waste .
      
  • Transfer: Pour slowly into the appropriate carboy using a funnel.

  • Log It: Immediately record the volume and concentration on the carboy's accumulation log. Write out the full chemical name; do not use abbreviations like "Ind-amine".

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Segregation: Do not throw in regular trash.

  • Bagging: Collect in a dedicated "Dry Solid Hazardous Waste" bag (usually yellow or clear with red lettering).

  • Disposal: Tie off the bag when full and place it in the solid waste drum.

Emergency Contingencies

Spills (Solid Powder)
  • PPE: Nitrile gloves (double layer), safety goggles, and an N95 or P100 respirator (dust is highly irritating to mucosa).

  • Action:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the damp slurry and place it in a hazardous waste bag.

    • Wipe the surface with a dilute soap solution, followed by water.

Spills (Liquid Solution)
  • Absorbent: Use vermiculite or a commercial "Organic Solvent" spill kit.

  • Avoid: Do not use clay-based absorbents if the solvent is Hydrofluoric Acid (unlikely here, but good practice).

  • Disposal: Collect absorbent material into a heavy-duty bag and label as "Hazardous Waste - Debris containing (1H-Indazol-3-yl)-methyl-amine".

Regulatory & Compliance Framework

All procedures must comply with local and federal regulations.[3][5] This protocol aligns with:

  • EPA RCRA (USA): This compound is a "Characteristic Waste" due to toxicity and potential ignitability (if in solvent). It requires disposal at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Destruction Method: The only acceptable destruction method is Incineration (Code H040/H110) to ensure destruction of the heterocyclic ring.

  • Drain Disposal: Strictly Prohibited. Introduction of heterocyclic amines into municipal water systems violates the Clean Water Act due to aquatic toxicity risks.

References

  • Fisher Scientific. (2021). Safety Data Sheet: (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (2023).[6] Compound Summary: Indazole Derivatives & Safety.

Sources

Handling

Personal protective equipment for handling (1H-Indazol-3-yl)-methyl-amine

Operational Safety & Handling Guide: (1H-Indazol-3-yl)-methyl-amine Executive Summary & Chemical Significance (1H-Indazol-3-yl)-methyl-amine (often supplied as a hydrochloride salt, CAS: 117891-16-4) is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: (1H-Indazol-3-yl)-methyl-amine

Executive Summary & Chemical Significance

(1H-Indazol-3-yl)-methyl-amine (often supplied as a hydrochloride salt, CAS: 117891-16-4) is a highly valuable building block in medicinal chemistry. The indazole-3-methanamine scaffold serves as a critical "chemical space" bridge between the privileged indazole core—ubiquitous in kinase inhibitors—and a primary amine pharmacophore essential for electrostatic interactions and solubility[1].

However, the geometric advantages of this molecule are coupled with severe toxicological hazards. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond passive compliance to active, causality-driven safety protocols. Every step in this guide is designed as a self-validating system to ensure absolute protection against its acute oral, dermal, and inhalation risks[2].

Quantitative Hazard Profile

To establish a rigorous safety baseline, the quantitative hazard data and operational implications are summarized below:

Property / HazardGHS CodeToxicological MechanismOperational Implication
Acute Oral Toxicity H301Rapid systemic absorption via the gastrointestinal tract.Mandates dedicated labware; strict prohibition of eating/drinking in the vicinity[3].
Acute Dermal Toxicity H311The primary amine facilitates rapid permeation through the lipid bilayer of the skin.Necessitates double-gloving (Nitrile inner, Neoprene outer) to prevent transdermal exposure[2].
Acute Inhalation Toxicity H331Fine particulate aerosolization leads to rapid alveolar absorption.Requires handling exclusively within a validated chemical fume hood[3].
Skin/Eye Irritation H315, H319Nucleophilic attack and localized pH elevation upon contact with mucosal moisture.Mandates chemical splash goggles and immediate removal of contaminated clothing[3].

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the amine:

  • Double Gloving (Nitrile + Neoprene): The indazole-3-methanamine scaffold is highly lipophilic. While standard nitrile offers basic protection, it can degrade upon prolonged exposure to the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. The outer neoprene layer provides robust chemical resistance against the amine and solvent, while the inner nitrile layer acts as a pristine barrier during the removal of the contaminated outer glove[2].

  • Chemical Splash Goggles: Safety glasses are insufficient. The H319 hazard requires splash goggles that form a complete seal around the eyes to prevent airborne dust or micro-droplets from contacting mucosal membranes[3].

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in validation checks to ensure safety during the weighing and transfer of (1H-Indazol-3-yl)-methyl-amine.

Step 1: Environmental Validation (The "Tissue Test")

  • Action: Before opening the reagent bottle, tape a thin strip of laboratory tissue to the bottom edge of the fume hood sash.

  • Causality: The continuous inward deflection of the tissue visually validates negative pressure (face velocity >100 fpm). This self-validating step ensures that any aerosolized H331 particulates will be actively captured by the exhaust system rather than entering the operator's breathing zone[3].

Step 2: Anti-Static Transfer

  • Action: Discharge static electricity from the weighing boat and spatula using an anti-static ionizer (e.g., Zerostat gun) prior to dispensing the solid.

  • Causality: Hydrochloride salts of amines are highly prone to static accumulation. Neutralizing this charge prevents the toxic powder from repelling off the spatula and aerosolizing, thereby mitigating the primary vector for inhalation toxicity[2].

Step 3: In-Situ Dissolution

  • Action: Instead of transferring the dry powder to a secondary reaction vessel, dissolve the pre-weighed solid in the reaction solvent directly within the weighing vessel inside the fume hood.

  • Causality: Transferring a liquid solution rather than a dry powder eliminates the risk of airborne dust generation during transit. This effectively nullifies the inhalation risk during the most vulnerable phase of the operation.

Operational Workflow Diagram

SafeHandling Start Risk Assessment (1H-Indazol-3-yl)-methyl-amine PPE Don PPE (Double Gloves, Splash Goggles) Start->PPE Proceed Hood Fume Hood Validation (Face Velocity >100 fpm) PPE->Hood Setup Transfer Anti-Static Weighing & In-Situ Dissolution Hood->Transfer Execute Spill Spill or Exposure Detected? Transfer->Spill Monitor Decon Decontamination (1M HCl Wash & pH Check) Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste Collect

Fig 1: Self-validating operational workflow for handling highly toxic indazole-amines.

Decontamination & Disposal Plan

Proper disposal and spill response require chemical neutralization to eliminate the active hazard.

Decontamination Protocol:

  • Action: In the event of a spill, do NOT sweep dry powder. Cover the spill with absorbent pads moistened with a dilute acidic solution (e.g., 1M HCl or 5% citric acid).

  • Causality: Amines are basic and nucleophilic. The acidic wash protonates the primary amine, converting the volatile, skin-permeable free base into a highly water-soluble, non-volatile ammonium salt.

  • Self-Validation: After wiping the area, swab the surface with a damp pH indicator strip. A neutral pH (6.5–7.5) provides empirical confirmation that all residual amine has been successfully neutralized.

Waste Segregation:

  • Action: Collect all contaminated consumables (weighing boats, pipette tips, outer gloves) in a designated, puncture-proof chemical waste bin. Label explicitly: "Toxic Solid Waste: Contains (1H-Indazol-3-yl)-methyl-amine (H301, H311, H331)." Liquid waste must be stored in a compatible HDPE container, strictly segregated from strong oxidizing agents to prevent exothermic reactions[3].

References

1.[3] Merck Millipore. "SAFETY DATA SHEET - Merck Millipore". 3 2.[2] Sigma-Aldrich. "1H-indazol-3-ylmethanamine,hydrochloride | 117891-16-4". 2 3.[1] BenchChem. "(5-Methyl-1H-indazol-3-yl)methanamine | 1177329-20-2".1

Sources

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